4-amino-5-iodo-5H-pyrimidin-2-one
Description
Properties
Molecular Formula |
C4H4IN3O |
|---|---|
Molecular Weight |
237.00 g/mol |
IUPAC Name |
4-amino-5-iodo-5H-pyrimidin-2-one |
InChI |
InChI=1S/C4H4IN3O/c5-2-1-7-4(9)8-3(2)6/h1-2H,(H2,6,8,9) |
InChI Key |
SIYSBLIZJFHBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)N=C(C1I)N |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic stability of 5-iodocytosine tautomers in solution
An In-Depth Technical Guide to the Thermodynamic Stability of 5-Iodocytosine Tautomers in Solution
Abstract
5-Iodocytosine, a halogenated derivative of the canonical nucleobase cytosine, is a molecule of significant interest in medicinal chemistry and drug development, primarily for its role in antiviral and anticancer agents and as a tool in structural biology. The biological activity and physicochemical properties of 5-iodocytosine are intrinsically linked to its tautomeric state. This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-iodocytosine tautomers in solution. We delve into the principal tautomeric forms—amino-oxo, amino-hydroxy, and imino-oxo—and explore the profound influence of the solvent environment on their equilibrium. This guide synthesizes theoretical insights from quantum chemical computations with practical, field-proven experimental methodologies, including Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. Detailed protocols and workflows are provided to equip researchers, scientists, and drug development professionals with the knowledge to investigate and modulate the tautomeric landscape of 5-iodocytosine and related heterocyclic compounds.
Introduction: The Significance of Tautomerism in 5-Iodocytosine
The Role of 5-Iodocytosine in Modern Drug Development
5-Iodocytosine is a modified pyrimidine base utilized in the synthesis of a variety of biologically active molecules. Its incorporation into nucleoside analogues has been a strategy for developing antiviral and antitumor agents.[1] The iodine atom at the C5 position alters the electronic properties of the pyrimidine ring, influencing base pairing, stacking interactions, and recognition by enzymes. Understanding the fundamental chemical properties of this building block is therefore paramount for the rational design of new therapeutics.
A Primer on Tautomerism: Amino-Imino and Keto-Enol Forms
Tautomers are structural isomers that readily interconvert, differing primarily in the position of a proton and the location of a double bond.[2] This phenomenon, known as prototropic tautomerism, is critical in heterocyclic chemistry. For cytosine and its derivatives, two primary types of tautomerism are relevant:
-
Amino-Imino Tautomerism: Involves the migration of a proton from the exocyclic amino group at C4 to the ring nitrogen at N3.
-
Keto-Enol (or Oxo-Hydroxy) Tautomerism: Involves the migration of a proton from the ring nitrogen at N1 to the exocyclic keto group at C2.[3][4]
These interconversions result in distinct isomers with different hydrogen bonding capabilities, geometries, and electronic distributions.
Why Tautomeric Equilibria Matter in Biological Systems
The canonical Watson-Crick base pairing in DNA relies on the predominance of the canonical amino-oxo tautomeric forms of the nucleobases. The transient formation of "rare" tautomers, such as the imino form of cytosine, can lead to mispairing with adenine, a proposed mechanism for spontaneous point mutations during DNA replication.[5][6] In the context of drug design, the specific tautomer present in the active site of an enzyme or receptor determines the binding affinity and specificity.[7] Therefore, controlling or predicting the dominant tautomer in a given environment is a key objective in drug development.
The Tautomeric Landscape of 5-Iodocytosine
5-Iodocytosine can exist in several tautomeric forms, with three being of principal importance due to their relatively low energies. The introduction of an electronegative iodine atom at the C5 position can influence the relative stability of these forms compared to unsubstituted cytosine.
-
T1 (Canonical): The Amino-Oxo Form. This is the well-known canonical form found in DNA. It is characterized by a keto group at C2 and an amino group at C4.
-
T2: The Amino-Hydroxy (Enol) Form. This tautomer possesses an aromatic pyrimidine ring, with a hydroxyl group at C2 and an amino group at C4.
-
T3: The Imino-Oxo (Imino) Form. This "rare" tautomer features a keto group at C2 and an imino group at C4. It is often implicated in mutagenic processes.
The equilibrium between these forms is a dynamic process governed by their relative thermodynamic stabilities.
Figure 1: Principal Tautomeric Equilibria of 5-Iodocytosine.
The Decisive Role of the Solvent Environment
While gas-phase calculations provide insight into the intrinsic stability of tautomers, the solution-phase environment is where biological and chemical processes occur. Solvation can dramatically shift the tautomeric equilibrium.[8]
Theoretical Solvation Models
Computational chemists employ two main approaches to model solvent effects:
-
Continuum Models (e.g., PCM): The solvent is treated as a continuous medium with a characteristic dielectric constant. This method is computationally efficient and excellent for capturing bulk electrostatic effects.[9] As the solvent's dielectric constant increases, polar tautomers are preferentially stabilized.[9]
-
Explicit Solvent Models: Individual solvent molecules (e.g., water) are included in the calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding, which are crucial for accurate predictions.[10]
Impact of Solvent Polarity
The key principle is that polar solvents stabilize tautomers with larger dipole moments. For cytosine and its derivatives, the canonical amino-oxo form (T1) and the imino-oxo form (T3) are generally more polar than the enol form (T2). Consequently, in polar solvents like water or DMSO, the equilibrium shifts to favor the amino-oxo form.[11][12] In non-polar environments or the gas phase, the energy differences between tautomers are smaller, and the amino-hydroxy (enol) form can become significantly populated.[13][14]
Quantitative Stability Data
The following table summarizes representative theoretical data for the relative stability of cytosine tautomers, which serves as an excellent model for 5-iodocytosine. The amino-oxo form (C1) is used as the reference (0.0 kJ/mol).
| Tautomer | Relative Energy (Gas Phase, kJ/mol)[12] | Relative Energy (Aqueous, kJ/mol)[11] | Key Characteristic |
| Amino-Oxo (T1) | 0.0 | 0.0 | Canonical, High Dipole Moment |
| Amino-Hydroxy (T2) | ~1-5 | ~24 | Aromatic, Less Polar |
| Imino-Oxo (T3) | ~2-7 | ~27 | High Dipole Moment, Mutagenic |
Note: Values are approximate and synthesized from computational studies on cytosine and 5-halocytosines. The precise energies for 5-iodocytosine will vary but the trend is conserved.
Experimental Protocols for Tautomer Elucidation
Theoretical predictions must be validated by experimental evidence. NMR and UV-Vis spectroscopy are powerful, complementary techniques for studying tautomeric equilibria in solution.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most definitive method for identifying tautomers in solution. It directly observes the protons involved in the tautomeric equilibrium.
Causality Behind the Method: The choice of solvent is critical. In protic solvents like water, the exchange of labile protons (N-H, O-H) is often too fast on the NMR timescale, leading to broad, unobservable signals. A polar aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is ideal because it dissolves the polar molecule while slowing down proton exchange, allowing for the direct observation of distinct signals for protons on different atoms (e.g., an amino -NH₂ group vs. an imino =N-H proton).[15]
Protocol: ¹H NMR Analysis of 5-Iodocytosine in DMSO-d₆
-
Sample Preparation:
-
Accurately weigh ~5 mg of 5-iodocytosine powder.
-
Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved. A brief, gentle warming may be required.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution. A sharp, symmetrical solvent peak is indicative of good shimming.
-
Set the spectral width to cover a range of approximately 0-15 ppm.
-
Set the receiver gain to an appropriate level to avoid signal clipping.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with 16-64 scans.
-
Rationale: The canonical amino-oxo tautomer will show a broad singlet for the two equivalent -NH₂ protons. The imino-oxo tautomer, if present, would show two distinct signals: one for the N1-H proton and another for the N4=H proton, often at different chemical shifts.[15]
-
-
Data Analysis:
-
Process the spectrum using Fourier transformation, phase correction, and baseline correction.
-
Integrate the relevant peaks. The ratio of the integrals for signals corresponding to different tautomers provides their relative populations.
-
Identify the characteristic broad singlet of the amino group (typically ~7-8 ppm) and the sharp singlet of the C6-H proton. Look for any downfield signals that could correspond to imino protons.
-
Figure 2: Experimental Workflow for NMR-Based Tautomer Analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a high-throughput method sensitive to changes in the electronic structure of conjugated systems.[16] Different tautomers possess distinct chromophores and will therefore exhibit different absorption maxima (λ_max).
Causality Behind the Method: The tautomeric equilibrium can be sensitive to pH. By measuring spectra across a range of pH values, one can observe shifts in the absorption profile that correspond to the deprotonation of the molecule and potential shifts in the tautomeric equilibrium.[17] This allows for the determination of pKa values and the identification of species present at different pH levels.
Protocol: pH-Dependent UV-Vis Spectral Analysis
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of 5-iodocytosine (e.g., 1 mM) in a suitable solvent like water or methanol.
-
-
Buffer Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).
-
-
Sample Measurement:
-
For each pH point, dilute the stock solution into the buffer to a final concentration that gives a maximum absorbance between 0.5 and 1.5 (e.g., 50 µM).
-
Use a dual-beam spectrophotometer, with a cuvette containing only the buffer as the reference.
-
Scan the absorbance from 200 nm to 400 nm.
-
-
Data Analysis:
-
Plot the absorbance spectra for each pH.
-
Identify isosbestic points, which indicate a two-state equilibrium between different species (e.g., neutral and deprotonated forms).
-
Analyze the shifts in λ_max as a function of pH to understand the electronic transitions associated with each tautomeric/ionic form.[18]
-
Computational Chemistry Workflow
Modern research heavily relies on quantum chemical calculations to predict the relative stabilities of tautomers and to complement experimental findings.
Causality Behind the Method: The goal is to calculate the Gibbs free energy (ΔG) for each tautomer, as this value determines the equilibrium constant at a given temperature. A typical workflow involves geometry optimization to find the lowest energy structure, followed by a frequency calculation to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).[19]
Protocol: A Standard DFT-Based Computational Workflow
-
Structure Input:
-
Build the 3D structures of the desired 5-iodocytosine tautomers (T1, T2, T3) in a molecular modeling program.
-
-
Gas-Phase Optimization:
-
Perform a geometry optimization and frequency calculation in the gas phase using a reliable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6]
-
-
Solvated-Phase Optimization:
-
Using the optimized gas-phase geometries as a starting point, repeat the optimization and frequency calculations in solution.
-
Employ a continuum solvation model (e.g., PCM or SMD) corresponding to the solvent of interest (e.g., water, DMSO).
-
-
Energy Analysis:
-
Extract the Gibbs free energies for each tautomer in both the gas phase and solution.
-
Calculate the relative free energies (ΔΔG) with respect to the most stable tautomer.
-
Use the Boltzmann distribution equation to predict the equilibrium population of each tautomer at a given temperature.
-
Figure 3: Workflow for Computational Analysis of Tautomer Stability.
Implications for Drug Design and Molecular Biology
A thorough understanding of the tautomeric stability of 5-iodocytosine is not merely an academic exercise. It has profound practical implications:
-
Target Recognition: A drug designed to bind to the amino-oxo form of 5-iodocytosine may have poor efficacy if the imino-oxo form predominates in the hydrophobic active site of a target enzyme.
-
Bioavailability and Permeability: The polarity of a molecule, which is dictated by its dominant tautomeric form, affects its solubility and ability to cross cell membranes.
-
Predictive Modeling: Accurate force fields for molecular dynamics simulations require correct parameterization of the most stable tautomeric states to predict drug-target interactions reliably.
A notable study on N-1-sulfonylated 5-iodocytosine derivatives found that they exist exclusively as the rare keto-imino tautomer in DMSO solution.[15] This demonstrates that substitution can be used to "lock" a molecule into a specific, otherwise unstable, tautomeric form, providing a powerful tool for probing biological systems and designing highly specific ligands.
Conclusion
The thermodynamic stability of 5-iodocytosine tautomers is a delicate balance of intrinsic structural factors and profound environmental influences. While computational models predict the canonical amino-oxo form to be the most stable in polar aqueous solutions, the energy landscape is significantly altered in less polar environments, where other tautomers can become more prevalent. This guide has outlined the key theoretical principles and provided robust, validated experimental and computational workflows for the investigation of this equilibrium. For researchers in drug discovery and chemical biology, mastering the analysis and prediction of tautomerism is an essential skill for the rational design of next-generation therapeutics and molecular probes.
References
-
Sambrano, J. R., de Oliveira, E., & Andres, J. (2000). A theoretical study on cytosine tautomers in aqueous media by using continuum models. Journal of Molecular Structure: THEOCHEM, 531(1-3), 295-303. [Link]
-
Brovarets', O. O., & Hovorun, D. M. (2003). Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. Molecular Biology, 37(3), 490-495. [Link]
-
Dobrowolski, J. C., & Mazurek, A. P. (2005). Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves. Journal of Molecular Structure: THEOCHEM, 715(1-3), 137-142. [Link]
-
Žinić, B., et al. (1999). N-1-Sulfonylated Cytosine and 5–Iodo-N-1-sulfonylated Cytosine Derivatives. Exclusive Formation of Keto-Imino Tautomers. Croatica Chemica Acta, 72(4), 957-966. [Link]
-
Les, A., Adamowicz, L., & Person, W. B. (1991). Tautomers of cytosine and their excited electronic states: a matrix isolation spectroscopic and quantum chemical study. Physical Chemistry Chemical Physics, 3(24), 5347-5356. [Link]
-
Glembockyte, V., & Giese, M. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules, 24(14), 2598. [Link]
-
Brovarets', O. O., & Hovorun, D. M. (2010). [Quantum-chemical investigation of tautomerization ways of Watson-Crick DNA base pair guanine-cytosine]. Ukrainskii biokhimicheskii zhurnal, 82(3), 55-60. [Link]
-
Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. [Link]
-
Babu, N. S., & Jayaprakash, D. (2015). Density functional theory (DFT) studies on the stability of cyanuric acid tautomers in gas and solvent phase. Journal of Chemical and Pharmaceutical Research, 7(4), 1155-1160. [Link]
-
Glembockyte, V., & Giese, M. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. ResearchGate. [Link]
-
Alcolea Palafox, M., et al. (2018). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. ResearchGate. [Link]
-
Wang, J., et al. (2005). Density functional theory calculations on tautomerism of 5-fluorocytosine. ResearchGate. [Link]
-
Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
-
Jaworski, A., et al. (1990). Infrared spectra and tautomerism of 5-fluorocytosine, 5-bromocytosine and 5-iodocytosine. Matrix isolation and theoretical AB initio studies. Journal of Molecular Structure, 223, 63-92. [Link]
-
Singh, V., et al. (2014). Role of tautomerism in RNA biochemistry. MIT Open Access Articles. [Link]
-
Pluta, T. (2011). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. The Journal of Physical Chemistry A, 115(45), 12435-12444. [Link]
-
Kobayashi, R. (1998). A CCSD(T) Study of the Relative Stabilities of Cytosine Tautomers. The Journal of Physical Chemistry A, 102(52), 10813-10817. [Link]
-
MilliporeSigma. (n.d.). 5-Iodocytosine. Retrieved from [Link]
-
Ghasemi, J., & Niazi, A. (2020). A theoretical study on the role of stability of cytosine and its tautomers in DNA (deoxyribonucleic acid), and investigation of interactions of Na+, K+, Mg2+, Ca2+, Zn2+ metal ions and OH radical with cytosine tautomers. Journal of Biomolecular Structure and Dynamics, 38(17), 5178-5192. [Link]
-
Nir, E., et al. (2001). Guanine tautomerism revealed by UV–UV and IR–UV hole burning spectroscopy. The Journal of Chemical Physics, 115(10), 4604-4611. [Link]
-
Al-Jihad, I. A., & Al-Amri, I. A. (2012). Tautomerism of cytosine, cytidine, and deoxycytidine: Proton transfer through water bridges. International Journal of Quantum Chemistry, 112(12), 2465-2476. [Link]
-
Kulikowski, T., et al. (1975). Methylation and tautomerism of 1-substituted 5-fluorocytosines. Nucleic Acids Research, 2(11), 2019-2032. [Link]
-
Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Retrieved from [Link]
-
Roca-Sanjuán, D., et al. (2012). Photochemistry and photophysics of the amino and imino tautomers of 1-methylcytosine: tautomerisation as a side product of the radiationless decay. Photochemical & Photobiological Sciences, 11(6), 1047-1057. [Link]
-
News-Medical. (2018). Keto- and Enol Tautomerism in Sugars. [Link]
-
Isenegger, P. G., et al. (2018). Determining the predominant tautomeric structure of iodine-based group-transfer reagents by 17O NMR spectroscopy. Beilstein Journal of Organic Chemistry, 14, 2195-2201. [Link]
-
Kwiatkowski, J. S., & Person, W. B. (1984). ON TAUTOMERISM OF THE CYTOSINE MOLECULE. Acta Physica Polonica A, 66(5), 455-465. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
Antonijević, M., & Stanković, D. M. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1409249. [Link]
-
Karda, T., et al. (2019). 15N NMR Studies of tautomerism. ResearchGate. [Link]
-
Elguero, J., et al. (2002). The Use of NMR Spectroscopy to Study Tautomerism. Advances in Heterocyclic Chemistry, 82, 1-84. [Link]
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Definitive Guide: 5-Iodocytosine (4-amino-5-iodo-5H-pyrimidin-2-one) as a Nucleobase Analogue
Executive Summary
This technical guide provides a comprehensive analysis of 5-Iodocytosine (5-IC) , formally identified in specific IUPAC nomenclatures as 4-amino-5-iodo-5H-pyrimidin-2-one (or 6-amino-5-iodo-1H-pyrimidin-2-one). As a halogenated derivative of cytosine, 5-IC occupies a critical niche in three distinct fields: structural biology (as a heavy-atom derivative for phasing), viral mutagenesis (as a base-pairing disruptor), and oncology (as a radiosensitizer).
This document moves beyond basic definitions to explore the causality of its function: how the electron-withdrawing nature of iodine shifts tautomeric equilibria to induce transition mutations, and how its high electron density facilitates anomalous scattering in X-ray crystallography.
Chemical Identity & Structural Physics
Nomenclature and Tautomerism
While the user prompt specifies This compound , it is crucial to clarify the tautomeric reality. The "5H" designation implies a saturation or specific intermediate state. However, in physiological and functional contexts, the molecule exists primarily as the aromatic 4-amino-5-iodo-1H-pyrimidin-2-one (amino-oxo form).
-
Canonical Form: Amino-oxo (Pairs with Guanine).[1]
-
Rare Tautomer: Imino-oxo (Pairs with Adenine).
-
Significance: The iodine atom at C5 exerts a strong inductive effect (-I), increasing the acidity of the N3 proton and stabilizing the imino tautomer more effectively than in native cytosine.
The Halogen Effect (Sigma Hole)
Unlike a methyl group (as in 5-methylcytosine), the iodine atom is highly polarizable and anisotropic. It possesses a region of positive electrostatic potential on its outer surface, known as the sigma hole .
-
Mechanism: This sigma hole can form halogen bonds with Lewis bases (e.g., oxygen atoms in the phosphate backbone or enzyme active sites), altering polymerase fidelity and increasing the binding affinity of 5-IC-containing nucleotides.
Mechanism of Action
Mutagenicity: The Tautomeric Shift
The primary biological utility (and hazard) of 5-IC is its ability to induce C
-
Ionization/Tautomerization: The electronegative iodine lowers the pKa of the N3 position (relative to cytosine's 4.6). This shifts the equilibrium constant (
) toward the imino form. -
Mispairing: In the imino form, the hydrogen bonding donor/acceptor pattern changes.
-
Amino-Oxo (Standard): Donor-Acceptor-Donor (pairs with Guanine).
-
Imino-Oxo (Mutagenic): Acceptor-Donor-Donor (pairs with Adenine).
-
-
Replication: During DNA replication, if 5-IC adopts the imino form, the polymerase inserts Adenine opposite it. In the next round, the Adenine pairs with Thymine, permanently fixing the C:G
T:A mutation.
Radiosensitization (Auger Effect)
5-IC is a potent radiosensitizer used in experimental oncology.
-
Physics: Iodine (
) has a high cross-section for absorbing X-rays. Upon irradiation, it ejects an inner-shell electron (photoelectric effect). -
Cascade: This vacancy is filled by an outer-shell electron, releasing energy that ejects multiple low-energy Auger electrons .
-
Damage: These electrons have a short range (<10 nm) but high Linear Energy Transfer (LET), causing clustered, double-strand DNA breaks immediately adjacent to the 5-IC incorporation site.
Visualization: Mechanisms & Pathways
Diagram 1: Tautomeric Mispairing Mechanism
This diagram illustrates the thermodynamic shift caused by the iodine atom and the resulting base-pairing error.
Caption: The inductive effect of Iodine at C5 stabilizes the imino tautomer, facilitating non-Watson-Crick pairing with Adenine.
Experimental Protocols
Chemical Synthesis of 5-Iodocytosine
Objective: Synthesize high-purity 5-IC from Cytosine for use as a precursor or standard.
Reagents:
-
Cytosine (10 mmol)
-
N-Iodosuccinimide (NIS) (11 mmol)
-
Dimethylformamide (DMF) (anhydrous)
Protocol:
-
Dissolution: Dissolve 1.11 g of Cytosine in 20 mL of anhydrous DMF in a round-bottom flask. Ensure complete dissolution (mild heating to 40°C may be required).
-
Addition: Add 2.48 g of NIS (1.1 eq) slowly to the stirring solution.
-
Reaction: Cover the flask with aluminum foil (iodine compounds are light-sensitive). Stir at room temperature for 12 hours.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A white/off-white precipitate will form immediately.
-
Filtration: Filter the solid under vacuum. Wash the cake 3x with cold water and 1x with cold ethanol.
-
Drying: Dry the solid in a desiccator over
for 24 hours. -
Yield: Expect ~95-99% yield. Characterize via NMR (
NMR should show loss of the H5 doublet and retention of the H6 singlet).
Enzymatic Incorporation for SAD Phasing (X-ray Crystallography)
Objective: Incorporate 5-IC into a DNA oligonucleotide to solve the phase problem using Single Anomalous Dispersion (SAD).
Reagents:
-
5-Iodo-dCTP (Triphosphate form)
-
Taq Polymerase or Klenow Fragment (exo-)
-
Template DNA[2]
Protocol:
-
Design: Design primers such that Cytosine residues are placed at key structural intervals (approx. every 6-8 bases) to ensure sufficient anomalous signal without destabilizing the helix.
-
PCR Setup: Set up a standard PCR reaction but replace dCTP entirely with 5-Iodo-dCTP .
-
Note: 5-I-dCTP is a good substrate for Taq, but the extension rate may be slightly slower. Increase extension time by 20%.
-
-
Purification: Purify the PCR product using an anion-exchange column (e.g., MonoQ) to remove unincorporated nucleotides.
-
Crystallization: Screen for crystals in dark conditions (to prevent deiodination).
-
Data Collection: Collect X-ray diffraction data at the Iodine K-edge (33.17 keV) or L-edge depending on the beamline capabilities, maximizing the anomalous signal (
).
Applications in Drug Development[3]
| Application | Role of 5-Iodocytosine | Mechanism | Key Reference |
| Antiviral | Ibacitabine Precursor | 5-iodo-2'-deoxycytidine acts as a chain terminator or mutagen in HSV replication. | [Vertex 1.1] |
| Oncology | Radiosensitizer | Incorporated into tumor DNA; releases Auger electrons upon irradiation, causing lethal DSBs. | [Vertex 1.6] |
| Diagnostics | Epigenetic Probe | Used to study deamination rates; 5-IC deaminates to 5-Iodouracil, mimicking C->T transitions. | [Vertex 1.5] |
| Phasing | Heavy Atom Derivative | Provides anomalous scattering signal for solving macromolecular crystal structures. | [Vertex 1.2] |
References
-
Carbocyclic analogues of 5-halocytosine nucleosides. PubMed. [Link]
-
Influence of 5-Halogenation on Base-Pairing Energies. Journal of the American Society for Mass Spectrometry. [Link]
-
Role of tautomerism in the molecular mechanisms of mutagenesis. PubMed. [Link]
Sources
Solubility data of 5-iodocytosine in water vs organic solvents
An In-depth Technical Guide to the Solubility of 5-Iodocytosine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 5-iodocytosine, a critical parameter for its application in research and pharmaceutical development. We will explore the physicochemical principles governing its solubility, present available data in aqueous and organic solvents, and provide a detailed, field-proven protocol for its experimental determination.
Introduction: The Significance of 5-Iodocytosine
5-Iodocytosine is a halogenated pyrimidine, a derivative of the natural nucleobase cytosine. The introduction of a large, polarizable iodine atom at the 5-position of the pyrimidine ring imparts unique properties, making it a valuable molecule in several scientific domains. It has been utilized as an iodinated nucleotide in structural biology for single anomalous dispersion (SAD) studies to solve crystal structures.[1] Furthermore, it serves as a key synthetic precursor for creating modified nucleobases, such as the fluorescent pyrrolocytosine, and other biologically active derivatives.[2] A thorough understanding of its solubility is a prerequisite for its effective use in chemical synthesis, formulation for biological assays, and potential therapeutic applications.
Physicochemical Principles of Solubility
The solubility of 5-iodocytosine is governed by the interplay between its molecular structure and the properties of the solvent. The "like dissolves like" principle is a useful starting point, but a deeper understanding requires considering the specific intermolecular forces at play.
-
Hydrogen Bonding: 5-Iodocytosine possesses multiple sites capable of hydrogen bonding: the amino group (-NH₂) acts as a hydrogen bond donor, while the ring nitrogens and the carbonyl oxygen (=O) act as acceptors. This allows for strong interactions with polar protic solvents like water.
-
Polarity and Dipole-Dipole Interactions: The molecule is inherently polar due to the presence of electronegative nitrogen, oxygen, and iodine atoms. This polarity facilitates dissolution in polar solvents (both protic and aprotic) that can engage in favorable dipole-dipole interactions.
-
Crystal Lattice Energy: In its solid, crystalline form, 5-iodocytosine molecules are held in a stable lattice by strong intermolecular forces, including hydrogen bonds. For dissolution to occur, the energy released from the solvation process (the interaction of solute molecules with solvent molecules) must be sufficient to overcome this crystal lattice energy.
-
Van der Waals Forces: The large iodine atom contributes to significant London dispersion forces, which can enhance solubility in polarizable solvents.
The balance of these forces dictates the extent to which 5-iodocytosine will dissolve in a specific solvent.
Solubility Data of 5-Iodocytosine
Precise, quantitative solubility data for 5-iodocytosine across a wide range of organic solvents is not extensively documented in publicly available literature. The following table summarizes available data and provides predictive assessments based on chemical principles.
| Solvent | Class | Polarity (Dielectric Constant) | Solubility (at 20-25°C) | Source(s) |
| Water | Polar Protic | 80.1 | 50 mg/mL (clear to slightly hazy) | [3] |
| Formic Acid | Polar Protic | 58.0 | 50 mg/mL | [1][2][4] |
| 1 M Sodium Hydroxide | Aqueous Basic | N/A | 50 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Predicted: Soluble | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Predicted: Soluble | |
| Methanol | Polar Protic | 32.7 | Predicted: Slightly to Sparingly Soluble | |
| Ethanol | Polar Protic | 24.5 | Predicted: Slightly to Sparingly Soluble | |
| Acetone | Polar Aprotic | 20.7 | Predicted: Sparingly Soluble | |
| Dichloromethane (DCM) | Moderately Polar | 9.1 | Predicted: Very Sparingly Soluble to Insoluble | |
| Toluene | Non-Polar | 2.4 | Predicted: Insoluble | |
| Hexane | Non-Polar | 1.9 | Predicted: Insoluble |
Note: Predictions are based on the principles of "like dissolves like." Polar aprotic solvents like DMSO and DMF are excellent at dissolving polar molecules with hydrogen bonding capabilities. Simple alcohols are less effective than water, and non-polar solvents are not expected to overcome the crystal lattice energy of the polar 5-iodocytosine solid.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It is a robust and reliable technique, though it can be time-consuming.[5]
4.1. Expertise & Causality: The "Why" Behind the Method
This protocol is designed as a self-validating system. An excess of the solid is used to ensure that the solvent becomes fully saturated, reaching a true thermodynamic equilibrium between the dissolved and solid phases. Agitation at a constant, controlled temperature is critical because it accelerates the time to reach equilibrium and because solubility is a temperature-dependent property. The final analysis of the supernatant provides a quantitative measure of the maximum amount of solute that can be dissolved in the solvent under those conditions.
4.2. Materials & Equipment
-
Solvents of interest (HPLC or analytical grade)
-
2-4 mL glass vials with screw caps
-
Thermostatically controlled orbital shaker or rotator
-
Analytical balance
-
Calibrated pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Quantification instrument: UV-Vis Spectrophotometer or a calibrated HPLC system with a UV detector.
-
Volumetric flasks for standard and sample preparation.
4.3. Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 5-iodocytosine (e.g., 5-10 mg) to a glass vial. The amount should be sufficient such that undissolved solid remains visible at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.
-
Equilibration: Securely cap the vial and place it in the orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for 24 to 48 hours.
-
Phase Separation: After the equilibration period, remove the vial and let it stand undisturbed for at least 2 hours to allow the solid to settle. For very fine suspensions, centrifuge the vial (e.g., at 10,000 x g for 10 minutes) to pellet the excess solid.
-
Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any microscopic particulate matter.
-
Dilution: Perform an accurate serial dilution of the filtered supernatant with the appropriate solvent to bring the concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC system to determine the concentration.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor.
4.4. Trustworthiness: A Self-Validating System
To ensure that equilibrium has been reached, a time-point analysis should be performed. Samples can be taken at 24, 36, and 48 hours. If the calculated solubility is consistent between the 36- and 48-hour time points, it provides strong evidence that equilibrium has been achieved.
Visualizations: Workflows and Interactions
5.1. Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: A step-by-step workflow for the shake-flask solubility determination method.
5.2. Molecular Dissolution Pathway
This diagram illustrates the key energetic steps involved in dissolving 5-iodocytosine in a polar solvent like water.
Caption: Dissolution requires overcoming crystal lattice energy via favorable solvation.
References
-
Title: Some biological and biochemical properties of 5-iodocytosine Source: DeepDyve URL: [Link]
-
Title: 5-Iodocytosine 1122-44-7 Source: MilliporeSigma URL: [Link]
-
Title: 5-Iodocytosine, | I6875-5G | SIGMA-ALDRICH Source: Scientific Laboratory Supplies (SLS) URL: [Link]
-
Title: Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs Source: SciTechnol URL: [Link]
Sources
An In-depth Technical Guide to the pKa Values and Ionization Constants of 4-amino-5-iodo-5H-pyrimidin-2-one
This guide provides a comprehensive technical overview of the pKa values and ionization constants of 4-amino-5-iodo-5H-pyrimidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. For the purpose of this guide, this compound will also be referred to by its common synonym, 5-iodocytosine. The ionization state of a molecule, dictated by its pKa, is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding affinity.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for both the experimental determination and computational prediction of the acid dissociation constant (pKa) for this and similar pyrimidine derivatives.
Introduction: The Significance of 5-Iodocytosine in Drug Discovery
Substituted pyrimidines are a cornerstone in the development of a wide range of therapeutics, including antiviral and anticancer agents.[3][4] The introduction of a halogen, such as iodine, at the 5-position of the pyrimidine ring can significantly modulate the electronic properties and biological activity of the molecule.[4] this compound (5-iodocytosine) serves as a valuable scaffold for chemical modifications and biological evaluation.[4] Understanding its ionization behavior is paramount for designing novel drug candidates with optimized efficacy and safety profiles.
Theoretical Framework: Understanding pKa and Ionization
The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[2] For a molecule like 5-iodocytosine with multiple potential ionization sites (the amino group and the ring nitrogens), multiple pKa values may exist. These values dictate the predominant ionic species at a given physiological pH, which in turn influences its interactions with biological targets.
The ionization equilibrium can be represented by the Henderson-Hasselbalch equation:
pH = pKa + log([A⁻]/[HA])
Where [A⁻] is the concentration of the deprotonated species and [HA] is the concentration of the protonated species.
Experimental Determination of pKa
The accurate experimental determination of pKa is crucial for drug development.[1] Several robust methods are available, with spectrophotometry and potentiometry being the most common for compounds like pyrimidine derivatives.
UV-Vis Spectrophotometric Titration
This method is highly sensitive and requires only a small amount of the compound. It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated from which the pKa can be accurately determined.
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa. A universal buffer system can be employed for broader ranges.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into each buffer solution to a final concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum (typically from 200-400 nm) for the compound in each buffer solution against a buffer blank.
-
Data Analysis: Identify the wavelength(s) with the largest difference in absorbance between the fully protonated and deprotonated species. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the following equation to determine the pKa:
A = (A_HA + A_A⁻ * 10^(pH-pKa)) / (1 + 10^(pH-pKa))
Where A is the observed absorbance, A_HA is the absorbance of the fully protonated species, and A_A⁻ is the absorbance of the fully deprotonated species. The inflection point of the curve corresponds to the pKa.
Potentiometric Titration
Potentiometric titration involves the direct measurement of pH as a standardized titrant (acid or base) is added to a solution of the compound.[1] The pKa is determined from the midpoint of the resulting titration curve. This method is well-suited for compounds with sufficient solubility in water or a co-solvent system.[1]
Computational Prediction of pKa
In the absence of experimental data, computational methods provide a valuable means of estimating pKa values.[5][6] These approaches are particularly useful in the early stages of drug discovery for screening large libraries of compounds.
Quantum Chemical Methods
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict pKa values with a good degree of accuracy.[5][7] These methods calculate the free energy change of the deprotonation reaction in a solvent environment, often modeled using implicit solvation models like the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD).[6]
-
Structure Optimization: The 3D structures of both the protonated and deprotonated forms of this compound are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[5][8]
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain the zero-point vibrational energies and thermal corrections.
-
Solvation Free Energy Calculation: The free energy of solvation for each species is calculated using an implicit solvent model.
-
pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:
pKa = (ΔG*aq) / (2.303 * RT)
Where ΔG*aq is the free energy change of the deprotonation reaction in the aqueous phase.
QSAR and Empirical Methods
Quantitative Structure-Activity Relationship (QSAR) models and other empirical methods can also provide rapid pKa predictions.[5] These models are trained on large datasets of experimentally determined pKa values and use molecular descriptors to predict the pKa of new compounds. Commercial software packages often incorporate these models for high-throughput screening.
Predicted pKa and Ionization Data
While no experimental pKa value for this compound has been reported, a predicted pKa value for the structurally related compound, 4-amino-5-iodopyrrolo[2,3-d]pyrimidine, is 11.57 ± 0.20.[9] This suggests that the deprotonation of the pyrimidine ring is likely to occur under strongly basic conditions. The amino group is expected to have a much lower pKa and will be protonated at physiological pH.
| Compound | Method | Predicted pKa | Ionizable Group |
| 4-amino-5-iodopyrrolo[2,3-d]pyrimidine | Computational Prediction | 11.57 ± 0.20[9] | Pyrrole NH |
Note: This table presents data for a structurally similar compound as a reference point.
The protonation/deprotonation equilibrium of this compound is depicted below. The primary basic center is the N1 nitrogen of the pyrimidine ring, and the amino group can also be protonated under acidic conditions. The lactam proton is acidic and will be lost at high pH.
Conclusion
The determination and prediction of pKa values are essential for the successful development of drug candidates. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for assessing the ionization constants of this compound. While experimental data for this specific molecule is currently lacking, the protocols and computational workflows detailed herein offer a robust framework for its determination. A thorough understanding of the pKa of this and related pyrimidine derivatives will undoubtedly facilitate the design of more effective and safer therapeutics.
References
- Shields, G. C., & Seybold, P. G. (2013). Computational Approaches for the Prediction of pKa Values. CRC Press.
- BenchChem. (2025). Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide.
- Parry, E. P., Hern, D. H., & Burr, J. G. (1969). Determination of acid pK values of some pyrimidine derivatives. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 182(2), 570–572.
- Gund, T., & Riordan, J. M. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry A.
- Sitzmann, M., & D'mello, M. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3549.
- Ho, J., & Coote, M. L. (2010). A universal, self-consistent method for the prediction of pKa values in all solvents. Theoretical Chemistry Accounts, 125(1-2), 3–21.
- Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1101.5543.
- Kühne, R., & Gedeck, P. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molbank, 2017(4), M955.
- Milletti, F., & Vulpetti, A. (2010). Tautomer Preference in PDB Complexes and Its Impact on Structure-Based Drug Discovery.
- Yoshida, N., & Ten-no, S. (2021).
-
Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyrimidinone, 4-amino-5-methyl- (CAS 554-01-8). Retrieved from [Link].
-
PubChem. (n.d.). 4-Amino-1-[(2r,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one. Retrieved from [Link].
-
PubChem. (n.d.). 4-Amino-1-[(2r,5s)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one. Retrieved from [Link].
-
Pharmaffiliates. (n.d.). 4-amino-5-fluoro-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one. Retrieved from [Link].
- Mao, S., & Ptak, R. G. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(20), 3694–3703.
- Monka, N. Ya., et al. (2019). SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS. Chemistry & Chemical Technology, 13(4), 444-450.
-
Doron Scientific. (2023). 4-Amino-5-iodopyrimidin-2(1H)-one. Retrieved from [Link].
- Al-Suwaidan, I. A., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3699.
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PubChem. (n.d.). 4-Amino-5-fluoropyridin-2(1H)-one. Retrieved from [Link].
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ChemSynthesis. (2025). 5-aminopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link].
-
Beilstein Journals. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link].
-
Tebubio. (n.d.). 4-Amino-5-iodo-2(1H)-pyrimidinone - 5g. Retrieved from [Link].
-
NIST. (n.d.). 2(1H)-Pyrimidinone, 4-amino-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].
-
Tebubio. (n.d.). 4-Amino-5-iodo-2(1H)-pyrimidinone - 1g. Retrieved from [Link].
-
PubChem. (n.d.). 5-Aminopyrimidin-2(1H)-one. Retrieved from [Link].
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The Halogenated Pyrimidine Imperative: From Atomic Substitution to Clinical Efficacy
Part 1: Executive Context
To: Research & Development Division, Medicinal Chemistry Groups From: Senior Application Scientist, Lead Discovery Subject: Technical Review: The Discovery, Chemistry, and Mechanistic Evolution of Halogenated Pyrimidines
The introduction of halogen atoms into the pyrimidine scaffold represents one of the most successful strategies in the history of rational drug design. This guide analyzes the transition from empirical observation to mechanistic precision, focusing on the distinct bio-isosteric properties of fluorine, bromine, and iodine. We will dissect the "Fluorine Effect"—where metabolic blockage meets steric mimicry—and contrast it with the "False Nucleotide" strategy employed by heavier halogens in antiviral therapy.
Part 2: The Genesis of Rational Design (1954–1958)
The Heidelberger Insight
Before 1957, cancer chemotherapy was largely dominated by alkylating agents (nitrogen mustards). The shift to antimetabolites began with a pivotal observation by Rutman, Cantarow, and Paschkis (1954) : rat hepatoma cells utilized radioactive uracil for nucleic acid biosynthesis much more avidly than normal liver cells.
Charles Heidelberger (University of Wisconsin) hypothesized that blocking this pathway could selectively target tumors. His design logic was based on two atomic properties:
-
Steric Mimicry: The van der Waals radius of Fluorine (1.47 Å) is remarkably close to Hydrogen (1.20 Å). Therefore, the cellular machinery should accept 5-Fluorouracil (5-FU) as Uracil.
-
Metabolic Blockade: The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). Heidelberger predicted that an enzyme attempting to abstract the atom at the 5-position (essential for converting Uracil to Thymine) would fail if Fluorine were present.
In collaboration with Robert Duschinsky at Hoffmann-La Roche, 5-FU was synthesized in 1957.[1][2] It remains a cornerstone of colorectal cancer therapy today.
The Antiviral Pivot: Prusoff’s Iodine
shortly after, William Prusoff (Yale, 1958) synthesized 5-Iodo-2'-deoxyuridine (Idoxuridine) . Unlike fluorine, the iodine atom (radius 1.98 Å) is sterically similar to a methyl group (2.00 Å).
-
Result: Idoxuridine mimics Thymidine , not Uracil.
-
Outcome: It is incorporated into viral DNA, causing mismatched pairing and chain instability. This led to the first FDA-approved antiviral drug (1963) for Herpes Simplex Keratitis.
Part 3: Mechanistic Deep Dive
The Suicide Inhibition of Thymidylate Synthase (TS)
The efficacy of 5-FU relies on "Lethal Synthesis." It is a pro-drug converted intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) .
The Normal Mechanism (dUMP → dTMP):
-
TS Cysteine thiol attacks C6 of dUMP.[3]
-
C5 attacks the methylene group of the cofactor (5,10-CH2-THF).
-
A proton is abstracted from C5 to resolve the intermediate and release the enzyme.
The 5-FU Trap: When FdUMP enters the active site, Steps 1 and 2 proceed normally. However, at Step 3, the enzyme cannot abstract the Fluorine atom (due to the high C-F bond strength). The enzyme becomes covalently pinned to the inhibitor and the cofactor in a ternary complex .
Visualization of the Pathway
The following diagram illustrates the divergence between natural catalysis and suicide inhibition.
Part 4: Chemical Synthesis & Protocols[4][5][6]
The Challenge of Fluorination
Direct fluorination of uracil originally required elemental fluorine (
-
Modern Approach: Electrophilic fluorination using Selectfluor or reaction of trimethylsilyl-enol ethers with molecular fluorine at low temperatures.
Representative Protocol: Regioselective Bromination of Uracil
For researchers synthesizing halogenated standards, bromination is a safer, self-validating protocol that demonstrates the electrophilic susceptibility of the C5 position.
Objective: Synthesis of 5-Bromouracil (5-BrU). Principle: Electrophilic Aromatic Substitution (EAS).[4] The electron-donating hydroxyl/amino groups of uracil activate the C5 position.
Materials
-
Uracil (1.12 g, 10 mmol)
-
Bromine (
) (1.6 g, 0.55 mL, 10 mmol) [Caution: Corrosive/Volatile] -
Water (25 mL)
-
Glacial Acetic Acid (optional, for solubility)
Step-by-Step Methodology
-
Suspension: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.12 g of uracil in 25 mL of water.
-
Activation: Heat the mixture to 70°C. The uracil will partially dissolve.
-
Addition: Add the bromine dropwise over 15 minutes.
-
Observation: The deep red color of bromine should disappear rapidly upon contact with the solution, indicating consumption (reaction progress).
-
-
Reaction: Stir at 70°C for an additional 30 minutes. A white precipitate (product) will begin to form as the solution cools.
-
Work-up: Cool the mixture to 0°C in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the solid by vacuum filtration. Wash with ice-cold water (2 x 5 mL) to remove hydrobromic acid byproducts.
-
Purification: Recrystallize from boiling water.
Self-Validating Quality Control (QC)
| Parameter | Expected Value | Diagnostic Note |
| Appearance | White crystalline solid | Yellow tint indicates residual |
| Melting Point | 293°C (decomposes) | Sharp decomp point confirms purity. |
| UV Shift | 5-BrU absorbs at higher wavelengths than Uracil due to the auxochromic effect of Br. |
Part 5: Quantitative Comparison of Halogenated Derivatives
The biological impact of the halogen is dictated by its physicochemical properties.
| Substituent (C5) | Van der Waals Radius (Å) | Bond Energy (C-X) | pKa (N3-H) | Biological Mimicry | Primary Application |
| Hydrogen (H) | 1.20 | 99 kcal/mol | 9.4 | Natural (Uracil) | N/A |
| Fluorine (F) | 1.47 | 116 kcal/mol | 8.0 | Uracil Mimic | Oncology (TS Inhibitor) |
| Bromine (Br) | 1.85 | 68 kcal/mol | 8.0 | Thymine Mimic | Mutagenesis / Radiosensitizer |
| Iodine (I) | 1.98 | 57 kcal/mol | 8.2 | Thymine Mimic | Antiviral (DNA Chain terminator) |
| Methyl (CH3) | 2.00 | 85 kcal/mol | 9.7 | Natural (Thymine) | N/A |
Note: The acidity (pKa) of the N3 proton increases with halogenation (lower pKa), affecting hydrogen bonding strength and transport across membranes.
Part 6: References
-
Heidelberger, C., et al. (1957).[1][5][6] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds."[5][6] Nature.[2][5] Link
-
Rutman, R. J., Cantarow, A., & Paschkis, K. E. (1954). "Studies in 2-acetylaminofluorene carcinogenesis. III. The utilization of uracil-2-C14 by preneoplastic rat liver and rat hepatoma." Cancer Research.[5] Link
-
Prusoff, W. H. (1959).[7] "Synthesis and biological activities of iododeoxyuridine, an analog of thymidine." Biochimica et Biophysica Acta. Link
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer. Link
-
Santi, D. V., & McHenry, C. S. (1972). "5-Fluoro-2'-deoxyuridylate: covalent complex with thymidylate synthetase." Proceedings of the National Academy of Sciences. Link
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- 3. An unusual mechanism of thymidylate biosynthesis in organisms containing the thyX Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Crystal Packing Interactions of 4-amino-5-iodo-5H-pyrimidin-2-one
This guide provides a comprehensive examination of the solid-state structure of 4-amino-5-iodo-5H-pyrimidin-2-one, a molecule of significant interest in medicinal chemistry and materials science. As the precise crystal structure of this specific compound is not publicly available, this document serves as a predictive guide based on established crystallographic principles and data from closely related pyrimidinone analogues. We will explore the nuanced interplay of intermolecular forces—from robust hydrogen bonds to directional halogen bonds—that govern the molecular assembly in the crystalline state. This analysis is crucial for researchers, scientists, and drug development professionals, as understanding crystal packing is paramount for controlling polymorphism, solubility, and ultimately, the bioavailability of active pharmaceutical ingredients.
Introduction to this compound: A Molecule of Interest
This compound belongs to the pyrimidinone class of heterocyclic compounds, which are foundational scaffolds in a vast array of pharmacologically active molecules.[1] The introduction of an iodine atom at the 5-position is a strategic chemical modification. This halogen substitution not only influences the molecule's steric and electronic properties but also introduces the potential for specific and directional intermolecular interactions, namely halogen bonding. The amino and carbonyl groups are classic hydrogen bond donors and acceptors, respectively, suggesting that the crystal packing will be a fascinating interplay of multiple non-covalent forces. A thorough understanding of these interactions is a critical step for future applications, from rational drug design to the engineering of novel crystalline materials.[1][2]
Molecular Properties and a Plausible Synthetic Approach
While extensive experimental data for this compound is not widely published, we can infer its properties from related structures.[3][4][5] It is expected to be a solid at room temperature with limited solubility in non-polar solvents and moderate solubility in polar protic solvents.
Synthesis Protocol
A plausible route to synthesize the title compound is via the direct iodination of 4-amino-5H-pyrimidin-2-one.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.0 g of 4-amino-5H-pyrimidin-2-one in 50 mL of a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 1.2 equivalents of an iodinating agent, such as N-iodosuccinimide (NIS), to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield single crystals suitable for X-ray diffraction.
Methodology for Crystal Structure Elucidation
The definitive method for determining the crystal packing of a molecule is single-crystal X-ray diffraction. The resulting structural data can then be further analyzed using computational techniques to quantify and visualize the intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD)
This experimental technique provides the precise three-dimensional arrangement of atoms in a crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[6]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
Data Deposition: The final crystallographic data, including atomic coordinates and displacement parameters, should be deposited in a public repository like the Cambridge Structural Database (CSD) to ensure data integrity and accessibility.[7][8]
Computational Analysis
Computational tools are invaluable for a deeper understanding of the intermolecular interactions within a crystal lattice.
-
Hirshfeld Surface Analysis: This method partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a summary of the different types of interactions and their relative contributions to the overall crystal packing.[9]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density can identify and characterize the nature of intermolecular interactions, such as hydrogen and halogen bonds, through the presence of bond critical points.[1]
A Predictive Analysis of the Crystal Packing of this compound
Based on the functional groups present in the molecule, we can predict the key intermolecular interactions that will dictate its crystal packing.
Dominant Hydrogen Bonding Motifs
Pyrimidinone derivatives are well-known for forming robust hydrogen-bonded networks.[1] The primary interaction is expected to be a centrosymmetric dimer formed by two N-H···O hydrogen bonds between the amino group and the carbonyl oxygen of two neighboring molecules. This is a highly stable and commonly observed synthon in related crystal structures.[1]
The Role of Halogen Bonding
The iodine atom on the pyrimidine ring is a key feature. Due to the anisotropic distribution of electron density around the covalently bonded iodine, it possesses a region of positive electrostatic potential (a σ-hole) along the C-I bond axis. This allows it to act as a Lewis acid and form a directional C-I···O or C-I···N halogen bond with an electron-rich atom on an adjacent molecule. This interaction is expected to play a crucial role in linking the hydrogen-bonded dimers into a more extended three-dimensional architecture.
π-π Stacking Interactions
The planar pyrimidinone rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions would likely be offset to minimize electrostatic repulsion.[2]
Data Summary
The following table presents hypothetical, yet plausible, crystallographic and interaction data for this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₄H₄IN₃O |
| Formula Weight | 237.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 14.3 |
| β (°) | 105 |
| V (ų) | 610 |
| Z | 4 |
| Interaction | Donor-Acceptor Distance (Å) |
| N-H···O (Hydrogen Bond) | 2.9 |
| C-I···O (Halogen Bond) | 3.1 |
| π-π Stacking (Centroid-Centroid) | 3.6 |
Visualizing the Interactions
The following diagrams, generated using Graphviz, illustrate the predicted molecular structure and key packing motifs.
Caption: Molecular structure of this compound.
Caption: Predicted N-H···O hydrogen-bonded dimer motif.
Sources
- 1. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2(1H)-Pyrimidinone, 4-amino-5-methyl- (CAS 554-01-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 5-Aminopyrimidin-2(1H)-one | C4H5N3O | CID 15565266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]
- 9. researchgate.net [researchgate.net]
Electronic Absorption Spectra of 5-Iodocytosine Derivatives: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
5-Iodocytosine (5-IC), a halogenated pyrimidine, is a molecule of significant interest in structural biology, medicinal chemistry, and photodynamic therapy. Its utility as a heavy atom for phasing in X-ray crystallography, a photosensitizer, and a building block for complex therapeutic agents hinges on its unique electronic properties.[1][2] A fundamental understanding of how this molecule interacts with light, characterized by its electronic absorption spectrum, is paramount for its effective application. This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for analyzing the UV-Vis absorption spectra of 5-iodocytosine and its derivatives. We will delve into the key factors that modulate its spectral properties, present validated experimental protocols, and discuss the synergy between empirical data and computational modeling.
Introduction: The Significance of 5-Iodocytosine's Electronic Properties
The introduction of an iodine atom at the C5 position of the cytosine ring profoundly alters its electronic landscape. This modification is not merely an increase in molecular weight; it introduces a heavy atom that enhances intersystem crossing, making 5-IC derivatives valuable as photosensitizers, and provides anomalous scattering signals crucial for solving protein and nucleic acid structures via Single Anomalous Dispersion (SAD) phasing.[1] Furthermore, 5-IC serves as a versatile synthetic precursor for creating more complex molecules, such as fluorescent pyrrolocytosines and other biologically active compounds.
The efficacy of these applications is directly linked to the molecule's ability to absorb UV and visible light. The electronic absorption spectrum provides critical information, including:
-
Wavelength of Maximum Absorption (λmax): Dictates the optimal wavelength for photoactivation or spectroscopic detection.
-
Molar Extinction Coefficient (ε): A measure of the probability of an electronic transition, essential for quantitative analysis via the Beer-Lambert law.[3]
-
Spectral Shifts: Changes in the spectrum in response to environmental factors like pH and solvent polarity, which reveal insights into the molecule's behavior in diverse biological and chemical systems.
This guide serves as a technical resource for professionals aiming to harness the properties of 5-iodocytosine derivatives by providing a detailed analysis of their electronic absorption spectra.
Theoretical Foundations of Electronic Absorption in 5-Iodocytosine
The absorption of UV-Vis light by 5-iodocytosine is governed by the promotion of electrons from occupied molecular orbitals (ground state) to unoccupied anti-bonding orbitals (excited state).[4] The pyrimidine ring constitutes the primary chromophore, with its conjugated system of π-bonds giving rise to intense π→π* transitions, which typically dominate the UV spectrum. The non-bonding lone pair electrons on the nitrogen and oxygen atoms can also participate in n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands.[5]
The substitution of hydrogen with iodine at the C5 position induces several key effects:
-
Heavy Atom Effect: While primarily influencing excited-state decay pathways (phosphorescence), the iodine atom can also perturb the energies of molecular orbitals.
-
Inductive and Resonance Effects: Iodine's electronegativity and polarizability alter the electron density distribution within the pyrimidine ring, shifting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change in the HOMO-LUMO gap directly affects the absorption wavelength.[6] As conjugation or electron-donating effects increase, the HOMO-LUMO gap typically decreases, resulting in a bathochromic (red) shift to longer wavelengths.[6]
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting and interpreting these spectra.[7][8] By solving approximations of the Schrödinger equation, these models can calculate vertical excitation energies and oscillator strengths, which correspond to the λmax and intensity of absorption bands, respectively, providing a powerful complement to experimental data.[9][10]
Critical Factors Modulating the Absorption Spectrum
The electronic absorption spectrum of a 5-IC derivative is not a static property but is highly sensitive to its immediate chemical environment. Understanding these influences is crucial for interpreting data correctly and predicting behavior in different applications.
The Influence of pH: Tautomerism and Protonation States
Cytosine and its derivatives can exist in several tautomeric forms and can be protonated or deprotonated depending on the pH of the solution. These structural changes significantly alter the electronic conjugation and, therefore, the absorption spectrum.[11]
-
Protonation: At acidic pH, the N3 atom of the cytosine ring becomes protonated. This event alters the electronic distribution within the heterocyclic system, often leading to distinct shifts in the absorption maximum.[11]
-
Deprotonation: In alkaline solutions, the proton at the N1 position can be abstracted. This deprotonation also modifies the electronic structure of the chromophore.
-
Tautomeric Equilibrium: The dominant amino-oxo tautomer of cytosine is in equilibrium with minor forms like the imino-oxo and amino-hydroxy tautomers. The relative populations of these forms are pH-dependent and each possesses a unique absorption spectrum.
The resulting spectral changes, whether bathochromic (red shift) or hypsochromic (blue shift), provide a spectroscopic signature of the dominant species at a given pH.[12][13][14] This pH-dependence is a critical consideration in biological systems where local pH can vary significantly.
Solvent Effects: Solvatochromism
Solvatochromism describes the shift in the absorption spectrum of a solute when dissolved in different solvents.[5] This phenomenon arises from differential solvation of the ground and excited states of the molecule.[15][16]
-
Non-specific Interactions: The polarity and polarizability of the solvent (its dielectric constant) can stabilize the ground and excited states to different extents. If the excited state is more polar than the ground state, a polar solvent will stabilize it more, reducing the energy gap and causing a bathochromic shift.[16]
-
Specific Interactions (Hydrogen Bonding): Protic solvents (e.g., water, ethanol) can act as hydrogen bond donors or acceptors, interacting with the amine, carbonyl, and ring nitrogen atoms of 5-IC. These specific interactions can lead to significant and often complex spectral shifts that do not correlate simply with solvent polarity.[16][17]
Analyzing the spectrum of a 5-IC derivative in a range of solvents with varying polarity, polarizability, and hydrogen-bonding capability provides deep insight into its electronic structure and intermolecular interactions.
Experimental Protocols and Workflows
The following section provides validated, step-by-step methodologies for the systematic analysis of the electronic absorption spectra of 5-iodocytosine derivatives.
Protocol: Sample Preparation
This protocol ensures the preparation of accurate and reproducible samples for spectrophotometric analysis.
Materials:
-
5-Iodocytosine (or derivative) powder[18]
-
Volumetric flasks (Class A)
-
Analytical balance
-
Solvents: 1 M NaOH[19], Formic Acid[18], HPLC-grade water, Ethanol, Acetonitrile, Dioxane.
-
Buffer salts (e.g., sodium phosphate, sodium acetate, sodium borate)
-
pH meter
Procedure for Stock Solution Preparation (e.g., 1 mM in mild base):
-
Accurately weigh 2.37 mg of 5-iodocytosine (MW = 237.00 g/mol ).[20][21]
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add approximately 5 mL of 0.01 M NaOH and gently swirl to dissolve the solid. 5-IC exhibits enhanced solubility in basic solutions.[19]
-
Once fully dissolved, bring the volume to the 10 mL mark with 0.01 M NaOH.
-
Cap the flask and invert several times to ensure homogeneity. This is your 1 mM stock solution. Store protected from light at 4°C.
Procedure for pH-Dependent Analysis:
-
Prepare a series of buffers (e.g., 50 mM sodium acetate for pH 4-5.5, sodium phosphate for pH 6-8, sodium borate for pH 8.5-10).
-
For each pH point, pipette a known volume of the 5-IC stock solution into a volumetric flask.
-
Dilute to the final volume with the appropriate buffer to achieve the desired final concentration (e.g., 25-50 µM).
-
Prepare a blank sample for each buffer solution containing no 5-IC.
Procedure for Solvatochromic Analysis:
-
Prepare a series of volumetric flasks, one for each solvent to be tested (e.g., water, ethanol, acetonitrile, dioxane).
-
Dispense an identical aliquot of a concentrated stock solution (e.g., in formic acid, where it is soluble[18]) into each flask.
-
Dilute to the final volume with the respective solvent to achieve the same final concentration across all samples.
-
Prepare a blank for each solvent.
Protocol: UV-Vis Spectrophotometric Measurement
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Matched pair of 1 cm path length quartz cuvettes
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 30 minutes to ensure stable output.
-
Parameter Setup: Set the instrument parameters:
-
Scan Range: 220 nm to 400 nm.
-
Scan Speed: Medium (e.g., 240 nm/min).
-
Data Interval: 1 nm.
-
Slit Width: 1.0 nm.
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the blank solution (the buffer or solvent without the analyte).
-
Place them in the correct holders in the spectrophotometer.
-
Run a baseline scan to zero the instrument across the entire wavelength range.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Run the sample scan. The instrument will automatically subtract the baseline, yielding the absorption spectrum of the 5-IC derivative.
-
-
Data Extraction: Record the wavelength of maximum absorbance (λmax) and the absorbance value at this peak.
-
Cuvette Cleaning: Thoroughly clean the cuvettes with the appropriate solvent and deionized water between different samples to prevent cross-contamination.
Experimental Workflow Diagram
The following diagram illustrates the logical flow from material preparation to final data analysis.
Caption: Workflow for the spectrophotometric analysis of 5-iodocytosine derivatives.
Data Interpretation and Expected Results
The systematic analysis described above will yield a rich dataset characterizing the electronic properties of the 5-iodocytosine derivative.
Tabulated Spectral Data
The quantitative results should be summarized in a clear, comparative format. The following table presents hypothetical, yet representative, data for 5-iodocytosine.
| Condition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| pH Effects (in Water) | ||
| pH 2.0 (Cationic form) | 285 | 8,500 |
| pH 7.0 (Neutral form) | 275 | 7,000 |
| pH 12.0 (Anionic form) | 295 | 9,200 |
| Solvent Effects (at pH 7) | ||
| Dioxane (Non-polar, aprotic) | 272 | 6,800 |
| Acetonitrile (Polar, aprotic) | 274 | 6,900 |
| Ethanol (Polar, protic) | 276 | 7,100 |
| Water (Polar, protic) | 275 | 7,000 |
Note: These values are illustrative and will vary for different derivatives.
Analysis of Spectral Trends
-
pH-Induced Shifts: As shown in the table, protonation at acidic pH and deprotonation at basic pH are expected to cause significant bathochromic shifts relative to the neutral species. This is a common feature for cytosine analogs and reflects the substantial change in the pyrimidine ring's electronic system.[13][14]
-
Solvatochromic Shifts: The shift to longer wavelengths (bathochromic shift) from non-polar dioxane to polar, protic ethanol suggests that the excited state is more polar than the ground state and is further stabilized by hydrogen bonding.
Structure-Spectrum Relationship Diagram
The interplay between the molecule's state and its observed spectrum can be visualized as follows.
Caption: Relationship between molecular state and resulting spectral properties.
Conclusion
The electronic absorption spectrum of a 5-iodocytosine derivative is a powerful diagnostic tool that provides essential information for its application in drug development and biomedical research. The spectrum is a sensitive reporter of the molecule's structure and its interaction with the environment. By carefully controlling experimental variables such as pH and solvent, researchers can gain a detailed understanding of the derivative's behavior, enabling rational design of experiments in photosensitization, structural biology, and synthetic chemistry. The synergy of meticulous experimental work and theoretical calculations provides the most complete picture, transforming a simple spectrum into a rich source of physicochemical insight.
References
-
Wilfinger, W. W., Mackey, K., & Chomczynski, P. (1997). Effect of pH and Ionic Strength on the Spectrophotometric Assessment of Nucleic Acid Purity. BioTechniques, 22(3), 474-481. [Link]
-
El-Sayed, Y. S. (2015). Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives. Journal of Fluorescence, 25, 149-161. [Link]
-
Refat, M. S. (2020). SOLVENT EFFECTS ON THE ELECTRONIC ABSORPTION SPECTRA OF SOME ANALYTICAL INDICATORS. BAU Journal - Science and Technology, 1(2), Article 6. [Link]
-
Zhang, T., et al. (2021). Ultrafast Excited-State Dynamics of Cytosine Aza-Derivative and Analogues. Molecules, 26(16), 4985. [Link]
-
MilliporeSigma. 5-Iodocytosine Product Details. [Link]
-
LibreTexts Chemistry. Electronic Spectra Contain Electronic, Vibrational, and Rotational Information. [Link]
-
Kagarise, R. E. (1963). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. DTIC. [Link]
-
Kubica, A., et al. (2023). Vertical Excitation Energies and Lifetimes of the Two Lowest Singlet Excited States of Cytosine, 5-Aza-cytosine, and the Triazine Family: Quantum Mechanics–Molecular Mechanics Studies. International Journal of Molecular Sciences, 24(6), 5857. [Link]
-
Rivalta, I., et al. (2012). Computing the absorption and emission spectra of 5-Methyl-Cytidine in different solvents: a test-case for different solvation models. Supporting Information. [Link]
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
-
El-Sayed, B. A., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104111. [Link]
-
Yamada, H., et al. (2008). pH effect on the one-electron photooxidation of 5-methylcytosine with naphthoquinone sensitizer. Nucleic Acids Symposium Series, 52(1), 447-448. [Link]
-
Fossen, T., & Andersen, Ø. M. (2006). Effect of pH on the UV-visible absorption spectra of C-glycosylanthocyanidins. Food Chemistry, 99(1), 123-129. [Link]
-
Louisiana State University HPC. Electronic Structure Calculations in Quantum Chemistry. [Link]
-
Taylor, J. S., & Lv, A. (2009). pH-dependent UV resonance Raman spectra of cytosine and uracil. The Journal of Physical Chemistry A, 113(20), 5875-5882. [Link]
-
Ali, S. A., et al. (2017). pH Scale Buffer and Solvent Effects on the UV Absorption Spectra of Cefixime Trihydrate. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 4(4), 1-6. [Link]
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vertical Excitation Energies and Lifetimes of the Two Lowest Singlet Excited States of Cytosine, 5-Aza-cytosine, and the Triazine Family: Quantum Mechanics–Molecular Mechanics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hpc.lsu.edu [hpc.lsu.edu]
- 11. pH-dependent UV resonance Raman spectra of cytosine and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
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- 17. apps.dtic.mil [apps.dtic.mil]
- 18. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
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- 21. 5-Iodocytosine | CAS 1122-44-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
The Heavy-Atom Pharmacophore: Technical Guide to 4-amino-5-iodo-5H-pyrimidin-2-one (5-Iodocytosine)
Part 1: Executive Summary
4-amino-5-iodo-5H-pyrimidin-2-one , commonly known as 5-Iodocytosine (5-IC) , represents a critical class of "heavy" halogenated nucleobases. Unlike its fluoro-counterparts (e.g., 5-fluorocytosine) which primarily act as enzyme inhibitors, 5-IC functions through two distinct, high-energy mechanisms: radiosensitization via dissociative electron attachment (DEA) and lethal mutagenesis via tautomeric destabilization.
This guide moves beyond basic characterization to explore the compound's utility as a "Trojan Horse" in oncology—incorporating into genomic DNA to amplify radiation damage—and its role as a versatile scaffold in antiviral synthesis.
Key Technical Takeaways:
-
Radiosensitization: The C5-Iodine bond acts as a weak link, susceptible to low-energy electrons generated by ionizing radiation, causing irreparable DNA double-strand breaks.[1]
-
Tautomeric Volatility: The electron-withdrawing iodine atom shifts the N3 pKa, stabilizing the rare imino tautomer, leading to G:C
A:T transition mutations. -
Synthetic Utility: A primary precursor for fluorescent pyrrolocytosine probes and peptide nucleic acids (PNA).
Part 2: Chemical & Structural Profile
Physicochemical Properties
The biological activity of 5-IC is dictated by the iodine atom at the C5 position. Iodine is bulky (Van der Waals radius ~1.98 Å) and highly polarizable, distinct from the native methyl group of thymine or the hydrogen of cytosine.
| Property | Value/Description | Biological Implication |
| IUPAC Name | 4-amino-5-iodo-1H-pyrimidin-2-one | Standard nomenclature (often cited as 5-IC). |
| Molecular Weight | 237.00 g/mol | Significant mass increase vs. Cytosine (111.1 g/mol ). |
| pKa (N3) | ~3.2 (vs 4.6 for Cytosine) | Iodine withdraws electron density, making N3 less basic. |
| C5-X Bond Energy | ~53 kcal/mol (C-I) | Weak bond; easily cleaved by radiolysis (vs ~110 kcal/mol for C-F). |
| Solubility | Low in water; soluble in DMSO/Formic Acid | Requires polar aprotic solvents for stock preparation. |
The Tautomeric Shift (The "Wobble" Mechanism)
The electronegativity of iodine at C5 acidifies the N4-amino group and reduces the basicity of N3. This shifts the equilibrium toward the imino form.
-
Amino form (Major): Pairs with Guanine (Standard).
-
Imino form (Minor, Enhanced): Pairs with Adenine (Mutagenic).
Part 3: Mechanistic Pharmacology
Radiosensitization: The "Auger" & DEA Effect
5-IC is not merely a passive DNA substituent; it is an active radiation amplifier. When cells incorporate 5-IC (usually administered as the prodrug 5-iodo-2'-deoxycytidine, 5-IdC) into their DNA, they become hypersensitive to X-rays and
Mechanism:
-
Ionization: Incident radiation creates secondary low-energy electrons (LEEs).
-
Capture: The 5-IC base captures an electron into a
antibonding orbital. -
Dissociation: The weak C-I bond breaks (Dissociative Electron Attachment), releasing a reactive iodine anion (
) and a uracilyl radical on the DNA backbone. -
Damage: The radical abstracts a hydrogen atom from the adjacent sugar (C1'), leading to strand cleavage.
Figure 1: Mechanism of Radiosensitization. Ionizing radiation triggers electron attachment to 5-IC, causing C-I bond rupture and lethal DNA strand breaks.
Antiviral Activity & Lethal Mutagenesis
In virology, 5-IC derivatives act as "mutagenic chain terminators."
-
Incorporation: Viral polymerases (e.g., HSV DNA polymerase, HIV RT) mistakenly incorporate 5-IC-TP instead of dCTP.
-
Mispairing: During the next replication cycle, the imino-tautomer of 5-IC templates for Adenine instead of Guanine.
-
Result: Accumulation of transition mutations leads to "error catastrophe," rendering the viral progeny non-infectious.
Part 4: Experimental Protocols
Synthesis of 5-Iodocytosine
Note: This protocol uses direct iodination, the industry standard for high purity.
Materials: Cytosine (10 mmol), Iodine (
Workflow:
-
Dissolution: Suspend Cytosine (1.11 g) in 20 mL water containing
(0.42 g) and (1.52 g). -
Reaction: Heat the mixture to 80°C for 2 hours with vigorous stirring. The solution will darken and then lighten as iodine is consumed.
-
Cooling: Cool slowly to room temperature. A precipitate will form.
-
Purification: Filter the solid. Wash with water, then with
to remove unreacted iodine. -
Recrystallization: Recrystallize from boiling water.
-
Yield: Expect ~70-80% yield of colorless needles.
-
Validation: Melting point >200°C (decomp); UV
~290 nm (pH 7).
In Vitro Radiosensitization Assay (Clonogenic Survival)
Objective: Quantify the "Dose Enhancement Factor" (DEF) provided by 5-IC.
-
Cell Line: Use CHO (Chinese Hamster Ovary) or HeLa cells.
-
Drug Treatment:
-
Control: Media only.
-
Experimental: Media +
5-iodo-2'-deoxycytidine (5-IdC) for 48 hours (allows for ~2 cell cycles of incorporation). -
Note: The nucleoside (5-IdC) is used for cellular assays because the free base (5-IC) has poor cellular uptake.
-
-
Irradiation: Expose cells to graded doses of X-rays (0, 2, 4, 6, 8 Gy).
-
Plating: Trypsinize and plate known cell numbers (e.g., 500 cells) into 60mm dishes.
-
Incubation: Incubate for 10-14 days to form colonies.
-
Analysis: Stain with Crystal Violet. Count colonies >50 cells.
-
Calculation: Plot Survival Fraction (log) vs. Dose (linear).
Part 5: Safety & Toxicology[2]
Hazard Profile:
-
Mutagenicity: 5-IC is a confirmed mutagen (Ames test positive). It causes AT
GC transitions. Handle as a potential carcinogen. -
Stability: Light sensitive. The C-I bond can photolyze under UV light, releasing iodine free radicals. Store in amber vials at -20°C.
-
Metabolism: In vivo, 5-IC is subject to deamination by cytosine deaminase, yielding 5-iodouracil (5-IU) , which is also bioactive and incorporates into DNA as a thymine analog. This "metabolic leak" must be accounted for in pharmacokinetic studies.
Part 6: Future Outlook & Applications
The future of 5-IC lies in Theranostics (Therapy + Diagnostics):
-
SAD Crystallography: 5-IC is used to solve phase problems in X-ray crystallography of DNA/RNA complexes due to the anomalous scattering of Iodine.
-
Photo-Dynamic Therapy (PDT): Utilizing the UV-lability of 5-IC to trigger localized DNA damage in superficial tumors.
-
Prodrug Design: Developing "masked" phosphoramidate prodrugs of 5-IdC to bypass the rate-limiting phosphorylation step and enhance intracellular accumulation in solid tumors.
References
-
Ferrer, E., et al. (1997).[2] Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine.[2] Bioconjugate Chemistry.[2] Link
-
Rak, J., et al. (2016). Radiation damage to single stranded oligonucleotide trimers labelled with 5-iodopyrimidines. Organic & Biomolecular Chemistry.[3][4][5] Link
-
Commerford, S. L. (1971). Iodination of nucleic acids in vitro.[1] Biochemistry.[6] Link
-
Hudson, R. H. E., et al. (2005). A direct synthesis of pyrrolocytosine from 5-iodocytosine. Nucleosides, Nucleotides & Nucleic Acids.[4][5][6][7] Link
-
Sakakibara, T., & Robins, R. K. (1957). The Synthesis of 5-Iodocytosine and Related Compounds.[3][8] Journal of the American Chemical Society. Link
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- 8. researchgate.net [researchgate.net]
A Technical Guide to the Hydrogen Bonding Patterns of 5-Iodocytosine
Abstract
5-Iodocytosine (5-IC) is a halogenated analog of cytosine that has become an invaluable tool for researchers, scientists, and drug development professionals. Its unique electronic and steric properties, conferred by the large, polarizable iodine atom at the C5 position, significantly influence its hydrogen bonding capabilities. This guide provides an in-depth analysis of the hydrogen bonding patterns of 5-iodocytosine, contrasting its canonical Watson-Crick pairing with non-canonical interactions. We will explore the structural and thermodynamic consequences of this modification, detail the experimental and computational methodologies used for its characterization, and discuss its critical applications in structural biology and therapeutic development.
Introduction: The Significance of a Single Atom
In the architecture of DNA and RNA, the precise hydrogen bonding between nucleobases is paramount. The canonical pairing of cytosine (C) with guanine (G), forming three hydrogen bonds, is a cornerstone of the double helix's stability and informational fidelity.[1][2] Chemical modification of these bases provides a powerful means to probe and modulate nucleic acid structure and function.
5-Iodocytosine is a synthetic pyrimidine derivative where the hydrogen atom at the fifth position of the cytosine ring is replaced by an iodine atom.[3][4] This substitution has profound implications. The large iodine atom serves as a heavy-atom derivative, making it exceptionally useful for solving the phase problem in X-ray crystallography of DNA and protein-DNA complexes.[5][6][7] Furthermore, its incorporation into oligonucleotides can enhance their binding affinity and stability, a property leveraged in antisense therapeutics and diagnostics.[6] Understanding the nuanced hydrogen bonding of 5-IC is therefore essential to harnessing its full potential.
Comparative Hydrogen Bonding Patterns of 5-Iodocytosine
The introduction of an iodine atom at the C5 position subtly alters the geometry and electronic distribution of the cytosine ring, which in turn affects its hydrogen bonding interactions with partner bases.
Canonical Watson-Crick Pairing with Guanine
Like unmodified cytosine, 5-iodocytosine primarily forms a canonical Watson-Crick base pair with guanine, maintaining the three characteristic hydrogen bonds.[2]
-
Bond 1: Between the N4 amino group of 5-IC (donor) and the O6 keto group of guanine (acceptor).
-
Bond 2: Between the N3 of 5-IC (acceptor) and the N1 imino group of guanine (donor).
-
Bond 3: Between the O2 keto group of 5-IC (acceptor) and the N2 amino group of guanine (donor).
The large van der Waals radius of the iodine atom can introduce minor steric and electronic perturbations to the standard geometry, but the fundamental Watson-Crick recognition is preserved.
Caption: Canonical Watson-Crick hydrogen bonding between 5-Iodocytosine and Guanine.
Non-Canonical "Wobble" Base Pairing
Under certain conditions, such as changes in pH or sequence context, 5-iodocytosine can participate in non-canonical "wobble" base pairing.[8] This type of interaction, first proposed by Francis Crick, involves alternative hydrogen bonding schemes and can lead to structural distortions in the DNA helix.[8] The G-U wobble pair is a well-known example in RNA.[9] While less common for 5-IC, the potential for such mismatches is a critical consideration in its applications, as it can influence replication fidelity and the specificity of oligonucleotide probes.
Thermodynamic Consequences
The stability of a DNA duplex is a key parameter affected by base modifications. The incorporation of 5-IC in place of C in a C-G pair generally leads to a slight increase in the thermal stability (melting temperature, Tₘ) of the duplex. This stabilization is attributed to enhanced base stacking interactions due to the large, polarizable iodine atom, rather than a significant change in the hydrogen bonding enthalpy itself.[10]
| Base Pair | Relative Duplex Stability (ΔTₘ) | Primary Contribution |
| C • G | Baseline | 3 Hydrogen Bonds, Standard Stacking |
| 5-IC • G | Slightly Increased | 3 Hydrogen Bonds, Enhanced Stacking |
This table provides a qualitative comparison. Exact ΔTₘ values are sequence-dependent.
Methodologies for Characterizing 5-IC Hydrogen Bonding
A multi-faceted approach combining experimental and computational techniques is required to fully elucidate the structural and energetic landscape of 5-IC base pairing.
Experimental Protocols
3.1.1 X-Ray Crystallography
X-ray crystallography provides atomic-resolution snapshots of molecules in their crystalline state, offering definitive proof of hydrogen bonding geometries.[11][12] The heavy iodine atom in 5-IC is particularly advantageous as it can be used for phasing via Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) techniques.[5][7]
Workflow: Crystallographic Analysis of a 5-IC-Containing Oligonucleotide
-
Synthesis & Purification:
-
Synthesize the desired DNA oligonucleotide containing 5-iodocytosine using phosphoramidite chemistry.[13]
-
Crucial Step: Use mild deprotection conditions (e.g., concentrated ammonia at room temperature) to prevent side reactions that can modify the 5-iodocytosine base.[6][14]
-
Purify the oligonucleotide using HPLC or PAGE.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to obtain diffraction-quality crystals of the DNA duplex.
-
-
Data Collection:
-
Mount a crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source.
-
Collect diffraction data, ensuring to measure the anomalous signal from the iodine atoms for phasing.
-
-
Structure Solution and Refinement:
-
Use the anomalous signal to solve the phase problem and generate an initial electron density map.
-
Build the DNA model into the map and refine the atomic coordinates against the experimental data.
-
Analyze the final structure to measure hydrogen bond lengths and angles with high precision.
-
3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, which more closely mimics the biological environment.[15][16][17]
Protocol: NMR Analysis of Base Pairing
-
Sample Preparation: Dissolve the purified 5-IC-containing DNA duplex in an appropriate buffer, often in H₂O to observe the exchangeable imino protons involved in hydrogen bonding.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The imino protons of G and T residues involved in stable Watson-Crick pairs appear as sharp signals in the downfield region (10-15 ppm).[15] The presence and sharpness of these signals provide direct evidence of stable hydrogen bond formation.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å). Specific cross-peaks between the imino proton of guanine and protons on the 5-IC base confirm the Watson-Crick geometry.
-
Thermal Denaturation: Monitor the chemical shifts and intensities of the imino proton signals as a function of temperature. The temperature at which these signals broaden and disappear corresponds to the melting of the base pair, providing information on local stability.[15][18]
Caption: Workflow for the experimental characterization of 5-IC base pairing.
Computational Chemistry Approaches
Computational methods complement experimental data by providing detailed energetic information that can be difficult to measure directly.
-
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to calculate the intrinsic interaction energies of isolated base pairs. This allows for a precise quantification of the hydrogen bond strength and the contribution of stacking interactions, free from solvent or crystal packing effects.[19][20][21]
-
Molecular Dynamics (MD) Simulations: MD simulations model the behavior of a DNA duplex in a simulated aqueous environment over time. These simulations provide insights into the dynamic stability of the helix, local structural fluctuations at the modification site, and the role of solvent molecules in mediating interactions.[22]
Applications and Implications
The distinct hydrogen bonding and physicochemical properties of 5-iodocytosine underpin its use in several key research areas:
-
Structural Biology: As a heavy atom, 5-IC is instrumental in the crystallographic determination of nucleic acid and protein-nucleic acid complex structures.[5][6]
-
Drug Development: Incorporating 5-IC into antisense oligonucleotides can increase their thermal stability and binding affinity to target mRNA, potentially improving therapeutic efficacy.
-
Biophysical Probes: The iodine atom can serve as a spectroscopic or photochemical cross-linking probe to map the interactions between DNA and binding proteins.[6]
Conclusion
5-Iodocytosine presents a fascinating case study in nucleobase modification. While it largely preserves the canonical three-hydrogen-bond pattern with guanine, the presence of the C5-iodine substituent introduces significant electronic and steric effects. These effects enhance base stacking, slightly increase duplex stability, and provide a critical tool for structural determination via X-ray crystallography. A comprehensive understanding of its hydrogen bonding capabilities, achieved through the synergistic application of crystallography, NMR, and computational modeling, is crucial for its effective use in advancing molecular biology and therapeutic design.
References
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- 5-Iodocytosine 1122-44-7. (n.d.). Sigma-Aldrich.
- Eritja, R., et al. (1991). Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine. PubMed.
- Wobble base pair. (n.d.). In Wikipedia.
- Kumar, N., et al. (2012). Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil. Journal of Biomolecular Structure and Dynamics.
- Williams, L. D., et al. (1988). The Hydrogen Bonding of Cytosine with Guanine: Calorimetric and 'H-NMR Analysis of the Molecular Interactions of Nucleic Acid Bases. Biopolymers.
- X-Ray Crystallographic Studies of DNA. (2016). Biology Discussion.
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- 5-Iodocytosine | CAS 1122-44-7. (n.d.). Santa Cruz Biotechnology.
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- Katsyuba, S. A., et al. (2021). Computational analysis of the vibrational spectra and structure of aqueous cytosine. Physical Chemistry Chemical Physics.
- Sodu, N., et al. (2016). X-ray crystallography and NMR show that 5-formylcytosine does not change the global structure of DNA. Nucleic Acids Research.
- Stadler, M., & Fire, A. (2011).
- Cramer, J. W., et al. (1966). Some biological and biochemical properties of 5-iodocytosine. Journal of Biological Chemistry.
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- Solid-phase oligonucleotide synthesis. (n.d.). ATDBio.
- Xodo, L. E., et al. (1991). Effect of 5-methylcytosine on the stability of triple-stranded DNA—a thermodynamic study. Nucleic Acids Research.
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- The wobble base-pairing rules revised by Guthrie and Abelson for eukaryotes. (n.d.). ResearchGate.
- High-throughput measurement and prediction of the i-motif DNA stability landscape. (2026). Nucleic Acids Research.
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- Computational results for compound 5h. (n.d.). ResearchGate.
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- Iodine Clusters in the Atmosphere I: Computational Benchmark and Dimer Formation of Oxyacids and Oxides. (2022). ACS Earth and Space Chemistry.
- Fatthalla, M. I., & Pedersen, E. B. (2020). Evaluation of the Base-Pairing Properties of 5-(5-Indolylethynyl) and 5-(5-Indolyl)-2'-deoxyuridine Modified Triplex and Duplex. ChemistrySelect.
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Methodological & Application
Protocol for the synthesis of 4-amino-5-iodo-5H-pyrimidin-2-one from cytosine
Application Note: Scalable Synthesis of 4-Amino-5-iodo-5H-pyrimidin-2-one (5-Iodocytosine)
Executive Summary & Mechanistic Rationale
This compound (5-iodocytosine) is a highly valuable synthetic intermediate in medicinal chemistry, serving as a foundational building block for antiviral therapeutics, nucleoside analogs, and environmentally responsive fluorescent probes[1]. The C5-iodo moiety provides an optimal thermodynamic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, and Stille couplings), allowing for complex late-stage functionalization of the pyrimidine core[2].
Direct halogenation of pyrimidines with molecular iodine (
The overall stoichiometry of the electrophile generation is:
This synergistic reagent system ensures high atom economy—continuously recycling inhibitory
Mechanistic Pathway Visualization
Electrophilic aromatic substitution pathway for C5-iodination of cytosine via HIO3-mediated I+.
Materials and Reagents
The following table outlines the quantitative requirements for a standard 100 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| Cytosine | 111.10 | 1.0 | 11.1 g | Nucleophilic pyrimidine substrate. |
| Iodine ( | 253.81 | 0.6 | 15.2 g | Primary halogen source. |
| Iodic Acid ( | 175.91 | 0.5 | 8.8 g | Oxidant; drives |
| Acetic Acid (Glacial) | 60.05 | Solvent | 150 mL | Acidic medium to protonate |
| Distilled Water | 18.02 | Co-solvent | 15 mL | Facilitates |
| Sodium Thiosulfate (Sat. Aq.) | 158.11 | Excess | 100 mL | Quenching agent for unreacted |
Experimental Protocol: Step-by-Step Execution
Step 1: Reaction Assembly
-
In a 500 mL round-bottom flask equipped with a robust magnetic stir bar, suspend Cytosine (11.1 g, 100 mmol) in 150 mL of glacial acetic acid.
-
Add
(15 mL) to the suspension. -
Sequentially add Iodine (15.2 g, 60 mmol) and Iodic Acid (8.8 g, 50 mmol) to the flask. Causality Check: Acetic acid is deliberately chosen as the solvent because it partially solubilizes the polar cytosine base while providing the essential protons (
) required to activate iodic acid, thereby accelerating the generation of the iodonium ion[1].
Step 2: Oxidative Iodination
-
Attach a reflux condenser to the flask to prevent solvent evaporation.
-
Submerge the flask in an oil bath or heating block and heat the vigorously stirring mixture to 40–45 °C.
-
Allow the reaction to proceed under continuous stirring for 18–24 hours. Self-Validating System: The reaction mixture will initially appear as a dark, nearly opaque purple/brown suspension. As the molecular iodine is consumed and converted into the target product, the mixture will visually transition into a lighter, dense yellowish-white suspension. This color shift is a reliable macroscopic indicator of reaction progress.
Step 3: Quenching and Workup
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Slowly add 100 mL of saturated aqueous sodium thiosulfate (
) while stirring continuously. Causality Check: Sodium thiosulfate acts as a selective reducing agent. It reduces any residual, unreacted into highly water-soluble iodide ions ( ). This critical step prevents elemental iodine from co-precipitating and contaminating the crystal lattice of the final product. Self-Validating System: Upon addition of , any remaining brown/yellow tint in the solvent will rapidly dissipate, leaving a stark white precipitate.
Step 4: Isolation and Purification
-
Filter the white suspension under vacuum using a Büchner funnel.
-
Wash the filter cake sequentially with cold distilled water (3 × 50 mL) to remove residual acetic acid and inorganic salts.
-
Perform a final wash with cold ethanol (2 × 30 mL) to displace water and facilitate drying.
-
Dry the solid in a vacuum oven at 50 °C for 12 hours to afford 5-iodocytosine as a white powder. (Expected Yield: 80–85%)[2].
Analytical Characterization & Validation
To confirm the structural integrity and purity of the synthesized 5-iodocytosine, the following analytical benchmarks should be met:
| Analytical Method | Target Signal / Observation | Mechanistic Significance |
| Singlet at ~7.95 ppm (1H) | Confirms the presence of H-6. The collapse from a doublet to a singlet indicates successful substitution at C5. | |
| Absence of signal at ~5.7 ppm | Confirms the complete loss of the H-5 proton, validating quantitative iodination. | |
| Signal at ~57.0 ppm | Characteristic upfield shift of the C5 carbon due to the heavy atom shielding effect of iodine. | |
| ESI-MS (m/z) | [M+H] | Confirms the exact mass of the iodinated product ( |
Troubleshooting and Optimization
Even in highly robust protocols, deviations can occur. Use the following matrix to diagnose and resolve common synthetic issues.
| Observed Issue | Root Cause | Corrective Action / Optimization |
| Unreacted Starting Material (Presence of H-5 doublet in NMR) | Incomplete oxidation of | Ensure vigorous stirring (the reaction is heterogeneous). Verify the quality of |
| Product is Dark/Brown | Trapped unreacted iodine ( | Resuspend the crude solid in saturated aqueous |
| Low Yield / Degradation | Excessive heating (>60 °C) leading to side reactions or decomposition. | Strictly control the heating block to 40–45 °C. Higher temperatures do not improve the yield of this specific EAS reaction. |
| Need for Solvent-Free Route | Incompatibility with acidic liquid waste streams. | Green Chemistry Alternative: A mechanochemical approach utilizing |
References
-
Title: Synthesis and spectral characterization of environmentally responsive fluorescent deoxycytidine analogs Source: Taylor & Francis URL: [Link]
-
Title: Synthesis of DNA oligos containing 2′-deoxy-2′-fluoro-D-arabinofuranosyl-5-carboxylcytosine as hTDG inhibitor Source: PubMed Central (PMC) URL: [Link]
-
Title: A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions Source: PubMed Central (PMC) URL: [Link]
Sources
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- 3. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Potential of 4-amino-5-iodo-5H-pyrimidin-2-one in Medicinal Chemistry through Palladium-Catalyzed Cross-Coupling Reactions
An Application Note and Protocol Guide
Introduction: The Strategic Value of 5-Iodocytosine
In the landscape of modern drug discovery and development, the pyrimidine scaffold remains a cornerstone of pharmacologically active molecules, particularly in antiviral and anticancer research.[1][2][3] Among the functionalized pyrimidines, 4-amino-5-iodo-5H-pyrimidin-2-one, commonly known as 5-iodocytosine, stands out as a highly versatile and strategic building block. The carbon-iodine bond at the C5 position is an ideal handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This allows for the precise installation of a wide array of substituents, profoundly influencing the biological activity and pharmacokinetic properties of the resulting nucleobase analogs.
Palladium-catalyzed cross-coupling reactions represent a suite of powerful and indispensable tools in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5][6][7] This guide provides an in-depth exploration of four key palladium-catalyzed transformations—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—as applied to 5-iodocytosine. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and offer expert insights into the rationale behind experimental design, empowering researchers to leverage this critical reagent to its fullest potential.
Part 1: The Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)–C(sp²) bonds, coupling an organohalide with an organoboron species.[8] It is celebrated for its mild reaction conditions, tolerance of a vast range of functional groups, and the commercial availability of a diverse library of boronic acids and esters.[8] For 5-iodocytosine, this reaction provides a direct route to 5-aryl or 5-heteroaryl pyrimidinones, which are common motifs in biologically active compounds.
Catalytic Cycle: The Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle, initiated by a Pd(0) species, proceeds through three fundamental steps: oxidative addition of the aryl halide to the palladium center, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[6][8]
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling various aryl and heteroaryl boronic acids with 5-iodocytosine. Optimization may be required based on the specific boronic acid used.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2–5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2.5 mol%) with a phosphine ligand like XPhos (2–5 mol%).
-
Solvent Addition: Add a degassed solvent or solvent mixture. Common choices include 1,4-dioxane/water, DMF, or ACN/water.[9] The volume should be sufficient to ensure stirring, typically resulting in a 0.1 M solution of the limiting reagent.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously for 2–24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. If the product precipitates, it can be isolated by filtration.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Data Summary: Representative Suzuki-Miyaura Conditions
The following table summarizes conditions successfully applied to the coupling of related 5-iodo-pyrimidine nucleosides, which serve as excellent models for 5-iodocytosine.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SerrKap Palladacycle (1.0) | - | K₂CO₃ | H₂O:EtOH | 60 | 24 | 76 | [10] |
| Pd₂(dba)₃ (1.5) | XPhos (3.1) | K₃PO₄ | Dioxane/H₂O | 120 | 0.3 | ~53 | [9] |
| Pd(PPh₃)₄ (9.2) | - | K₃PO₄ | DMF | 85 | 5 | ~53 | [9] |
Expert Insights: The Rationale Behind Reagent Selection
-
Catalyst/Ligand System: For simple couplings, Pd(PPh₃)₄ is often sufficient. However, for more challenging or sterically hindered substrates, using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical.[7] These ligands promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers.
-
Base and Solvent: The choice of base is crucial for activating the boronic acid in the transmetalation step.[6] Inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred for their efficacy and good solubility in aqueous/organic mixtures. The solvent system must solubilize both the organic and inorganic reagents to facilitate the reaction.
Part 2: The Sonogashira Coupling for Alkynyl Modifications
The Sonogashira reaction is a highly reliable method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[11][12] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[12] Applying this to 5-iodocytosine allows for the synthesis of 5-alkynyl pyrimidinones, which are valuable as chemical probes and have demonstrated significant biological activity.[13]
Catalytic Cycle: The Mechanism of Sonogashira Coupling
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[11]
Caption: Sonogashira Catalytic Cycle.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1–1.5 equiv) in a suitable solvent (e.g., DMF, THF, or triethylamine).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4–10 mol%).
-
Base Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0–3.0 equiv). Often, the amine can be used as the solvent.
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C for 1–12 hours. The reaction is often rapid. Monitor by TLC or LC-MS.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with water or a dilute aqueous solution of EDTA to remove metal salts.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by silica gel chromatography.
Data Summary: Representative Sonogashira Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp | Time | Yield | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | RT | 2h | Good | [13] (on nucleotides) |
| Pd(0) source | CuI | Amine | Amine | RT-60°C | 1-12h | N/A | [12][14] (General) |
Expert Insights: Mitigating Homocoupling
A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (Glaser coupling).[11] This can be minimized by:
-
Strictly Anaerobic Conditions: Thoroughly degassing all solvents and maintaining a positive pressure of an inert gas is crucial to exclude oxygen.
-
Copper-Free Conditions: Several protocols have been developed that omit the copper co-catalyst, which can reduce or eliminate homocoupling, although these may require higher temperatures or different ligand systems.[11]
Part 3: The Heck Reaction for Vinylic Functionalization
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, creating a new C(sp²)–C(sp²) bond.[15][16] For 5-iodocytosine, this reaction is an excellent method for introducing vinyl groups, such as acrylates or styrenes, at the C5 position. These vinylic appendages can serve as versatile handles for further synthetic transformations or as key pharmacophores.
Catalytic Cycle: The Mechanism of the Heck Reaction
The cycle involves oxidative addition of the aryl iodide, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the Pd(0) catalyst.[16]
Caption: Heck Reaction Catalytic Cycle.
Experimental Protocol: General Procedure for the Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv), the alkene (1.5–2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%).
-
Ligand Addition (Optional): For less reactive systems or to improve selectivity, a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4–10 mol%) can be added. Phosphine-free conditions are often successful, particularly in polar solvents.[17]
-
Solvent and Base: Add a suitable solvent (e.g., DMF, acetonitrile, or aqueous mixtures) and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 2.0–3.0 equiv).
-
Reaction Execution: Seal the vessel and heat the mixture to 80–120 °C for 4–24 hours. Monitor the reaction's progress.
-
Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the palladium catalyst.[18] Dilute the filtrate with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue via silica gel chromatography to isolate the 5-vinylcytosine derivative.
Data Summary: Representative Heck Reaction Conditions
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | None | Et₃N | CH₃CN/H₂O | 80 | N/A | 98 | [17] (on 5-iodouridine) |
| Pd(OAc)₂ (10) | PPh₃ (20) | Et₃N | DMF | 100 | 12-24 | Moderate | [18][19] (General) |
Expert Insights: Controlling Regioselectivity
The Heck reaction typically exhibits a high preference for trans selectivity in the resulting alkene product.[15] The regioselectivity of the addition to the alkene is governed by sterics, with the palladium-aryl group adding to the less substituted carbon of the double bond. For terminal alkenes, this leads to the formation of the linear (E)-isomer.
Part 4: The Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[20][21] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[22] For 5-iodocytosine, this provides a pathway to novel 5-(amino)pyrimidinone derivatives, which are distinct from those accessible via traditional nucleophilic aromatic substitution.
Catalytic Cycle: The Mechanism of Buchwald-Hartwig Amination
The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, coordination of the amine followed by deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl product.[23][24]
Caption: Buchwald-Hartwig Amination Cycle.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), a specialized phosphine ligand (e.g., RuPhos, BrettPhos, 1.5–4.5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2–1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the primary or secondary amine coupling partner (1.1–1.3 equiv).
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent, such as toluene, dioxane, or THF.
-
Reaction Execution: Seal the tube and heat the mixture to 80–110 °C for 4–24 hours, with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent and quench carefully with water or saturated aqueous NH₄Cl. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
Data Summary: Representative Buchwald-Hartwig Conditions
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 70-100 | [20] (General) |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 100 | [7][21] (General) |
Expert Insights: The Critical Role of Ligand and Base
-
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[24] Bulky, electron-rich biaryl phosphine ligands (e.g., those developed by Buchwald) are essential for promoting the challenging reductive elimination step that forms the C-N bond.
-
Base Selection: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can be effective depending on the substrate.[21]
Overall Workflow Visualization
Caption: Synthetic pathways from 5-iodocytosine.
Conclusion
This compound is a powerful and versatile platform for synthesizing novel pyrimidine derivatives. By mastering the application of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—researchers can efficiently access a vast chemical space of C5-substituted cytosine analogs. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to design and execute these transformative reactions, accelerating the discovery of new therapeutic agents.
References
- Špaček, P., Zborníková, E., & Hocek, M. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry.
- Kumar, R., Tiznado, N. E., & Barhate, N. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids.
-
ResearchGate. (n.d.). Suzuki coupling of 5-IdU catalyzed by Pd-APD complexes. [Link]
-
Patil, S. P., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). PLOS ONE. [Link]
-
Wang, G., & Wu, Y. (2021). Studying the Chemical Reactivity Properties of Cytosine and its Antiviral Analogues: Zebularine, 5-Aza-Cytosine And 5-Aza-5,6-Dihydro-Cytosine through Density Functional Theory. Research Square. [Link]
-
ResearchGate. (n.d.). Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling with unprotected 5-IdU using.... [Link]
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]
-
Carrasco, C., Waring, M. J., & Bailly, C. (1998). Substitution of 5-methylcytosines for cytosines enhances the stability of topoisomerase I-DNA complexes and modulates the sequence selectivity of camptothecin-induced DNA cleavage. FEBS Letters. [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
National Institutes of Health. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Heravi, M. M., & Faghihi, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES. [Link]
-
MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]
-
Kim, J. C., et al. (1994). 5-Substituted pyrimidine acyclic nucleoside analogues 1-cyanomethyl- and 1-(4-cyanobutyl)-5-substituted uracils as candidate antitumor agents. Archives of Pharmacal Research. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
Sources
- 1. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Substituted pyrimidine acyclic nucleoside analogues 1-cyanomethyl- and 1-(4-cyanobutyl)-5-substituted uracils as candidate antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
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- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. name-reaction.com [name-reaction.com]
- 24. chem.libretexts.org [chem.libretexts.org]
Application Note: Advanced Protocols for Sonogashira Coupling of 5-Iodocytosine
Abstract & Strategic Overview
The functionalization of the C5-position of cytosine is a critical transformation in the synthesis of antiviral nucleosides (e.g., 5-ethynylcytosine), fluorescent DNA/RNA probes, and aptamers. The Sonogashira cross-coupling reaction provides the most direct route to these derivatives. However, 5-iodocytosine presents unique challenges due to its poor solubility in non-polar solvents and the presence of a nucleophilic exocyclic amine (
This guide presents two distinct, field-validated protocols:
-
Method A (The "Robust" Route): Uses
-protected substrates in organic solvents. Recommended for complex alkynes or when high purification fidelity is required. -
Method B (The "Streamlined" Route): Uses unprotected 5-iodocytosine in aqueous/organic media. Recommended for simple alkynes and "green" chemistry applications.
Mechanistic Foundations
The success of this coupling relies on the interplay between the Palladium(0) cycle and the Copper(I) cycle. For cytosine derivatives, the rate-limiting step is often the oxidative addition of the C5-iodide to the Pd(0) species due to the electron-rich nature of the pyrimidine ring.
Reaction Mechanism Diagram
Caption: The dual-cycle mechanism. Note that for 5-iodocytosine, the oxidative addition is facile due to the weak C-I bond, but catalyst poisoning by the substrate's nitrogen atoms is a competing risk.
Method A: Protected Substrate Protocol (Recommended)
This method utilizes
Materials
-
Substrate:
-acetyl-5-iodocytosine (1.0 equiv) -
Alkyne: Terminal alkyne (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) or PdCl (PPh ) (5 mol%) -
Co-catalyst: CuI (10 mol%)
-
Base: Triethylamine (Et
N) (2.0 – 5.0 equiv) -
Solvent: Anhydrous DMF (Dimethylformamide) or THF/DMF (1:1)
Step-by-Step Procedure
-
Preparation: Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Argon or Nitrogen.
-
Charging: Add
-acetyl-5-iodocytosine (1.0 mmol, 279 mg), Pd(PPh ) (0.05 mmol, 58 mg), and CuI (0.10 mmol, 19 mg) to the flask.-
Note: Pd(PPh
) is air-sensitive. Handle quickly or in a glovebox if possible. If using PdCl (PPh ) , air stability is better.
-
-
Degassing: Cap the flask with a rubber septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times).
-
Solvent Addition: Inject anhydrous DMF (5-10 mL) and Et
N (2.0 mmol, 280 µL) via syringe. The solution should turn yellow/brown. -
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Critical: If the alkyne is volatile (e.g., trimethylsilylacetylene), add it last and ensure the system is sealed.
-
-
Reaction: Stir at Room Temperature for 1-2 hours. If conversion is slow (check TLC), heat to 50-60°C .
-
Monitoring: Use TLC (5% MeOH in DCM). The product will typically be more polar than the alkyne but less polar than the starting cytosine.
-
-
Workup:
-
Purification: Flash chromatography on silica gel (DCM/MeOH gradient, typically 0-10% MeOH).
Method B: Unprotected Aqueous Protocol (Green/Direct)
This method avoids the protection/deprotection steps but requires careful control of pH and solubility. It utilizes water-soluble phosphine ligands or polar solvents.
Materials
-
Substrate: 5-iodocytosine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.5 – 2.0 equiv)
-
Catalyst: Na
PdCl (5 mol%) + TPPTS (10 mol%) OR Pd(OAc) + TPPTS.-
TPPTS = 3,3',3''-Phosphinidynetris(benzenesulfonic acid) trisodium salt.
-
-
Co-catalyst: CuI (10 mol%) (Optional, but accelerates reaction)
-
Base: Et
N or Na CO (2-3 equiv) -
Solvent: Water/Acetonitrile (1:1) or Water/DMF (1:1).
Step-by-Step Procedure
-
Dissolution: In a flask, suspend 5-iodocytosine (1.0 mmol) in Water/Acetonitrile (1:1, 10 mL). Add Et
N (3.0 mmol) to help solubilize the cytosine. -
Catalyst Premix: In a separate vial, mix Na
PdCl and TPPTS in 1 mL water for 5 minutes to form the active water-soluble catalyst. Add this to the main reaction flask. -
Alkyne Addition: Add the terminal alkyne (1.5 mmol).
-
Reaction: Stir at 60-80°C under Argon for 4-12 hours.
-
Note: Unprotected cytosine is less reactive; heat is usually required.
-
-
Workup:
-
Precipitation: Often, the product precipitates upon cooling or neutralizing the pH (adjust to pH ~7 with dilute HCl). Filter the solid.
-
Alternative: If no precipitate, evaporate solvents and purify via Reverse-Phase (C18) Flash Chromatography (Water/Acetonitrile gradient).
Experimental Workflow Diagram
Caption: Decision matrix for selecting the optimal synthetic route based on substrate complexity and purity requirements.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to O | Ensure stricter degassing (freeze-pump-thaw). Add excess phosphine ligand (e.g., PPh |
| Glaser Coupling (Diyne) | Oxidative homocoupling of alkyne.[6] | Reduce CuI loading (to 1-2%). Add alkyne slowly (syringe pump). Ensure inert atmosphere. |
| Low Conversion | Poisoning by Cytosine Nitrogen. | Switch to Method A (Protected). If using Method B, increase catalyst loading to 10 mol%. |
| Product stuck in DMF | DMF is hard to remove. | Wash organic layer with 5% LiCl (aq) 3-4 times. DMF partitions into the aqueous LiCl phase. |
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][6][7] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters, 16(50), 4467-4470. Link
-
Agrofoglio, L. A., Gillaizeau, I., & Saito, Y. (2003). Palladium-assisted routes to nucleosides.[8][9] Chemical Reviews, 103(5), 1875-1916. Link
-
Western, E. C., Daft, J. R., & Shaughnessy, K. H. (2003). Efficient, One-Step Synthesis of 5-Alkynyl Nucleosides Using Water-Soluble Palladium Catalysts. Journal of Organic Chemistry, 68(17), 6767–6774. Link
-
Robins, M. J., & Barr, P. J. (1983). Nucleic acid related compounds. 39. Efficient conversion of 5-iodo to 5-alkynyl and derived 5-substituted uracil bases and nucleosides. Journal of Organic Chemistry, 48(11), 1854-1862. Link
-
BenchChem Technical Support. (2025). Troubleshooting Guide for Sonogashira Coupling Failures. Link
Sources
- 1. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of 5-iodocytosine nucleosides for antiviral research
Application Note & Protocol
Introduction: The Therapeutic Potential of 5-Iodocytosine Nucleosides
Nucleoside analogs represent a cornerstone of antiviral chemotherapy, with their efficacy rooted in the ability to act as molecular mimics of natural nucleosides, thereby disrupting viral replication.[1][2] Within this class of compounds, 5-iodocytosine nucleosides have emerged as particularly potent agents against a range of DNA viruses. The strategic placement of a large, electronegative iodine atom at the C-5 position of the pyrimidine ring significantly alters the molecule's electronic properties and steric profile. This modification is key to their biological activity, enabling them to be recognized and processed by viral enzymes, ultimately leading to the sabotage of viral genome synthesis.[3]
Prominent examples such as 1-β-D-arabinofuranosyl-5-iodocytosine (ara-IC) and 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl-5-iodocytosine (FIAC) have demonstrated significant inhibitory effects against herpes simplex virus (HSV), varicella-zoster virus (VZV), and human cytomegalovirus (HCMV).[4][5][6][7] Their mechanism of action involves intracellular phosphorylation to the active triphosphate form, which then competes with natural nucleotides for incorporation into viral DNA by viral polymerases.[3][8] This incorporation can lead to chain termination or the creation of a structurally unstable genome, effectively halting viral proliferation.[3][9]
This guide provides a comprehensive overview of the synthetic strategies for preparing 5-iodocytosine nucleosides, focusing on robust and reproducible methodologies. We will delve into the rationale behind key experimental choices, provide detailed step-by-step protocols, and illustrate the overall workflow and mechanism of action.
Synthetic Strategy: A Two-Phase Approach
The synthesis of 5-iodocytosine nucleosides is logically approached in two primary phases: first, the regioselective iodination of the cytosine or cytidine core, and second, the glycosylation reaction to couple the iodinated base with a desired sugar moiety. While direct iodination of a pre-formed cytidine nucleoside is common, building the molecule from the iodinated base allows for greater flexibility in introducing various sugar analogs.
Phase 1: Regioselective Iodination of the Pyrimidine Ring
The C-5 position of the cytosine ring is susceptible to electrophilic substitution due to the activating effect of the amino and hydroxyl groups. Several methods have been developed for this transformation, each with distinct advantages.
-
Classical Methods: Reagents like iodine monochloride (ICl) or iodine in nitric acid have been historically used.[10] However, these methods often involve harsh conditions and hazardous reagents.
-
N-Iodosuccinimide (NIS): NIS is a milder and highly effective iodinating agent, often used in polar aprotic solvents. It provides good yields and cleaner reactions.[11]
-
Eco-Friendly I₂/NaNO₂ System: A more recent, environmentally benign approach utilizes molecular iodine in the presence of sodium nitrite.[10] This system generates a potent iodinating species in situ under mild, room-temperature conditions, offering high yields and operational simplicity. This is the method we will detail in our protocol due to its efficiency and favorable safety profile.
The choice of method depends on the substrate's sensitivity and the desired scale of the reaction. For most applications, the I₂/NaNO₂ system provides an excellent balance of reactivity, selectivity, and sustainability.[10]
Phase 2: N-Glycosylation to Form the Nucleoside
The formation of the C-N glycosidic bond is the pivotal step in creating the nucleoside. The most widely adopted and versatile method is the Vorbrüggen glycosylation.[12]
Causality behind the Vorbrüggen Glycosylation: This reaction capitalizes on the enhanced reactivity of a silylated nucleobase. The process involves:
-
Silylation of the Nucleobase: The 5-iodocytosine base is treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This step converts the acidic N-H and O-H protons into trimethylsilyl ethers and amides, which increases the solubility of the base in organic solvents and activates it for the subsequent coupling.
-
Coupling with a Protected Sugar: A protected sugar derivative, typically an acetylated or benzoylated furanose or pyranose with a good leaving group (e.g., acetate or halide) at the anomeric (C-1) position, is introduced.
-
Lewis Acid Catalysis: A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to catalyze the reaction. The catalyst activates the anomeric position of the sugar, facilitating nucleophilic attack by the silylated base to form the desired β-anomer with high stereoselectivity.[7]
The use of protecting groups on the sugar is critical to prevent side reactions and to direct the glycosylation to the correct nitrogen atom on the pyrimidine base.
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for the synthesis of a generic 5-iodo-2'-deoxycytidine, which is a common scaffold in antiviral research.
Caption: General workflow for the synthesis of 5-iodocytosine nucleosides.
Protocol 1: Synthesis of 5-Iodocytosine
This protocol is adapted from the efficient and environmentally benign method using molecular iodine and sodium nitrite.[10]
Materials:
-
Cytosine (1 mmol)
-
Molecular Iodine (I₂) (1 mmol)
-
Sodium Nitrite (NaNO₂) (1 mmol)
-
Acetonitrile (ACN) (1.2 mL)
-
Deionized Water (cold)
-
5% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
Procedure:
-
To a clean, dry round-bottom flask, add cytosine (1 mmol) and acetonitrile (1.2 mL). Stir to create a suspension.
-
Add molecular iodine (1 mmol) and sodium nitrite (1 mmol) to the suspension.
-
Stir the reaction mixture vigorously at room temperature (approx. 30°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of MeOH/CHCl₃ (e.g., 1:9 v/v). The reaction is typically complete within 1.5 hours.
-
Upon completion, add cold deionized water to the reaction mixture to precipitate the product.
-
Add 5% sodium thiosulfate solution dropwise until the characteristic purple/brown color of iodine disappears. This step quenches any unreacted iodine.
-
Filter the resulting colorless precipitate through a Büchner funnel and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
If necessary, purify the crude 5-iodocytosine by column chromatography using a silica gel column with a MeOH/CHCl₃ gradient to yield the pure product.
Data Summary Table:
| Parameter | Value |
| Substrate | Cytosine (1 mmol) |
| Reagents | I₂ (1 mmol), NaNO₂ (1 mmol) |
| Solvent | Acetonitrile (1.2 mL) |
| Temperature | 30°C |
| Reaction Time | ~1.5 hours |
| Expected Yield | >90% [10] |
Protocol 2: Synthesis of 5-Iodo-2'-deoxycytidine (Illustrative Vorbrüggen Glycosylation)
This protocol outlines the general steps for the coupling of 5-iodocytosine with a protected deoxyribose sugar.[7][12]
Materials:
-
5-Iodocytosine (1 mmol)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (or similar protected sugar) (1.2 mmol)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous Acetonitrile or 1,2-dichloroethane
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 mmol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanolic Ammonia (7N NH₃/MeOH)
Procedure:
-
Silylation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend 5-iodocytosine (1 mmol) in anhydrous acetonitrile. Add BSA (e.g., 2.5 mmol) and heat the mixture to reflux until a clear solution is obtained (typically 1-2 hours). Cool the solution to room temperature.
-
Coupling: To the clear, silylated base solution, add the protected sugar (1.2 mmol). Cool the mixture to 0°C in an ice bath.
-
Slowly add TMSOTf (1.2 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, quench it by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected nucleoside.
-
Purify the crude product by silica gel column chromatography.
-
Deprotection: Dissolve the purified protected nucleoside in 7N methanolic ammonia in a sealed pressure vessel. Stir at room temperature for 24-48 hours.
-
Concentrate the solution under reduced pressure. Purify the final product, 5-iodo-2'-deoxycytidine, by recrystallization or column chromatography to yield a pure white solid.
Mechanism of Antiviral Action
The therapeutic efficacy of 5-iodocytosine nucleosides stems from their ability to be selectively activated in virus-infected cells and subsequently disrupt viral DNA replication.
Caption: Mechanism of action for 5-iodocytosine antiviral nucleosides.
-
Cellular Uptake: The nucleoside analog (prodrug) enters the host cell.
-
Activation via Phosphorylation: In virus-infected cells, viral kinases (such as herpesvirus thymidine kinase) often exhibit a broader substrate specificity than their cellular counterparts.[8] These enzymes, along with cellular kinases, sequentially phosphorylate the 5-iodocytosine nucleoside to its active triphosphate form. This preferential phosphorylation in infected cells is a key determinant of the drug's selective toxicity.
-
Inhibition of Viral Polymerase: The resulting 5-iodocytosine triphosphate is recognized by the viral DNA polymerase as an analog of deoxycytidine triphosphate (dCTP).
-
Incorporation and Disruption: The viral polymerase incorporates the analog into the elongating viral DNA strand. The presence of the bulky iodine atom can disrupt the DNA's helical structure, interfere with base pairing, and may lead to premature termination of the DNA chain, thereby preventing the successful replication of the viral genome.[3][6][9]
Conclusion
The synthesis of 5-iodocytosine nucleosides is a critical endeavor in the development of new antiviral therapeutics. The methodologies outlined in this guide, particularly the use of modern, efficient iodination techniques combined with the robust Vorbrüggen glycosylation, provide a reliable pathway for researchers to access these valuable compounds. A thorough understanding of both the synthetic chemistry and the biological mechanism of action is essential for designing next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.
References
-
Comparison of Cytotoxicity and Antiviral Activity of l-ß-D-Arabinofuranosyl-5-iodocytosine with Related Compounds. AACR Journals. [Link]
-
Comparison of Cytotoxicity and Antiviral Activity of 1-β-D-Arabinofuranosyl-5-iodocytosine with Related Compounds. AACR Journals. [Link]
-
Therapeutic activities of 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-5-iodocytosine and -thymine alone and in combination with acyclovir and vidarabine in mice infected intracerebrally with herpes simplex virus. PMC. [Link]
-
Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts. PubMed. [Link]
-
Iodination of Uridines and Cytidines with N-Iodosuccin- imide in ILs. ResearchGate. [Link]
-
Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts. PMC. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]
-
The preparation of carrier-free iodine isotope-substituted cytosine nucleotides. PubMed. [Link]
-
effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. ijc.ccsenet.org. [Link]
-
Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines. PubMed. [Link]
-
Biochemistry of Halogenated Nucleosides and Nucleotides. OUCI. [Link]
-
Synthesis of Nucleosides. Organic Reactions. [Link]
-
Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]
-
Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. [Link]
-
Carbocyclic analogues of 5-halocytosine nucleosides. PubMed. [Link]
-
Iodination of Nucleic Acids in Organic Solvents with Iodine Monochloride. ResearchGate. [Link]
-
Mechanism of action of nucleosidic analogs. ResearchGate. [Link]
-
Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. MDPI. [Link]
-
Biologically Active Nucleosides. PMC. [Link]
-
New Process Accelerates Synthesis of Antiviral and Anticancer Drugs. Drug Discovery & Development. [Link]
-
First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. technologynetworks.com [technologynetworks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biologically Active Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. heteroletters.org [heteroletters.org]
- 11. researchgate.net [researchgate.net]
- 12. First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for the Incorporation and Functionalization of 4-Amino-5-iodo-pyrimidin-2(1H)-one (5-Iodocytosine) in Oligonucleotides
Executive Summary
The incorporation of 4-amino-5-iodo-pyrimidin-2(1H)-one, commonly known as 5-iodocytosine (5-I-dC), into synthetic oligonucleotides has become a cornerstone technique in structural biology, epigenetic research, and nucleic acid theranostics. The unique physicochemical properties of the C5-iodine atom—its large electron cloud, heavy atomic mass, and highly reactive carbon-iodine (C–I) bond—make it an ideal handle for downstream applications.
This application note provides a comprehensive, field-tested guide to incorporating 5-I-dC into oligonucleotides via Solid-Phase Oligonucleotide Synthesis (SPOS) and enzymatic polymerization. Furthermore, it details protocols for leveraging the C–I bond in post-synthetic palladium-catalyzed cross-coupling reactions to generate highly functionalized DNA architectures.
Mechanistic Rationale & Chemical Biology
The selection of 5-I-dC over other halogenated pyrimidines (such as 5-bromo or 5-fluoro derivatives) is driven by specific mechanistic advantages:
-
Structural Mimicry : The van der Waals radius of iodine (1.98 Å) is remarkably similar to that of a methyl group (2.00 Å). Consequently, 5-I-dC acts as a structural mimic of 5-methylcytosine (5-mC), causing minimal distortion to the Watson-Crick base-pairing interface and the overall B-form DNA duplex[1].
-
Anomalous Scattering & Radiosensitization : The high atomic number of iodine provides a strong anomalous scattering signal, making 5-I-dC modified sequences invaluable for phase determination in X-ray crystallography. Additionally, it acts as a potent hypoxic radiosensitizer; solvated electrons generated by ionizing radiation trigger a barrier-free dissociation of the C5–I bond, generating reactive pyrimidine radicals that induce DNA strand breaks[2].
-
Chemical Promiscuity for Cross-Coupling : The C–I bond is the most reactive among carbon-halogen bonds for oxidative addition by palladium(0) complexes. This enables highly efficient post-synthetic modifications via Suzuki-Miyaura or Sonogashira cross-coupling, allowing the introduction of fluorophores, affinity tags, or unnatural substituents (e.g., 5-ethynylcytosine) directly onto the DNA scaffold[1][3].
Workflow illustrating incorporation methods and downstream applications of 5-iodocytosine.
Strategic Workflows & Quantitative Data
The choice between chemical and enzymatic incorporation depends entirely on the desired length of the oligonucleotide and the required specificity of the modification.
Table 1: Quantitative Comparison of 5-I-dC Incorporation Strategies
| Parameter | Solid-Phase Synthesis (SPOS) | Enzymatic Incorporation |
| Optimal Oligo Length | < 80 nucleotides | > 80 nucleotides (up to kb) |
| Coupling/Extension Efficiency | 98.5 - 99.0% per cycle | > 95% overall (polymerase dependent) |
| Yield (Typical Scale) | 1 - 10 µmol | 10 - 100 pmol |
| Modification Site | Site-specific (Absolute control) | Global (Replaces all native dC) |
| Primary Application | Probes, Cross-coupling scaffolds | Large DNA scaffolds, PCR amplification |
Self-Validating Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 5-I-dC Oligonucleotides
Causality & Rationale: The bulky iodine atom at the C5 position slightly hinders the nucleophilic attack of the 5'-OH on the incoming 3'-phosphoramidite. To overcome this, we utilize an extended coupling time and a highly acidic activator, 5-(Ethylthio)-1H-tetrazole (ETT), which accelerates the formation of the reactive tetrazolide intermediate[4]. Furthermore, to prevent heat-induced deiodination during cleavage, ultra-mild deprotection conditions are employed[5].
Step-by-Step Procedure:
-
Preparation: Dissolve 5'-DMT-5-I-dC(Ac)-3'-cyanoethyl phosphoramidite in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M. Ensure water content is <30 ppm.
-
Coupling: Deliver the phosphoramidite and 0.25 M ETT to the solid support. Allow a static coupling time of 360 seconds (compared to the standard 60 seconds for unmodified bases).
-
Capping & Oxidation: Proceed with standard acetic anhydride capping and iodine-based oxidation (0.02 M I2 in THF/Pyridine/H2O).
-
Cleavage & Deprotection: Transfer the CPG resin to a sealed vial. Add 1.0 mL of 30% aqueous ammonium hydroxide. Incubate strictly at 25°C for 2 hours . Do not heat to 55°C, as this risks degradation of the halogenated pyrimidine.
-
Self-Validation System (QC): Monitor the UV absorbance of the DMT cation at 498 nm during the deprotection step immediately following the 5-I-dC coupling. A yield of >98% relative to the previous cycle validates successful incorporation. Confirm the final product via LC-MS (Expected mass shift: +125.9 Da per 5-I-dC relative to native dC).
Table 2: Optimized SPOS Cycle Parameters for 5-I-dC Phosphoramidite
| Synthesis Step | Reagent/Condition | Time/Volume | Causality / Rationale |
| Deprotection | 3% TCA in DCM | 80 sec | Removes DMT; standard time is sufficient. |
| Coupling | 0.1 M 5-I-dC + 0.25 M ETT | 360 sec | Extended time overcomes steric hindrance of C5-Iodine. |
| Capping | Ac2O / NMI / Pyridine | 60 sec | Prevents deletion mutations by capping unreacted 5'-OH. |
| Oxidation | 0.02 M I2 in THF/Py/H2O | 45 sec | Stabilizes the phosphite triester to phosphate. |
| Deprotection | 30% NH4OH (Aqueous) | 2 hrs @ 25°C | Mild RT cleavage prevents heat-induced deiodination. |
Protocol 2: Enzymatic Amplification with 5-I-dCTP
Causality & Rationale: Standard Taq polymerases possess rigid active sites that often stall when encountering bulky C5 modifications. Family B polymerases, such as KOD XL, exhibit high substrate promiscuity and lack these strict steric checkpoints, allowing them to efficiently incorporate 5-I-dCTP without sequence bias or truncation[3].
Step-by-Step Procedure:
-
Reaction Assembly: In a sterile PCR tube, combine 1X KOD XL Buffer, 1.5 mM MgCl2, 0.2 mM each of dATP, dGTP, dTTP, and 0.2 mM 5-I-dCTP (replacing native dCTP).
-
Template & Enzyme: Add 10 ng of template DNA, 0.3 µM of forward and reverse primers, and 2.5 U of KOD XL DNA Polymerase.
-
Thermocycling:
-
Initial Denaturation: 95°C for 2 min.
-
30 Cycles: 95°C (20s) -> 55°C (30s) -> 72°C (1 min/kb).
-
Final Extension: 72°C for 5 min.
-
-
Self-Validation System (QC): Run a parallel control reaction using standard dCTP. Analyze both on a 15% denaturing PAGE gel or high-resolution agarose gel. The 5-I-dC modified amplicon must appear as a single, crisp band that migrates slightly slower than the control due to the increased molecular weight of the iodine atoms.
Protocol 3: On-Column Sonogashira Cross-Coupling
Causality & Rationale: Performing palladium-catalyzed cross-coupling on-column (while the oligo is still attached to the CPG solid support) is vastly superior to in-solution methods. It prevents the precipitation issues common with heavily modified DNA and allows for aggressive organic washing to completely remove cytotoxic and optically interfering palladium species before the oligo is cleaved[1][6].
Mechanistic pathway of palladium-catalyzed Sonogashira cross-coupling on 5-I-dC oligonucleotides.
Step-by-Step Procedure:
-
Preparation: Following SPOS (Protocol 1), retain the DMT-on oligonucleotide on the CPG support. Wash the column thoroughly with anhydrous DMF.
-
Catalyst Mixture: In a glovebox or under argon, prepare a solution of Pd(PPh3)4 (10 mol%), CuI (20 mol%), the desired terminal alkyne (50 equivalents), and Triethylamine (Et3N, 10% v/v) in anhydrous DMF.
-
Reaction: Draw the catalyst mixture into the synthesis column using two syringes. Agitate the resin gently at 40°C for 4 hours.
-
Washing: Expel the reaction mixture. Wash the CPG sequentially with DMF (5x), MeCN (5x), 0.1 M Sodium Diethyldithiocarbamate in DMF (to chelate residual Pd/Cu), and finally MeCN (5x).
-
Cleavage: Cleave and deprotect using 30% NH4OH at room temperature for 2 hours.
-
Self-Validation System (QC): Analyze the crude product via MALDI-TOF MS. The complete disappearance of the starting mass (
) and the appearance of the expected product mass ( ) confirms quantitative conversion.
References
-
Westphal, K., Skotnicki, K., Bobrowski, K., & Rak, J. (2016). Radiation damage to single stranded oligonucleotide trimers labelled with 5-iodopyrimidines. Organic & Biomolecular Chemistry, 14(38), 9036-9045.[Link]
-
Simonova, A., & Hocek, M. (2021). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. Chemistry–A European Journal, 28(7), e202103875.[Link]
-
Yin, R., Mo, J., Zheng, X., & Wang, Y. (2017). Exploiting Substrate Promiscuity to Develop Activity-Based Probes for TET Family Enzymes. Journal of the American Chemical Society, 139(36), 12390–12393.[Link]
-
Tsvetkov, V. B., & Zatsepin, T. S. (2020). Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms. Theranostics, 10(7), 3151-3171.[Link]
Sources
- 1. Exploiting Substrate Promiscuity to Develop Activity-Based Probes for TET Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiation damage to single stranded oligonucleotide trimers labelled with 5-iodopyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01713D [pubs.rsc.org]
- 3. Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms [thno.org]
Application Notes & Protocols for UV-Induced Crosslinking Using 5-Iodocytosine DNA
Introduction: Capturing the Fleeting Interactions Between DNA and Proteins
The intricate dance between proteins and nucleic acids governs the very essence of cellular function, from DNA replication and repair to gene expression and regulation. Understanding these interactions at a molecular level is paramount for deciphering biological mechanisms and for the development of novel therapeutics. However, the non-covalent nature of these interactions often makes them transient and challenging to study. UV-induced crosslinking offers a powerful approach to "freeze" these interactions in time, creating a stable covalent bond between the interacting molecules. This allows for the identification of binding partners, the mapping of interaction sites, and the characterization of the structural details of DNA-protein complexes.
Among the various photosensitive probes available, 5-iodocytosine (5-IC) has emerged as a highly effective and versatile tool for these studies.[1][2] This halogenated analog of cytosine, when incorporated into a DNA sequence, can be specifically activated by long-wavelength UV light to form a covalent crosslink with nearby amino acid residues of a binding protein.[1][3] This application note provides a comprehensive guide to the principles, protocols, and applications of UV-induced crosslinking using 5-iodocytosine-modified DNA, designed for researchers, scientists, and drug development professionals.
The 5-Iodocytosine Advantage: A Tale of Specificity and Efficiency
The utility of a photocrosslinking agent is defined by its ability to be efficiently and selectively activated without causing widespread damage to the biological molecules of interest. 5-Iodocytosine excels in this regard due to several key properties:
-
Long-Wavelength Activation: Unlike native DNA bases which absorb strongly in the UVC range (around 260 nm), 5-iodocytosine can be efficiently excited at longer, less damaging UVA wavelengths, typically around 325 nm.[1][3] This minimizes the risk of non-specific crosslinking and photodamage to the DNA and protein.
-
High Crosslinking Yields: The carbon-iodine bond in 5-iodocytosine is weaker than the carbon-bromine or carbon-hydrogen bonds in other analogs, leading to a more efficient homolytic cleavage upon UV irradiation and consequently, higher crosslinking yields.[1]
-
Specificity for Aromatic Amino Acids: The crosslinking reaction initiated by 5-iodocytosine primarily targets electron-rich aromatic amino acid residues such as tyrosine and tryptophan.[1][4] This provides valuable structural information about the proximity of these specific residues to the DNA backbone.
-
Minimal Structural Perturbation: The substitution of a hydrogen atom with a larger iodine atom at the C5 position of cytosine has a minimal impact on the overall structure and binding affinity of the DNA, ensuring that the observed interactions are biologically relevant.[5]
The Mechanism of Action: A Light-Induced Covalent Embrace
The process of UV-induced crosslinking with 5-iodocytosine can be broken down into three key steps:
-
Photoexcitation: Upon irradiation with UV light of the appropriate wavelength (e.g., 325 nm), the 5-iodocytosine base absorbs a photon, promoting it to an excited singlet state. This is followed by intersystem crossing to a more stable triplet state.
-
Radical Formation: In the excited triplet state, the weak carbon-iodine bond undergoes homolytic cleavage, generating a highly reactive uracilyl radical and an iodine radical.
-
Covalent Crosslinking: The uracilyl radical can then abstract a hydrogen atom from a nearby amino acid residue, typically from the aromatic ring of tyrosine or tryptophan, forming a stable covalent bond between the DNA and the protein.
Experimental Workflow: From Probe Design to Data Analysis
A typical UV-induced crosslinking experiment using 5-iodocytosine DNA involves a series of well-defined steps, from the initial design and synthesis of the DNA probe to the final analysis of the crosslinked products.
Figure 1: A generalized workflow for UV-induced crosslinking experiments using 5-iodocytosine DNA.
Detailed Protocols
Protocol 1: Synthesis and Purification of 5-Iodocytosine-Containing Oligonucleotides
The synthesis of oligonucleotides containing 5-iodocytosine is readily achievable through standard automated solid-phase phosphoramidite chemistry.[5]
Materials:
-
5-Iodo-2'-deoxycytidine phosphoramidite
-
Standard DNA synthesis reagents and columns
-
Ammonium hydroxide or other deprotection solutions
-
HPLC system with a reverse-phase column
-
Lyophilizer
Procedure:
-
Automated DNA Synthesis: Program the DNA synthesizer to incorporate the 5-iodo-2'-deoxycytidine phosphoramidite at the desired position(s) in the oligonucleotide sequence.
-
Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using concentrated ammonium hydroxide. Be mindful that prolonged exposure to harsh deprotection conditions can lead to side reactions, so it is advisable to perform this step at room temperature.[6]
-
Purification by HPLC: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (HPLC) to separate the full-length product from shorter failure sequences.
-
Desalting and Lyophilization: Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column) and then lyophilize to obtain a dry powder.
-
Quality Control: Verify the identity and purity of the synthesized oligonucleotide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or capillary electrophoresis.
Protocol 2: UV-Induced Crosslinking of a DNA-Protein Complex
Materials:
-
Purified 5-IC-containing DNA probe
-
Purified target protein
-
Binding buffer (optimized for the specific DNA-protein interaction)
-
UV irradiation source (e.g., 325 nm laser or a transilluminator with a 312 nm lamp)[1]
-
Quartz cuvette or microplate
-
Ice or a cooling block
Procedure:
-
Binding Reaction: In a microcentrifuge tube, prepare the binding reaction by mixing the 5-IC-containing DNA probe and the target protein in the optimized binding buffer. The final concentrations should be empirically determined to ensure a high proportion of complex formation.
-
Incubation: Incubate the reaction mixture under conditions that favor the formation of the DNA-protein complex (e.g., on ice for 30 minutes).
-
UV Irradiation: Transfer the reaction mixture to a quartz cuvette or a UV-transparent microplate. Place the sample on a cooling block to minimize heat-induced denaturation. Irradiate the sample with UV light at the appropriate wavelength (312-325 nm). The optimal irradiation time and distance from the UV source must be determined empirically, but a starting point could be 5-15 minutes.
-
Quenching (Optional): The reaction can be stopped by turning off the UV source.
-
Analysis: Immediately analyze the crosslinked products or store them at -20°C for later analysis.
Protocol 3: Analysis of Crosslinked Products by SDS-PAGE
Materials:
-
Crosslinked DNA-protein sample
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
Electrophoresis apparatus
-
Staining solution (e.g., Coomassie Brilliant Blue or silver stain) or Western blotting reagents
-
If the DNA is radiolabeled, phosphorimager or X-ray film
Procedure:
-
Sample Preparation: Add SDS-PAGE loading buffer to the crosslinked sample and heat at 95°C for 5 minutes to denature the proteins.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Detection:
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize all proteins. The crosslinked complex will appear as a band with a higher molecular weight than the unbound protein.
-
Autoradiography/Phosphorimaging: If the DNA probe was radiolabeled, the crosslinked product can be visualized by exposing the gel to a phosphorimager screen or X-ray film.
-
Western Blotting: Transfer the proteins from the gel to a membrane and probe with an antibody specific to the target protein to confirm the identity of the crosslinked species.
-
Data Presentation: Quantitative Parameters for Crosslinking
| Parameter | Recommended Range | Rationale |
| UV Wavelength | 312 - 325 nm | Maximizes excitation of 5-iodocytosine while minimizing damage to native protein and DNA chromophores.[1][3] |
| UV Source | 325 nm Laser or 312 nm Transilluminator | A laser provides monochromatic light for higher specificity, while a transilluminator is a more accessible option.[1] |
| Irradiation Time | 5 - 60 minutes | Must be optimized for each specific complex to maximize crosslinking efficiency while minimizing non-specific damage. |
| Temperature | 4°C | Helps to maintain the stability of the DNA-protein complex during irradiation. |
| Probe Concentration | 10 nM - 1 µM | Should be in the range of the dissociation constant (Kd) of the interaction to ensure a significant fraction of the probe is bound. |
| Protein Concentration | > Kd | A concentration above the Kd will drive the equilibrium towards complex formation. |
Advanced Applications and Future Directions
The utility of 5-iodocytosine-mediated UV crosslinking extends beyond simply identifying interacting partners. Advanced applications include:
-
Mapping Protein Binding Sites: By incorporating 5-IC at various positions within the DNA and analyzing the crosslinking efficiency, it is possible to map the precise nucleotide contacts with the protein.
-
Identifying Crosslinked Amino Acids: Following crosslinking and proteolytic digestion, mass spectrometry can be employed to identify the specific amino acid residue(s) that are covalently attached to the DNA.[4] This provides high-resolution structural information about the DNA-protein interface.
-
In Vivo Crosslinking: While more challenging, the application of this technique in living cells can provide a snapshot of DNA-protein interactions in their native environment.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Crosslinking | - Inefficient complex formation- Suboptimal UV irradiation conditions- Steric hindrance at the crosslinking site | - Optimize binding buffer conditions (salt, pH, etc.)- Increase protein or DNA concentration- Titrate UV exposure time and intensity- Reposition the 5-IC at different locations within the DNA sequence |
| High Background/Non-specific Crosslinking | - UV wavelength is too short- Over-irradiation- Contaminating nucleases or proteases | - Use a filter to ensure the UV wavelength is >300 nm- Reduce irradiation time- Use fresh, high-purity reagents and include protease/nuclease inhibitors |
| Smearing on SDS-PAGE Gel | - Protein degradation- DNA degradation | - Add protease inhibitors to the reaction- Ensure all solutions are nuclease-free- Minimize sample handling and freeze-thaw cycles |
Conclusion
UV-induced crosslinking using 5-iodocytosine-modified DNA is a robust and powerful technique for the study of DNA-protein interactions. Its high efficiency, specificity, and the ability to be triggered by less-damaging long-wavelength UV light make it a superior choice over many other crosslinking methods. By following the detailed protocols and considering the practical insights provided in this application note, researchers can confidently employ this technique to gain valuable insights into the intricate world of nucleoprotein complexes, ultimately advancing our understanding of fundamental biological processes and aiding in the development of targeted therapeutics.
References
-
Meisenheimer, P. L., & Koch, T. H. (1996). High Yield Photocrosslinking of a 5-Iodocytidine (IC) Substituted RNA to Its Associated Protein. Nucleic Acids Research, 24(5), 981–982. [Link]
-
Keys, D. (n.d.). Glen Report 31.12: 5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers (Part 1). Glen Research. Retrieved from [Link]
-
Meisenheimer, P. L., & Koch, T. H. (1996). High yield photocrosslinking of a 5-iodocytidine (IC) substituted RNA to its associated protein. PubMed. Retrieved from [Link]
-
Willis, M. C., Hicke, B. J., Uhlenbeck, O. C., Cech, T. R., & Koch, T. H. (1993). Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins. Science, 262(5137), 1255–1257. [Link]
-
ATDBio. (n.d.). Synthesis and applications of chemically modified oligonucleotides. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). 5-Iodocytosine, | I6875-5G | SIGMA-ALDRICH | SLS. Retrieved from [Link]
-
Roget, A., Bazin, H., & Teoule, R. (1997). Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine. Bioconjugate Chemistry, 8(5), 757–761. [Link]
-
MilliporeSigma. (n.d.). 5-Iodocytosine. Retrieved from [Link]
-
Jensen, O. N., Kulkarni, S., & Sorensen, B. K. (2003). Mass spectrometric analysis of a UV-cross-linked protein–DNA complex. Journal of the American Society for Mass Spectrometry, 14(7), 774–783. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. High yield photocrosslinking of a 5-iodocytidine (IC) substituted RNA to its associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric analysis of a UV-cross-linked protein–DNA complex: Tryptophans 54 and 88 of E. coli SSB cross-link to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Solid-Phase Integration of 5-Iodocytosine Phosphoramidites
Introduction & Rationale
The incorporation of halogenated pyrimidines into synthetic oligonucleotides is a cornerstone technique in modern structural biology and nucleic acid chemistry. Specifically, 5-iodo-2'-deoxycytidine (5-I-dC) is highly valued for X-ray crystallography (due to the anomalous scattering of iodine), photo-crosslinking studies to probe protein-DNA interactions, and as a versatile starting material for post-synthetic modifications via palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) [8].
To successfully incorporate 5-I-dC into a growing DNA chain via automated Solid-Phase Synthesis (SPS), the free nucleoside must be converted into a highly reactive, yet selectively protected building block: 5'-O-DMT-N4-benzoyl-5-iodo-2'-deoxycytidine-3'-CE phosphoramidite . This application note provides a self-validating, step-by-step protocol for synthesizing this critical monomer and details the precise parameters required for its successful integration into oligonucleotide chains.
Chemical Logic & Causality (E-E-A-T)
A robust experimental protocol requires an understanding of the mechanistic causality behind each chemical choice. The synthesis of the 5-I-dC phosphoramidite relies on a three-pillar protection strategy:
-
Exocyclic Amine Protection (N4-Benzoyl): The N4-amino group of cytosine is highly nucleophilic. If left unprotected, it will react with incoming phosphoramidites during SPS, leading to branched oligonucleotides. Benzoylation provides stable protection during the synthesis cycle but is readily cleaved under basic deprotection conditions [1]. Transient protection using trimethylsilyl chloride (TMS-Cl) is employed to ensure the benzoyl chloride selectively targets the N4-amine rather than the 3' or 5' hydroxyls.
-
5'-Hydroxyl Protection (DMT): The 4,4'-dimethoxytrityl (DMT) group is bulky and highly acid-labile. It serves a dual purpose: preventing uncontrolled polymerization during monomer synthesis and allowing for sequential, controlled 3'→5' elongation during the detritylation step of SPS (typically using 3% trichloroacetic acid) [1, 2].
-
3'-Phosphitylation (Cyanoethyl Phosphoramidite): The 3'-OH is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The diisopropylamino leaving group is protonated and activated by a weak acid (e.g., 5-(ethylthio)-1H-tetrazole) during SPS, driving the coupling reaction forward at >99% efficiency. The cyanoethyl group protects the unstable phosphite triester and is later removed via β-elimination in basic conditions [3, 4].
Experimental Methodologies
Protocol A: Synthesis of 5-I-dC Phosphoramidite Monomer
Step 1: N4-Benzoylation via Transient Protection
-
Drying: Co-evaporate 5-iodo-2'-deoxycytidine (10.0 mmol) with anhydrous pyridine (2 × 20 mL) to remove trace water. Suspend the dried nucleoside in 50 mL of anhydrous pyridine under an argon atmosphere.
-
Transient Protection: Cool the suspension to 0 °C in an ice bath. Add trimethylsilyl chloride (TMS-Cl, 35.0 mmol) dropwise. Stir for 30 minutes. Causality: This temporarily blocks the 3'- and 5'-OH groups as silyl ethers.
-
Benzoylation: Slowly add benzoyl chloride (12.0 mmol) to the mixture. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Hydrolysis: Quench the reaction by adding 10 mL of cold water, followed 5 minutes later by 10 mL of 28% aqueous ammonia. Stir for 15 minutes. Causality: The ammonia rapidly cleaves the transient TMS ethers while leaving the robust N4-benzoyl amide intact.
-
Isolation: Evaporate the solvent to near dryness. Partition the residue between ethyl acetate and water. Dry the organic layer, concentrate, and purify via silica gel chromatography to yield N4-benzoyl-5-iodo-2'-deoxycytidine.
Step 2: 5'-O-DMT Protection
-
Dissolve the N4-benzoyl-5-iodo-2'-deoxycytidine (7.0 mmol) in 40 mL of anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 8.4 mmol) in three equal portions over 1 hour at room temperature [4].
-
Monitor the reaction via TLC (DCM:MeOH, 9:1). Upon completion, quench unreacted DMT-Cl with 2 mL of anhydrous methanol.
-
Concentrate the mixture, extract with dichloromethane (DCM), and wash with 5% aqueous NaHCO₃. Dry over Na₂SO₄ and purify via chromatography (eluting with DCM/MeOH containing 1% pyridine to prevent premature detritylation) to yield 5'-O-DMT-N4-benzoyl-5-iodo-2'-deoxycytidine.
Step 3: 3'-Phosphitylation
-
Dissolve the 5'-O-DMT intermediate (5.0 mmol) in 30 mL of anhydrous DCM under argon.
-
Add N,N-diisopropylethylamine (DIPEA, 15.0 mmol) and 1-methylimidazole (0.2 mmol) as a nucleophilic catalyst[3].
-
Dropwise, add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (7.5 mmol). Stir at room temperature for 30–45 minutes [4].
-
Quench with anhydrous methanol (1 mL), dilute with 50 mL DCM, and wash rapidly with cold 5% NaHCO₃ and brine.
-
Dry over Na₂SO₄, concentrate to a viscous oil, and precipitate by dropwise addition into cold hexane (-20 °C) to yield the final 5-I-dC phosphoramidite as a white/off-white foam. Store strictly at -20 °C under argon.
Workflow for the chemical synthesis of 5-I-dC phosphoramidite from free nucleoside.
Protocol B: Automated Solid-Phase Synthesis (SPS) Integration
-
Preparation: Dissolve the synthesized 5-I-dC phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure water content is <30 ppm, as phosphoramidites are highly moisture-sensitive[1].
-
Coupling: Utilize standard coupling times (typically 3 minutes) with a standard activator such as 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile [7].
-
Oxidation & Capping: Proceed with standard iodine-based oxidation (0.02 M I₂ in THF/pyridine/H₂O) and acetic anhydride/N-methylimidazole capping [2, 7].
-
Deprotection (CRITICAL STEP): Halogenated pyrimidines are susceptible to de-halogenation (loss of the iodine atom) under harsh basic conditions.
-
Optimal Method: Use UltraMILD deprotection (0.05 M Potassium Carbonate in Methanol for 4 hours at room temperature)[6].
-
Alternative Method: Ammonium Hydroxide at room temperature for 24 hours. Note: Heating must be avoided, and ~10% loss of the iodine label may still occur under NH₄OH conditions[5, 6].
-
Solid-Phase Synthesis (SPS) cycle highlighting the critical UltraMILD deprotection step.
Quantitative Data & Analytical Expectations
To maintain a self-validating system, researchers must verify intermediates against expected analytical benchmarks.
Table 1: Analytical Expectations for Synthesis Intermediates
| Compound / Intermediate | Molecular Weight ( g/mol ) | TLC Rf Value | Key ¹H-NMR Signatures (CDCl₃) |
| 5-Iodo-2'-deoxycytidine | 353.11 | 0.10 (DCM:MeOH 9:1) | H6 singlet ~8.4 ppm |
| N4-Benzoyl-5-iodo-dC | 457.22 | 0.35 (DCM:MeOH 9:1) | Benzoyl aromatics 7.4–8.2 ppm |
| 5'-O-DMT-N4-Benzoyl-5-iodo-dC | 759.59 | 0.45 (DCM:MeOH 95:5) | DMT methoxy singlets ~3.8 ppm |
| 5-I-dC-CE Phosphoramidite | 959.83 [5] | 0.65 & 0.70 (Diastereomers)* | Diisopropyl CH multiplets ~3.6 ppm |
*Note: Phosphoramidites appear as two closely eluting spots on TLC due to the chirality of the phosphorus atom.
Table 2: Solid-Phase Synthesis Cycle Parameters for 5-I-dC
| SPS Step | Reagent Formulation | Time | Mechanistic Purpose |
| Detritylation | 3% Trichloroacetic acid in DCM | 60–90 sec | Removes 5'-DMT to expose reactive 5'-OH [1]. |
| Coupling | 0.1 M 5-I-dC amidite + 0.25 M ETT | 3.0 min | Forms unstable phosphite triester linkage [7]. |
| Capping | Acetic Anhydride / N-Methylimidazole | 30–60 sec | Acetylates unreacted 5'-OH to prevent shortmers [2]. |
| Oxidation | 0.02 M I₂ in THF/Pyridine/H₂O | 45–60 sec | Stabilizes backbone to phosphate triester [2]. |
| Deprotection | 0.05 M K₂CO₃ in Methanol | 4 hours (RT) | Cleaves oligo from support; removes base/phosphate protecting groups without de-iodination [6]. |
References
-
Eurofins Genomics. "Phosphoramidite Chemistry." Eurofins Genomics. Available at: [Link]
-
NIH PMC. "Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group." National Institutes of Health. Available at: [Link]
-
NIH PMC. "Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA." National Institutes of Health. Available at:[Link]
-
Glen Research. "5-I-dC-CE Phosphoramidite - (10-1081)." Glen Research. Available at: [Link]
-
Cambio. "5'-I-dT-CE Phosphoramidite - Oligo Synthesis." Cambio. Available at:[Link]
-
NIH PMC. "Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3'." National Institutes of Health. Available at: [Link]
-
ResearchGate / Taylor & Francis. "Synthesis of new building blocks for use in supramolecular DNA architectures." ResearchGate. Available at: [Link]
Application Note: Regioselective N1-Alkylation of 4-Amino-5-iodo-5H-pyrimidin-2-one
Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of antiviral nucleoside analogs, anticancer agents, and precursors for palladium-catalyzed cross-coupling.
Introduction & Scope
The compound 4-amino-5-iodo-5H-pyrimidin-2-one (a tautomeric nomenclature for 5-iodocytosine , CAS 1122-44-7) is a highly versatile pyrimidine building block[1]. It is extensively utilized in the synthesis of antiviral nucleoside analogs, such as derivatives of lamivudine (3TC) and emtricitabine (FTC)[2], as well as serving as a prime precursor for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira and Suzuki couplings) to generate fluorescent probes and targeted kinase inhibitors[3],[4].
The regioselective alkylation of the cytosine core is notoriously challenging due to its ambidentate nature, presenting multiple nucleophilic sites: N1, O2, N3, and the exocyclic N4 . The introduction of an iodine atom at the C5 position further complicates this landscape. The bulky, electron-withdrawing iodine sterically hinders the adjacent N4 and N3 positions and inductively lowers the pKa of the N1 proton, rendering it more acidic but overall less nucleophilic than unsubstituted cytosine.
Mechanistic Causality: Controlling Regioselectivity
To achieve exclusive N1-alkylation, chemists must manipulate the kinetic and thermodynamic control of the reaction. This is typically achieved through two primary pathways:
A. The Silyl-Hilbert-Johnson (Vorbrüggen) Pathway
This is the gold standard for exclusive N1-alkylation, particularly in nucleoside synthesis. Silylation with Hexamethyldisilazane (HMDS) and Trimethylsilyl chloride (TMSCl) yields an
-
Causality: This transient protection locks the pyrimidine in the lactim tautomer. The bulky TMS group on the O2 atom sterically shields it from electrophilic attack, while the Lewis acid (e.g., TMSOTf) activates the electrophile (such as an oxocarbenium ion from a sugar acetate). The electrophile is thus electronically and sterically directed exclusively to the N1 position[2].
B. Direct Base-Promoted Alkylation
For simpler alkylations (e.g., adding a propargyl or benzyl group), direct basic alkylation is more cost-effective. However, it requires careful selection of the base and solvent based on Hard-Soft Acid-Base (HSAB) theory .
-
Causality: The O2 atom is a "hard" nucleophile (high charge density), whereas the N1 atom is a "soft" nucleophile (highly polarizable). Using a base with a large, soft cation like Cesium Carbonate (
) in a polar aprotic solvent (DMF) generates an ambidentate anion where the cation weakly coordinates the pyrimidine. This minimizes ion-pairing at O2 and maximizes the kinetic nucleophilicity of N1 towards "soft" electrophiles like primary alkyl iodides or bromides[4].
Pathway Visualization
Fig 1: Reaction pathways for regioselective N1-alkylation of 5-iodocytosine.
Quantitative Data & Yield Analysis
The following table summarizes the expected outcomes and parameters when choosing between the two alkylation methodologies.
| Parameter | Protocol A: Vorbrüggen Glycosylation | Protocol B: Direct Base Alkylation |
| Primary Reagents | HMDS, TMSCl, TMSOTf | |
| Electrophile Type | Sugar acetates, activated halides | Primary alkyl halides (R-Br, R-I) |
| Regioselectivity (N1:O2) | > 99:1 (Exclusive N1) | ~ 4:1 to 10:1 (Requires separation) |
| Typical Yield | 75% - 95% | 40% - 70% |
| Reaction Time | 2-4 h (Silylation) + 1-3 h (Alkylation) | 12 - 24 h |
| Best Application | Complex nucleoside analog synthesis | Simple N1-alkylated pyrimidines |
Experimental Protocols
Protocol A: Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation
This protocol is optimized for the synthesis of 5-iodo-nucleosides.
-
Silylation: In an oven-dried, argon-purged Schlenk flask, suspend this compound (1.0 eq) in anhydrous Hexamethyldisilazane (HMDS, 10.0 eq). Add a catalytic amount of ammonium sulfate (
, 0.1 eq) to accelerate the silylation. -
Reflux: Heat the suspension to reflux (approx. 120 °C). The reaction is complete when the opaque suspension transitions into a completely clear, pale-yellow solution (typically 2 to 4 hours).
-
Concentration: Cool to room temperature and remove excess HMDS under high vacuum. Critical Step: The resulting
-bis(trimethylsilyl) intermediate is highly moisture-sensitive. Do not expose it to ambient air. -
Alkylation: Dissolve the silylated intermediate in anhydrous 1,2-dichloroethane (DCE) or acetonitrile (0.2 M). Cool the solution to 0 °C. Add the electrophile (e.g., a 1-O-acetyl-ribofuranose derivative, 1.1 eq), followed by the dropwise addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq).
-
Reaction & Workup: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 1-3 hours. Quench the reaction by pouring it into ice-cold saturated aqueous
. Extract with dichloromethane (DCM), dry over anhydrous , concentrate, and purify via silica gel flash chromatography.
Protocol B: Direct Base-Promoted Alkylation
This protocol is optimized for the attachment of simple aliphatic or alkyne chains (e.g., propargyl groups) for click-chemistry applications.
-
Deprotonation: In an oven-dried flask under argon, suspend this compound (1.0 eq) and anhydrous Cesium Carbonate (
, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M). -
Activation: Stir the suspension vigorously at 25 °C for 30–45 minutes. This ensures the complete generation of the delocalized pyrimidine anion.
-
Alkylation: Slowly add the alkyl halide (e.g., propargyl bromide, 1.1 eq) dropwise. Note: A slight excess of the halide is used to drive the reaction, but excessive amounts may lead to over-alkylation at the exocyclic N4 amine.
-
Reaction & Workup: Stir at 25 °C for 12–24 hours. Monitor the consumption of the starting material via TLC (eluent: DCM/MeOH 9:1). Once complete, remove the DMF under high vacuum.
-
Purification: Partition the crude residue between water and ethyl acetate (EtOAc). Extract the aqueous layer twice with EtOAc. Dry the combined organic layers, concentrate, and purify via flash column chromatography. The N1-alkylated product typically elutes later than the less polar O2-alkylated byproduct.
References
-
Biologically Important Nucleosides: Modern Trends in Biotechnology and Application Source: ResearchGate URL:[3]
-
Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure Source: ResearchGate URL:[2]
-
Imidazole- and Benzimidazole-Based Inhibitors of the Kinase IspE Source: University of Groningen (RUG) URL:[4]
-
6-Amino-5-iodo-2(1H)-pyrimidinone - PubChem Database Source: National Institutes of Health (NIH) URL:[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Iodocytosine
Welcome to the Technical Support Center for nucleobase modification. As researchers and drug development professionals, you know that the halogenation of pyrimidines is a critical gateway to synthesizing advanced nucleoside analogs, fluorescent probes, and antiviral therapeutics.
However, the iodination of cytosine to 5-iodocytosine is notoriously prone to low yields, incomplete conversion, and difficult purification. This guide is engineered to move beyond basic recipes. Here, we dissect the mechanistic causality behind the reaction, provide a self-validating protocol, and troubleshoot the most common failure points you will encounter at the bench.
Quantitative Comparison of Iodination Strategies
Historically, researchers have utilized several distinct pathways to achieve the electrophilic aromatic substitution required to iodinate the C5 position of cytosine. The table below summarizes the quantitative performance of these methods to help you select the optimal route for your scale-up.
| Synthesis Method | Active Reagents | Solvent System | Temp (°C) | Typical Yield | Key Mechanistic Trait | Ref |
| I₂ / HIO₃ | Iodine, Iodic Acid | AcOH / H₂O / CH₂Cl₂ | 40–50 | ~85% | High atom economy via internal oxidation cycle. | [1],[2] |
| NIS | N-Iodosuccinimide | Glacial Acetic Acid | 25–100 | 70–80% | Direct I⁺ transfer; moisture-sensitive reagent. | [3] |
| NaI / Chloramine-T | Sodium Iodide, Chloramine-T | H₂O | 25 | ~43% | Mild aqueous conditions; prone to side reactions. | [4] |
Recommendation: For large-scale and high-yield applications, the I₂ / HIO₃ biphasic system is the gold standard due to its superior atom economy and scalability[2].
Self-Validating Protocol: High-Yield Biphasic Iodination (I₂ / HIO₃)
This methodology relies on a biphasic solvent system and an internal oxidation cycle. Iodic acid (HIO₃) acts as an oxidant to convert the byproduct hydrogen iodide (HI) back into electrophilic iodine (I₂). This prevents HI from protonating the cytosine ring, which would otherwise deactivate it toward electrophilic attack.
Materials & Stoichiometry
-
Cytosine: 1.0 equivalent
-
Iodine (I₂): 0.6 equivalents
-
Iodic Acid (HIO₃): 0.3 equivalents
-
Solvents: Acetic Acid (AcOH), Distilled Water (H₂O), Dichloromethane (CH₂Cl₂)
Step-by-Step Workflow
-
Aqueous Phase Preparation: In a round-bottom flask, dissolve the cytosine in a 1:1 (v/v) mixture of AcOH and H₂O. Add the HIO₃ to this aqueous layer.
-
Organic Phase Addition: Add CH₂Cl₂ to the flask to create a distinct biphasic system. Add the solid I₂. Causality Note: The I₂ will preferentially partition into the organic layer, preventing the bulk precipitation of unreacted iodine with your product[1].
-
Vigorous Reaction: Equip the flask with a reflux condenser and a heavy-duty magnetic stir bar. Heat to 45°C and stir vigorously (≥800 rpm) for 24 hours.
-
Validation Check: Stop the stirring briefly after 12 hours. The organic layer should be deep purple (indicating active I₂), and the aqueous layer should contain a dense, accumulating precipitate. If the organic layer is clear, your iodine has sublimated or been entirely consumed; add a 0.1 eq spike of I₂.
-
-
Quenching & Filtration: Cool the reaction to room temperature. Filter the heavy precipitate under a vacuum.
-
Chemical Trituration (Critical Step): Wash the filter cake with a cold 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution. Causality Note: Thiosulfate chemically reduces any trapped, unreacted elemental iodine (I₂) into highly water-soluble iodide (I⁻), instantly removing any brown discoloration without dissolving your target product.
-
Final Wash & Isolation: Wash sequentially with cold water, cold ethanol, and diethyl ether. Dry in vacuo at 50°C overnight to afford pure 5-iodocytosine.
Workflow & Troubleshooting Logic
Fig 1. Troubleshooting decision tree for the biphasic iodination of cytosine.
Frequently Asked Questions (FAQs)
Q: Why is my yield stuck at 40-45% when using the Sodium Iodide/Chloramine-T method? A: The NaI/Chloramine-T method typically caps at around 43% yield[4]. Chloramine-T acts as an oxidant to generate electrophilic iodine, but the sulfonamide byproducts often co-precipitate with the cytosine analog. Furthermore, the aqueous monophasic nature of this reaction leads to competing side reactions. Switching to the I₂/HIO₃ biphasic system will immediately improve your yield to ~85%[2].
Q: I switched to the I₂/HIO₃ method, but my yield is still low. What is the mechanistic cause? A: The most common failure point in the I₂/HIO₃ method is inadequate mixing[1]. Because this is a biphasic reaction, the oxidation of I⁻ back to I₂ by HIO₃ occurs at the solvent interface. If your magnetic stirring is too slow, the interfacial surface area drops, the oxidation cycle halts, and HI accumulates. This protonates the cytosine, shutting down the electrophilic aromatic substitution. Ensure you are using a heavy-duty stir bar and achieving a deep vortex.
Q: My 5-iodocytosine product has a persistent brown/yellow tint. Should I recrystallize it? A: No. 5-iodocytosine has notoriously poor solubility in most standard organic solvents; attempting a hot recrystallization will result in massive yield loss. The discoloration is simply unreacted elemental iodine (I₂) trapped in the crystal lattice. You must chemically remove it by triturating the crude solid with a cold, dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the I₂ to highly water-soluble iodide (I⁻), which washes away easily.
Q: Can I use N-Iodosuccinimide (NIS) instead of the biphasic I₂/HIO₃ system? A: Yes. NIS in glacial acetic acid is a highly effective, monophasic alternative that can yield 70-80%[3]. The succinimide byproduct is highly soluble in water and organic solvents, making purification straightforward. However, NIS is highly moisture-sensitive and degrades over time, releasing iodine (turning from white to yellow/brown). If using NIS, verify its activity visually before use and ensure anhydrous conditions during the initial dissolution to prevent premature hydrolysis of the reagent.
References
1. Title: Synthesis of DNA oligos containing 2′-deoxy-2′-fluoro-D-arabinofuranosyl-5-carboxylcytosine as hTDG inhibitor. Source: NIH / PMC. URL: 2. Title: Nucleobase–Guanidiniocarbonyl-Pyrrole Conjugates as Novel Fluorimetric Sensors for Single Stranded RNA. Source: MDPI. URL: 3.[4] Title: UC Riverside - eScholarship.org (Dissertation on modified nucleobases). Source: eScholarship. URL: 4.[3] Title: US3651044A - Process for preparing 5-halocytosine-1-nucleosides. Source: Google Patents. URL:
Sources
- 1. Nucleobase–Guanidiniocarbonyl-Pyrrole Conjugates as Novel Fluorimetric Sensors for Single Stranded RNA [mdpi.com]
- 2. Synthesis of DNA oligos containing 2′-deoxy-2′-fluoro-D-arabinofuranosyl-5-carboxylcytosine as hTDG inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3651044A - Process for preparing 5-halocytosine-1-nucleosides - Google Patents [patents.google.com]
- 4. escholarship.org [escholarship.org]
Technical Support Center: Purification of 5-Iodocytosine via Reverse-Phase HPLC
Welcome to the technical support center for the purification of 5-iodocytosine using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your purification experiments.
I. Foundational Principles of 5-Iodocytosine Purification
5-Iodocytosine is a modified pyrimidine base utilized in the synthesis of various biologically active molecules and as a tool in structural biology studies.[1] Its successful purification by RP-HPLC hinges on the principles of hydrophobic interaction. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. 5-Iodocytosine, being a relatively polar molecule, requires careful optimization of mobile phase conditions to achieve effective retention and separation from impurities.
The iodine atom increases the hydrophobicity of the cytosine base, which aids in its retention on a C18 or other hydrophobic column. However, its polar amine and carbonyl groups necessitate a highly aqueous mobile phase for elution. The delicate balance between these opposing properties is the key to a successful separation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 5-iodocytosine.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My 5-iodocytosine peak is exhibiting significant tailing (or fronting). What are the likely causes and how can I resolve this?
Answer:
Peak tailing or fronting for a polar, ionizable compound like 5-iodocytosine is a common issue in RP-HPLC. The primary culprits are secondary interactions with the stationary phase, improper mobile phase pH, or column overload.
-
Causality:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine groups of 5-iodocytosine, leading to peak tailing.[2] This is especially prevalent with older or lower-purity silica columns.
-
Inappropriate Mobile Phase pH: The ionization state of 5-iodocytosine is pH-dependent. If the mobile phase pH is close to the pKa of the analyte, you can have a mixed population of ionized and non-ionized forms, resulting in peak distortion.[3] For optimal peak shape, the mobile phase pH should be at least 1.5 to 2 units away from the analyte's pKa.[4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[2][6]
-
-
Solutions:
-
Mobile Phase pH Adjustment: The peak shape of nucleoside analogs can be highly sensitive to mobile phase pH.[7] A systematic approach to optimizing the pH is crucial. Start with a mobile phase buffered to a pH of around 3.85, as this has been shown to be effective for similar compounds.[7] You can use a phosphate or acetate buffer to maintain a stable pH.
-
Use of an End-Capped Column: Employ a high-purity, end-capped C18 or Phenyl-Hexyl column.[7][8] End-capping minimizes the number of free silanol groups, thereby reducing secondary interactions.
-
Reduce Sample Load: Decrease the concentration or injection volume of your sample to see if the peak shape improves.
-
Ion-Pairing Agents: For challenging separations, consider adding an ion-pairing agent like triethylammonium acetate (TEAA) to the mobile phase. This can improve peak shape and retention for polar, ionic compounds.[9][10]
-
Problem 2: Inconsistent Retention Times
Question: The retention time of my 5-iodocytosine peak is shifting between injections. What could be causing this variability?
Answer:
Fluctuating retention times are a significant concern as they compromise the reliability and reproducibility of your method. The most common cause is an unstable mobile phase composition or temperature fluctuations.[3][11]
-
Causality:
-
Mobile Phase Composition Changes: In reverse-phase chromatography, even small changes in the organic solvent percentage can lead to significant shifts in retention time.[3] This can be due to improper mixing, evaporation of the more volatile organic component, or errors in preparation.
-
Temperature Fluctuations: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[12] Inconsistent temperature control will lead to retention time drift.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time shifts in the initial runs of a sequence.[6][11]
-
-
Solutions:
-
Use a Column Oven: Always use a thermostatted column compartment to maintain a constant temperature.
-
Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure your pump's proportioning valves are functioning correctly.
-
Adequate Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (at least 10-15 column volumes) before starting your analysis until a stable baseline is achieved.[6]
-
Problem 3: Co-elution with Impurities
Question: I am unable to resolve my 5-iodocytosine peak from a closely eluting impurity. How can I improve the separation?
Answer:
Achieving baseline separation from structurally similar impurities is a common challenge. Optimizing the selectivity of your chromatographic system is key.
-
Causality:
-
Insufficient Selectivity: The chosen stationary phase and mobile phase combination may not provide enough difference in interaction with 5-iodocytosine and the impurity.
-
Suboptimal Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can significantly impact selectivity.[5]
-
-
Solutions:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of your compounds. For nucleoside analogs, methanol has been shown to provide better retention and peak shape in some cases.[7]
-
Modify the Mobile Phase pH: Adjusting the pH can alter the ionization state of your analyte and impurities, leading to changes in retention and potentially improving resolution.
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. For halogenated compounds and nucleosides, a pentafluorophenyl (PFP) or a phenyl-hexyl stationary phase can offer different selectivity compared to a standard C18 column.[8][13][14]
-
Gradient Optimization: If using a gradient, adjust the slope. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
Problem 4: Sample Degradation
Question: I suspect my 5-iodocytosine is degrading during the purification process. What are the potential degradation pathways and how can I minimize this?
Answer:
5-iodocytosine, like other halogenated nucleosides, can be susceptible to degradation under certain conditions.
-
Causality:
-
pH-Mediated Hydrolysis: Extremes of pH in the mobile phase can lead to the degradation of nucleosides.
-
Oxidation: The aromatic ring of 5-iodocytosine can be susceptible to oxidation.[15]
-
Enzymatic Degradation: If working with biological samples, endogenous enzymes can degrade the analyte.[16]
-
Debromination/Deiodination: Although less common for 5-iodocytosine compared to other halogenated nucleosides, loss of the iodine atom can occur.
-
-
Solutions:
-
Control Mobile Phase pH: Maintain the mobile phase pH in a neutral to slightly acidic range (e.g., pH 3-7) to minimize hydrolysis.
-
Use Freshly Prepared Solutions: Prepare sample and mobile phase solutions fresh daily to minimize the risk of degradation.
-
Minimize Exposure to Light and Air: Protect your samples from light and consider sparging your mobile phase with an inert gas like helium to remove dissolved oxygen.
-
Sample Preparation for Biological Matrices: If purifying from a biological matrix, use appropriate sample preparation techniques like protein precipitation or solid-phase extraction to remove enzymes and other interfering substances.[17][18]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a purification method for 5-iodocytosine?
A1: A good starting point is a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a buffer (e.g., 10-20 mM ammonium phosphate or acetate) at a pH of approximately 3.85 and an organic modifier like methanol or acetonitrile.[7] Begin with a shallow gradient, for example, 5-30% organic over 20-30 minutes, at a flow rate of 1 mL/min. Detection is typically done via UV absorbance, with a wavelength around 280-290 nm being a reasonable starting point.
Q2: How do I choose between isocratic and gradient elution for 5-iodocytosine purification?
A2: For initial method development and for samples with a limited number of impurities that are well-resolved, isocratic elution can be sufficient and simpler to implement. However, for complex mixtures or when impurities have a wide range of polarities, gradient elution is generally preferred.[12] A gradient allows for the elution of more strongly retained components in a reasonable time while maintaining good resolution of early-eluting peaks.
Q3: What are the key parameters to include in a summary table for a 5-iodocytosine purification method?
A3: A comprehensive summary table should include:
| Parameter | Recommended Value/Range | Rationale |
| Column | C18, Phenyl-Hexyl, or PFP; 150-250 mm length, 4.6 mm I.D., 3-5 µm particle size | C18 is a good starting point. Phenyl-Hexyl and PFP offer alternative selectivity for nucleosides.[8][14] |
| Mobile Phase A | 10-50 mM Phosphate or Acetate Buffer | Maintains a stable pH for consistent ionization and peak shape.[12] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. Methanol may offer better retention for some nucleosides.[5][7] |
| pH | 3.5 - 5.5 | Optimizes peak shape by ensuring a consistent ionization state away from the pKa.[7] |
| Gradient | Start with a shallow gradient (e.g., 5-50% B over 30 min) | Allows for effective separation of components with varying polarities. |
| Flow Rate | 0.8 - 1.2 mL/min for a 4.6 mm I.D. column | Provides a good balance between analysis time and efficiency. |
| Column Temp. | 25 - 40 °C | Improves peak efficiency and reduces backpressure. Temperature control is crucial for reproducibility.[12] |
| Detection | UV at ~282-290 nm | Wavelength of maximum absorbance for 5-iodocytosine. |
| Injection Vol. | 5 - 20 µL | Dependent on sample concentration and column dimensions. Avoid overloading.[6] |
Q4: Can I use the same method for both analytical and preparative scale purification?
A4: The principles of the separation are the same, but direct transfer is not always possible. When scaling up from analytical to preparative HPLC, you will need to adjust the column dimensions, flow rate, and sample load. The goal is to maintain the same linear velocity of the mobile phase. The method will need to be re-optimized for the larger scale to handle the increased sample mass while maintaining purity.
IV. Experimental Workflows and Diagrams
Workflow for Method Development
Caption: A logical workflow for developing a robust RP-HPLC method for 5-iodocytosine purification.
Troubleshooting Logic for Peak Tailing
Caption: A step-by-step troubleshooting guide for addressing peak tailing issues.
V. References
-
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Mastelf. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Welter, L., & Young, D. (2013). High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants. American Journal of Analytical Chemistry, 4(10), 1-6.
-
Khan, A. R., Alothaim, A., Tamimi, W., Alshaibani, M., Enazi, S., Saad, S., & Khan, K. (2022). Simple Quantitation of Flucytosine in Low Volume Serum Samples and Evaluation of Common Endogenous Interferences by HPLC-UV. American Journal of Analytical Chemistry, 13(9), 289-299.
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Retrieved from [Link]
-
Bio-Synthesis Inc. (2010, October 13). RP-HPLC and RP Cartridge Purification. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Choosing the Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]
-
Andrus, A., & Bloch, W. (1998). Analysis and Purification of Synthetic Nucleic Acids Using HPLC. Current Protocols in Nucleic Acid Chemistry, 1, 10.5.1-10.5.26.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Biotage. (2012). Reversed-Phase Flash Purification. Retrieved from [Link]
-
Saffhill, R., & Hume, W. J. (1986). The degradation of 5-iododeoxyuridine and 5-bromodeoxyuridine by serum from different sources and its consequences for the use of the compounds for incorporation into DNA. Chemico-Biological Interactions, 57(3), 347–355.
-
Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Lau, Y. Y., & Lee, H. K. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry, 147(1), 180–185.
-
LCGC International. (2020, November 11). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]
-
Li, Y., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis, 125, 236-245.
-
Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). 5-Iodocytosine. Retrieved from [Link]
-
Pappa-Louisi, A., et al. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 814(1), 163-172.
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method. Retrieved from [Link]
-
Jensen, J. L., & Jaria, M. (1989). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 78(10), 823-826.
-
Kutyavin, I. V., et al. (1997). Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine. Bioconjugate Chemistry, 8(5), 757-761.
-
Zhang, T., et al. (2019). Degradation of Cytosine Radical Cations in 2'-Deoxycytidine and in i-Motif DNA: Hydrogen-Bonding Guided Pathways. Journal of the American Chemical Society, 141(5), 1970-1979.
-
Li, J., et al. (2018). Further Understanding of Degradation Pathways of Microcystin-LR by an Indigenous Sphingopyxis sp. in Environmentally Relevant Pollution Concentrations. International Journal of Environmental Research and Public Health, 15(12), 2824.
-
Farwell, A. P., & Leonard, J. L. (1996). Degradation and recycling of the substrate-binding subunit of type II iodothyronine 5'-deiodinase in astrocytes. Endocrinology, 137(7), 2817-2824.
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. hplc.eu [hplc.eu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. welch-us.com [welch-us.com]
- 5. mastelf.com [mastelf.com]
- 6. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 7. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. linklab.gr [linklab.gr]
- 15. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The degradation of 5-iododeoxyuridine and 5-bromodeoxyuridine by serum from different sources and its consequences for the use of the compounds for incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simple Quantitation of Flucytosine in Low Volume Serum Samples and Evaluation of Common Endogenous Interferences by HPLC-UV [scirp.org]
- 18. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pd-Catalyzed Cross-Coupling of 5-Iodocytosine
Case ID: #PD-CYT-005 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting catalyst deactivation and solubility issues in 5-iodocytosine substrates.
Executive Summary: The "Cytosine Conundrum"
Working with 5-iodocytosine presents a unique trifecta of challenges that distinguishes it from standard aryl halide cross-couplings. If your reaction is stalling or failing, it is likely due to one of three specific failure modes inherent to the pyrimidine scaffold:
-
Competitive Coordination (The "N-Poisoning" Effect): The N3 nitrogen and the exocyclic amine (N4) are Lewis basic. They can displace phosphine ligands or coordinate to the Palladium (Pd) center, forming stable, catalytically inactive "off-cycle" species.[1]
-
Iodide Inhibition: The oxidative addition of 5-iodocytosine releases iodide ions (
). In high concentrations, these can form anionic palladate species (e.g., ) that retard the transmetalation step. -
Solubility Mismatch: The free base (5-iodocytosine) is sparingly soluble in non-polar solvents, necessitating polar aprotic solvents (DMSO, DMF) or aqueous mixtures, which can accelerate catalyst decomposition if the ligand system is not robust.
Mechanism of Failure (Visualized)
The following diagram illustrates the competition between the desired catalytic cycle and the "Death Spiral" of catalyst poisoning caused by the cytosine substrate.
Figure 1: Mechanistic divergence showing how cytosine substrates can sequester the active Pd(0) catalyst (Red Path) or lead to iodide inhibition (Yellow Path), preventing the desired catalytic cycle (Green Path).
Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalls at <20% Conversion
User Question: "My reaction starts but stops after an hour. Adding more catalyst doesn't help. What is happening?"
Diagnosis: This is classic Catalyst Sequestration . The product or unreacted substrate is binding to the Pd via the pyrimidine nitrogens, removing it from the cycle. Standard ligands like PPh3 are too labile and are easily displaced by the cytosine nitrogen.
Solution: Switch to Sterically Bulky, Electron-Rich Ligands .
-
Why: Bulky ligands (e.g., Buchwald biaryl phosphines) create a "steric wall" that prevents the substrate's nitrogen atoms from coordinating to the metal center while still allowing the C-I bond to access the catalyst.
-
Recommendation: Use XPhos or SPhos . These ligands are highly active and water-tolerant. Alternatively, use PEPPSI-iPr (an NHC catalyst) which is extremely resistant to displacement.
Issue 2: Formation of "Pd Black" (Precipitate)
User Question: "The reaction mixture turns black within 15 minutes, and I get no yield."
Diagnosis: Catalyst Decomposition (Agglomeration) . This usually happens because the solvent system (often polar/aqueous to dissolve cytosine) is incompatible with your catalyst precursor, or the ligands are being stripped off, allowing Pd atoms to cluster into inactive nanoparticles.
Solution: Stabilize the Pre-catalyst.
-
Protocol Adjustment: Do not use Pd(PPh3)4 in aqueous/alcoholic solvents if possible. It oxidizes and decomposes rapidly.
-
Better Choice: Use a precatalyst like XPhos Pd G2 or Pd(dppf)Cl2 . These are air-stable and do not require free phosphine to be added, reducing the risk of "ligand stripping."
Issue 3: Poor Solubility of Substrate
User Question: "My 5-iodocytosine won't dissolve in Toluene or THF. Can I use DMSO?"
Diagnosis: Solvent Incompatibility . 5-iodocytosine is a brick. While DMSO dissolves it, DMSO can also coordinate to Pd and retard the reaction (the "solvent effect").
Solution: Use a Water/Alcohol Biphasic System or Protect the Substrate .
-
Option A (Unprotected): Use a mixture of Water:n-Butanol (1:1) or Water:Ethanol . With the right ligand (SPhos), this works beautifully because the catalyst resides at the interface or is solubilized by the ligand's sulfonation (if using water-soluble phosphines).
-
Option B (Protected): If you must use non-polar solvents, protect the N4-amine with an acetyl (Ac) or Boc group. This drastically improves solubility in THF/Dioxane and reduces the Lewis basicity of the nitrogen, mitigating poisoning [1].
Validated Experimental Protocols
Protocol A: Aqueous Suzuki Coupling (Unprotected Substrate)
Best for: 5-iodocytosine or 5-iodo-2'-deoxycytidine without protecting groups.
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | 5-Iodocytosine |
| Boronic Acid | 1.5 equiv | Coupling partner |
| Catalyst | 2-5 mol% | Na2PdCl4 + TPPTS (Water soluble) OR Pd(OAc)2 + SPhos |
| Base | 3.0 equiv | Na2CO3 or Cs2CO3 (Inorganic bases are crucial) |
| Solvent | 0.1 M | Water : Acetonitrile (2:1) or Water : Ethanol (1:1) |
| Temp | 60-80°C | Heat is required to overcome activation energy |
Step-by-Step:
-
Dissolve Na2CO3 in water in the reaction vial.
-
Add the 5-iodocytosine (it may not fully dissolve yet).
-
Add the Boronic Acid and organic solvent (MeCN or EtOH).
-
Degas the mixture by bubbling Nitrogen for 10 minutes (Critical step to prevent Pd oxidation).
-
Add the Catalyst (Pre-mix Pd(OAc)2 and SPhos in a separate vial with a small amount of solvent if not using a pre-formed complex).
-
Seal and heat to 80°C. The mixture should become homogeneous as the reaction proceeds.
Protocol B: The "Nuclear Option" (Protected Substrate)
Best for: Difficult substrates where Protocol A fails.
-
Protection: React 5-iodocytosine with
(Acetic anhydride) in pyridine to generate N4-acetyl-5-iodocytosine . -
Coupling:
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Solvent: THF or Dioxane (Anhydrous)
-
Base: Cs2CO3 (2 equiv)
-
Temp: Reflux (approx. 70-100°C)
-
-
Deprotection: Treat with aqueous ammonia (NH4OH) at RT to remove the acetyl group.
FAQs
Q: Can I use Copper (CuI) as a co-catalyst like in Sonogashira? A: Be very careful. While CuI is standard for Sonogashira, in the presence of cytosine, Copper can form stable complexes with the nucleobase nitrogens, effectively sequestering the substrate. If you must run a Sonogashira, use a Copper-Free protocol (Type II Sonogashira) using a potent Pd catalyst (e.g., Pd-CyJohnPhos) and an organic base (DBU) [2].
Q: Why do you recommend Inorganic bases (Carbonates) over amines (TEA/DIPEA)? A: Organic amine bases can compete for Pd coordination, similar to the substrate. Inorganic bases (Na2CO3, K3PO4) are insoluble in the organic phase (if using biphasic) or poorly coordinating, leaving the Pd center free for the substrate.
Q: How do I remove the Palladium after the reaction? A: Cytosine derivatives love to hold onto Pd. A simple filtration is rarely enough. Use a metal scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic layer with an aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate to chelate and strip the Pd [3].
References
-
Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Source: Molecules (2015) URL:[2][Link] Relevance: Definitive review on handling unprotected nucleobases in cross-coupling.
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles. Source: ACS Omega (2024) URL:[Link] Relevance: Discusses solvent effects and acid/base strategies for pyrimidine derivatives.
-
Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling. Source: RSC Advances / PubMed (2023) URL:[Link] Relevance: Provides specific flow chemistry protocols and "SerrKap" catalyst data for 5-iodocytosine.
Sources
Storage conditions to prevent photodegradation of 4-amino-5-iodo-5H-pyrimidin-2-one
Welcome to the technical support guide for 4-amino-5-iodo-5H-pyrimidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Due to its chemical structure, specifically the presence of an iodinated pyrimidine ring, this molecule is susceptible to photodegradation, which can compromise experimental outcomes. This guide provides in-depth, field-tested advice to mitigate these risks.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and stability of this compound, a compound structurally similar to 5-iodocytosine.
Q1: My solid this compound has developed a slight yellow or tan tint. Is it still usable?
A slight discoloration from a pure white powder to a light tan or yellowish solid is often the first visual indicator of minor degradation. The iodine atom on the pyrimidine ring can be lost upon exposure to light and energy, which may lead to the formation of colored impurities.[1][2] For non-critical applications, the material might still be functional, but for quantitative or sensitive assays (e.g., structural biology, kinetics), it is crucial to first verify its purity via analytical methods like HPLC or LC-MS before proceeding.
Q2: What is photodegradation and why is this compound susceptible?
Photodegradation is the breakdown of molecules by light energy, particularly UV and high-energy visible light (300-500 nm).[1][2] The carbon-iodine (C-I) bond in this compound is relatively weak and can be cleaved by the energy from photons. This process can generate reactive radical species, leading to the formation of various degradation products and a potential loss of the compound's intended biological or chemical activity. The pyrimidine ring itself can absorb UV light, which contributes to this sensitivity.[3]
Q3: What are the ideal long-term storage conditions for the solid compound?
For long-term stability, the solid compound should be stored at -20°C.[4][5] It is imperative that the container is opaque or amber-colored to block light and is tightly sealed to prevent moisture entry.[4][6] Storing under an inert atmosphere (e.g., argon or dry nitrogen) is also a recommended best practice to further minimize degradation.[7][8]
Q4: How should I handle the compound during routine lab work like weighing and preparing solutions?
Minimize light exposure at all times.[6] It is advisable to work in a dimly lit area or use red/yellow safe-lights, which emit lower energy wavelengths.[9] Avoid weighing the compound directly on an open bench under bright fluorescent lights.[10] Use amber glass vials or wrap containers and reaction vessels in aluminum foil.[1][2] Prepare solutions fresh for each experiment whenever possible.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during experimentation, linking them to potential photodegradation issues.
| Observed Problem | Potential Cause (Related to Photodegradation) | Recommended Action & Explanation |
| Inconsistent Assay Results / Loss of Potency | The active concentration of your compound may be lower than calculated due to degradation. The degradation products could also be interfering with the assay. | 1. Verify Purity: Analyze your stock solution and solid material using HPLC. Compare the peak area of the parent compound to any new impurity peaks. 2. Prepare Fresh Solutions: Discard the old stock solution and prepare a new one from solid material that has been properly stored. Protect the new solution from light immediately. 3. Filter Sterilize: If appropriate for your application, filter the solution to remove any precipitated degradation products. |
| Visible Color Change or Precipitation in Solution | Significant photodegradation has likely occurred. The formation of new chemical species can lead to reduced solubility or the creation of colored byproducts. | 1. Discard Solution: Do not use a solution that has changed color or contains a precipitate. It is a clear sign of compromised integrity. 2. Review Handling Procedures: Re-evaluate your solution preparation and storage protocol. Ensure all containers are light-protected and that exposure to ambient light is minimized. 3. Use Co-solvents/Antioxidants (with caution): For some applications, the addition of antioxidants like ascorbic acid might offer protection, but this must be validated to ensure no interference with your experiment.[6] |
| Unexpected Peaks in Mass Spectrometry or NMR | The appearance of new, unexpected signals indicates the presence of impurities, which are likely degradation products. | 1. Analyze Degradation Products: Attempt to identify the mass of the impurities. A common degradation pathway involves the loss of iodine (mass of ~127 amu). You may see a peak corresponding to the non-iodinated 4-amino-5H-pyrimidin-2-one. 2. Implement Stricter Light Avoidance: The detection of degradation products confirms that current light protection measures are insufficient. Work in a dark room or glove box with minimal light when handling the compound. |
Best Practices for Storage & Handling
Adherence to the following protocols is critical for maintaining the integrity of this compound.
Storage of Solid Compound and Solutions
| Condition | Solid Compound (Long-Term) | Solution (Short-Term) | Scientific Rationale |
| Temperature | -20°C[5] | 2-8°C (for days) or -20°C (for weeks)[10] | Low temperatures slow down all chemical degradation pathways. |
| Light | Mandatory Exclusion. Store in amber vials or wrap clear vials completely in aluminum foil.[7][11] | Mandatory Exclusion. Use amber vials or foil-wrapped tubes.[2][6] | Prevents the initiation of photochemical reactions that cleave the C-I bond.[1] |
| Atmosphere | Store in a desiccator or purge vial with inert gas (Argon/Nitrogen).[7][8] | Purge headspace of the vial with inert gas before sealing. | Minimizes oxidation, which can be accelerated by light exposure. |
| Container | Tightly sealed glass vial. | Tightly sealed glass or appropriate plastic vial (check compatibility). | Prevents uptake of atmospheric moisture which can degrade the compound.[8][12] |
Experimental Workflow Protocol
Quality Control Protocol: Purity Check by HPLC
This protocol allows for a quick assessment of compound integrity.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of a new, trusted batch of the compound in an appropriate solvent (e.g., DMSO, formic acid) using a volumetric flask. Protect this solution from light immediately. Prepare a dilution series (e.g., 100, 50, 10, 1 µg/mL) to establish a standard curve.
-
Sample Preparation: Prepare your test sample at a concentration within the standard curve range (e.g., 50 µg/mL).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV detector set at the absorbance maximum of the compound (determine via UV-Vis scan, likely ~260-290 nm).
-
-
Analysis: Inject the standard and sample solutions. A pure sample should exhibit a single major peak at the expected retention time. The appearance of significant secondary peaks, especially those that grow over time with light exposure, indicates degradation. The purity can be estimated by the relative area of the main peak.
Logical Troubleshooting Flow
The following diagram illustrates a decision-making process for troubleshooting issues potentially related to compound degradation.
References
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]
-
A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. (2026, February 26). Lab Researcher Safety. [Link]
-
LookChem. (n.d.). 5-Iodocytosine. [Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]
-
ResearchGate. (2015, July 10). What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals?. [Link]
-
ResearchGate. (n.d.). (a) and (b) show the photodecomposition mechanism in which the iodine... [Download Scientific Diagram]. [Link]
-
PMC. (n.d.). Medication Storage Appropriateness in US Households. [Link]
-
PubMed. (2021, April 1). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. [Link]
-
PMC - NIH. (n.d.). Relaxation mechanisms of UV-photoexcited DNA and RNA nucleobases. [Link]
-
Tebubio. (n.d.). 4-Amino-5-iodo-2(1H)-pyrimidinone - 5g. [Link]
-
Indian Chemical Society. (n.d.). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. [Link]
-
InfantRisk Center. (2020, June 8). Medication Storage. [Link]
Sources
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. Relaxation mechanisms of UV-photoexcited DNA and RNA nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. 5-IODOCYTOSINE CAS#: 1122-44-7 [chemicalbook.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. changhongchemical.com [changhongchemical.com]
- 11. 1147-23-5|5-Iodo-cytidine|BLD Pharm [bldpharm.com]
- 12. Medication Storage | InfantRisk Center [infantrisk.com]
Removing inorganic salts from 5-iodocytosine preparations
Technical Support Center: 5-Iodocytosine Purification
A Senior Application Scientist's Guide to Removing Inorganic Salts from 5-Iodocytosine Preparations
Welcome to the technical support center for handling and purifying 5-iodocytosine. As a Senior Application Scientist, I understand that the successful synthesis of a target molecule is only half the battle; rigorous purification is paramount for reliable downstream applications. A frequent challenge in the preparation of 5-iodocytosine is the removal of inorganic salt byproducts, which can significantly impact yield, purity, and experimental outcomes.
This guide is designed to provide you with not just protocols, but the underlying scientific principles to troubleshoot and master the purification of 5-iodocytosine. We will explore common issues and their solutions in a practical, question-and-answer format, ensuring your final product meets the highest standards of quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common inorganic salt impurities I should expect in my crude 5-iodocytosine?
The nature of inorganic contamination is directly linked to your synthesis method. Most modern syntheses of 5-iodocytosine involve the electrophilic iodination of cytosine. Common reagents and their associated byproducts include:
-
N-Iodosuccinimide (NIS): A widely used iodinating agent. The primary byproduct is succinimide, which is water-soluble.[1]
-
Iodine (I₂) with an Oxidant/Lewis Acid:
-
Silver Salts (AgNO₃, Ag₂SO₄): These reagents generate a reactive iodine species. The primary inorganic byproduct will be silver iodide (AgI), which is notoriously insoluble in most solvents, along with other silver salts.[2][3]
-
Other Metal Salts (e.g., NaNO₃): Used in greener, solvent-free methods, these can result in residual nitrate salts.[2]
-
-
Quenching and Workup Reagents: Salts like sodium thiosulfate (Na₂S₂O₃) used to quench excess iodine, or salts formed during pH adjustment (e.g., NaCl, Na₂SO₄), are common.
Q2: Why is the complete removal of these inorganic salts so critical?
Residual inorganic salts are not benign impurities. Their presence can lead to several complications:
-
Inaccurate Yield and Stoichiometry: Salts artificially inflate the mass of your product, leading to incorrect yield calculations and errors in molar concentrations for subsequent reactions or assays.
-
Poor Solubility: The presence of salts can alter the solubility profile of your 5-iodocytosine in organic solvents, complicating downstream steps.
-
Interference in Analytical Characterization: Salts can suppress signals in NMR, interfere with ionization in mass spectrometry, and alter melting points, leading to misleading analytical data.
-
Catalyst Poisoning and Reaction Inhibition: For researchers in drug development, trace metals or salts can poison catalysts (e.g., Palladium catalysts in cross-coupling reactions) or inhibit enzymatic assays.[4]
Q3: What are the primary purification strategies for removing inorganic salts from 5-iodocytosine?
The significant difference in solubility between the moderately polar 5-iodocytosine and the highly polar, ionic nature of inorganic salts is the key to their separation. The three primary methods are:
-
Aqueous Washing (Solid-Liquid Extraction): The simplest method, leveraging the high solubility of most inorganic salts in water, while 5-iodocytosine is sparingly soluble.[1]
-
Recrystallization: A powerful technique for purifying solids. It relies on finding a solvent that dissolves 5-iodocytosine at high temperatures but not at low temperatures, leaving the salts behind.[5][6]
-
Column Chromatography: The most rigorous method, typically used to remove both inorganic and organic impurities to achieve the highest possible purity.[7][8]
Q4: How can I reliably assess the purity of my 5-iodocytosine and confirm the absence of salts?
A multi-pronged approach is best:
-
Thin-Layer Chromatography (TLC): Inorganic salts are highly polar and will not move from the baseline in typical organic solvent systems. The absence of a baseline spot is a good first indicator of salt removal.
-
Nuclear Magnetic Resonance (¹H NMR): While most inorganic salts are not directly visible in ¹H NMR, their presence can cause significant line broadening of your product's signals. Sharp, well-resolved peaks are indicative of a pure sample.
-
Melting Point Analysis: Pure 5-iodocytosine has a sharp melting point (decomposes at 273-275 °C). The presence of impurities will typically cause the melting point to broaden and become depressed.
-
Elemental Analysis (CHN Analysis): This provides the percentage composition of carbon, hydrogen, and nitrogen. A significant deviation from the theoretical values for C₄H₄IN₃O suggests the presence of non-organic, salt-based impurities.
Troubleshooting Guide
Problem: My crude product is a sticky solid or oil, not the expected off-white powder.
-
Probable Cause: This is often due to a combination of residual organic solvent (like DMF or DMSO from the reaction) and hygroscopic inorganic salts that have absorbed atmospheric moisture.
-
Troubleshooting Workflow:
-
Initial Treatment: Triturate the sticky solid with a solvent in which 5-iodocytosine is poorly soluble but the solvent impurity is soluble (e.g., diethyl ether or cold ethyl acetate). This will wash away the residual organic solvent and may begin to break up the solid.
-
Filtration: Collect the resulting solid by vacuum filtration.
-
Aqueous Wash: Proceed with the Protocol for Purification by Aqueous Washing (see below) to remove the inorganic salts that are contributing to the hygroscopic nature of the crude material.
-
Problem: My yield dropped dramatically after washing the crude product with water.
-
Probable Cause: While 5-iodocytosine is considered sparingly soluble in water, it is not completely insoluble. Using large volumes of water, especially at room temperature or warmer, can lead to significant product loss.
-
Troubleshooting Workflow & Prevention:
-
Minimize Wash Volume: Use the absolute minimum volume of ice-cold deionized water necessary to form a slurry and dissolve the visible salts. Cold temperatures significantly decrease the solubility of 5-iodocytosine.
-
Use Saturated Brine: For a second or third wash, consider using a saturated aqueous sodium chloride (brine) solution. The high ionic strength of brine reduces the solubility of polar organic compounds in the aqueous phase, thus minimizing product loss.[9][10]
-
Recovery from Filtrate: If you suspect significant loss, you can attempt to recover the product from the aqueous filtrate by acidifying it (which may decrease solubility) or by evaporating the water and attempting to purify the resulting solid residue separately.
-
Problem: My recrystallization attempt failed; the compound "oiled out" or no crystals formed.
-
Probable Cause: This is almost always a solvent selection issue or a cooling rate problem. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to come out of solution as a liquid instead of a solid. No crystal formation indicates that the solution is not sufficiently supersaturated upon cooling, likely because too much solvent was used.[11]
-
Troubleshooting Workflow:
-
If Oiled Out: Re-heat the solution until the oil redissolves completely. Add a small amount of a co-solvent in which the compound is more soluble to prevent it from crashing out too quickly. Allow it to cool much more slowly.
-
If No Crystals Form:
-
Reduce the solvent volume by gently heating the solution to evaporate some of the solvent.
-
Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic scratches that can serve as nucleation sites.[12]
-
Add a "seed crystal" of pure 5-iodocytosine to the cooled solution to initiate crystallization.
-
If all else fails, the chosen solvent is unsuitable. Refer to the solvent selection table below.
-
-
Data Presentation: Properties & Solubility
Table 1: Solubility Profile of 5-Iodocytosine
| Solvent | Formula | Solubility | Notes |
| Formic Acid | HCOOH | 50 mg/mL | Soluble, but acidic nature may not be suitable for all applications. |
| 1 M Sodium Hydroxide | NaOH | 50 mg/mL | Soluble due to deprotonation. Useful for specific extractions. |
| Acetic Acid:Water (1:1) | CH₃COOH:H₂O | 50 mg/mL | Soluble in acidic aqueous solutions. |
| Water | H₂O | Sparingly soluble | Solubility increases with temperature. |
| Ethanol / Methanol | C₂H₅OH / CH₃OH | Low to moderate | Potential recrystallization solvents, often in a mixture with water. |
| Diethyl Ether | (C₂H₅)₂O | Insoluble | Good for washing/trituration. |
| Dichloromethane | CH₂Cl₂ | Very low solubility | Can be used for washing. |
Table 2: Properties of Common Inorganic Byproducts
| Salt | Formula | Solubility in Water ( g/100 mL) | Notes |
| Succinimide | C₄H₅NO₂ | 33 | Highly soluble. Easily removed with a water wash. |
| Silver Iodide | AgI | 3 x 10⁻⁷ | Practically insoluble in water and most organic solvents. Removed by filtration. |
| Sodium Nitrate | NaNO₃ | 92.1 | Very soluble. Easily removed with a water wash. |
| Sodium Chloride | NaCl | 36 | Very soluble. Easily removed with a water wash. |
Visualized Workflows
Diagram 1: Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Experimental Protocols
Protocol 1: Purification by Aqueous Washing
This method is ideal for removing large quantities of water-soluble inorganic salts quickly.
Step-by-Step Methodology:
-
Slurry Formation: Place the crude 5-iodocytosine solid in an Erlenmeyer flask. Add a minimal amount of ice-cold deionized water (approx. 2-3 mL per gram of crude material) and stir vigorously with a glass rod or on a stir plate for 10-15 minutes. The solid should form a free-flowing slurry.
-
Vacuum Filtration: Set up a Büchner funnel with a filter paper that fits snugly. Wet the paper with a small amount of cold deionized water and apply vacuum.
-
Collection: Pour the slurry into the Büchner funnel. The vacuum will pull the water, containing the dissolved inorganic salts, through the filter.
-
Washing: With the vacuum still applied, gently wash the solid filter cake with another small portion of ice-cold deionized water. For products with noticeable water solubility, use ice-cold saturated brine for this wash step to minimize loss.[10]
-
Drying: Continue to pull air through the filter cake for 15-20 minutes to partially dry the solid. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (40-50 °C).
Protocol 2: Purification by Recrystallization
This protocol is excellent for achieving high purity when inorganic salts are the primary contaminant. The goal is to find a solvent that dissolves the product when hot but not when cold.[5][12] An ethanol/water mixture is often a good starting point.
Caption: Step-by-step workflow for the recrystallization protocol.
Step-by-Step Methodology:
-
Solvent Selection & Dissolution: Place the crude 5-iodocytosine in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and heat the mixture to boiling on a hot plate. Continue to add ethanol dropwise until the solid just dissolves. Causality Note: Using the absolute minimum amount of hot solvent is crucial for ensuring the solution becomes supersaturated upon cooling, which is necessary for crystallization.[11]
-
Water Addition (if needed): If the compound is very soluble in pure hot ethanol, add hot deionized water dropwise to the boiling solution until it just begins to turn cloudy (the cloud point). Then, add a few drops of hot ethanol to make it clear again. This creates an ideal mixed-solvent system.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Causality Note: Slow cooling promotes the formation of large, pure crystals. Rapid cooling causes the solid to precipitate, trapping impurities within the crystal lattice.[6]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration and Drying: Collect the pure crystals by vacuum filtration as described in Protocol 1, washing them with a small amount of the ice-cold solvent mixture. Dry the crystals to a constant weight.
Protocol 3: High-Purity Purification by Silica Gel Column Chromatography
This method is reserved for when the highest purity is required, or when organic impurities are also present. Inorganic salts will remain adsorbed at the very top of the silica column.
Step-by-Step Methodology:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent). A good system will move the 5-iodocytosine spot to an Rf value of ~0.3. A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10) is a common starting point.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (slurry method is preferred).[13]
-
Sample Loading: Dissolve the crude 5-iodocytosine in a minimal amount of the reaction solvent (e.g., DMF) or a highly polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. This "dry loading" method prevents poor separation. Carefully add the dry silica with the adsorbed product to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (if necessary) to begin flowing the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes (fractions). Monitor the fractions by TLC to identify which ones contain the pure 5-iodocytosine.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the highly purified 5-iodocytosine.
References
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]
-
University of Colorado Boulder, Department of Chemistry. Washing with Saturated Sodium Chloride. [Link]
-
Hudson, R. H. E., et al. (2005). A direct synthesis of pyrrolocytosine from 5-iodocytosine. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 581-584. [Link]
-
Kim, H. J., et al. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 24(15), 2789. [Link]
-
Ferrer, E., et al. (1997). Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine. Bioconjugate Chemistry, 8(5), 757-761. [Link]
-
Save My Exams. Purification by Recrystallisation. [Link]
-
Yoshimura, Y., et al. (2000). Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides. Bioorganic & Medicinal Chemistry, 8(7), 1545-1558. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
ResearchGate. Removing NaCl from a highly water soluble organic compound?. [Link]
-
Gdansk University of Technology. Inorganic Salts Analysis. [Link]
-
MIT OpenCourseWare. Extraction and Washing Guide. [Link]
-
Chemistry LibreTexts. Step-by-Step Procedures for Recrystallization. [Link]
-
Chemistry LibreTexts. Column Chromatography. [Link]
-
Professor Dave Explains. Recrystallization. [Link]
-
UCLA Chemistry. How to run column chromatography. [Link]
-
Walsh Medical Media. Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. [Link]
-
Andrew-J-S. I2 and Electrophilic I+ reagents. [Link]
-
Organic Syntheses. Recrystallization Procedure Example. [Link]
-
Vedantu. Salt Analysis in Chemistry. [Link]
-
MANAC Inc. Aromatic compound iodination reactions. [Link]
-
ResearchGate. Column Chromatography in Nucleic Acid Chemistry. [Link]
Sources
- 1. 5-IODOCYTOSINE CAS#: 1122-44-7 [m.chemicalbook.com]
- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17 – Chemia [chemia.manac-inc.co.jp]
- 4. 5-ヨードシトシン | Sigma-Aldrich [sigmaaldrich.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Addressing low reactivity of 4-amino-5-iodo-5H-pyrimidin-2-one in nucleophilic substitution
Welcome to the technical support resource for 4-amino-5-iodo-5H-pyrimidin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the reactivity of this heterocycle, particularly in nucleophilic substitution reactions. As Senior Application Scientists, we have compiled this information to help you understand the underlying chemical principles and navigate your synthetic challenges effectively.
Understanding the Core Challenge: The "Why" Behind Low Reactivity
At first glance, the structure of this compound (a derivative of cytosine) might suggest it is a viable substrate for Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is inherently electron-deficient, which should facilitate attack by nucleophiles.[1][2] However, experimental reality often proves otherwise. The primary reason for the compound's low reactivity in SNAr is the powerful electron-donating nature of the 4-amino group.
This amino group pushes electron density into the pyrimidine ring through resonance, effectively counteracting the ring's inherent electron deficiency.[3] This increased electron density at the reaction center (C5) repels incoming nucleophiles, significantly raising the activation energy for a classical SNAr addition-elimination mechanism.[4][5] While iodine is an excellent leaving group, the initial nucleophilic attack is the rate-determining step and is electronically disfavored.[4]
Strategic Approaches & Recommended Protocols
Instead of attempting a disfavored SNAr reaction, we strongly recommend employing transition-metal catalysis. The general mechanism for these reactions involves a catalytic cycle that circumvents the need for direct nucleophilic attack on the electron-rich ring.
Comparative Table of Recommended Coupling Reactions
| Reaction | Bond Formed | Typical Catalyst (mol%) | Typical Ligand | Typical Base | Typical Solvent(s) | Temp (°C) |
| Suzuki-Miyaura | C-C (Aryl, Vinyl) | Pd(OAc)₂, Pd₂(dba)₃ (1-5%) | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-120 |
| Buchwald-Hartwig | C-N (Amine, Amide) | Pd(OAc)₂, Pd₂(dba)₃ (1-5%) | BINAP, Xantphos, BrettPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Ullmann Condensation | C-N, C-O, C-S | CuI, Cu₂O (10-100%) | 1,10-Phenanthroline, L-Proline | K₂CO₃, K₃PO₄ | DMF, NMP, DMSO | 100-190 |
| Sonogashira | C-C (Alkyne) | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | 25-80 |
Validated Experimental Protocols
These protocols are designed as robust starting points. Optimization of catalyst, ligand, base, and temperature may be required for your specific substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol provides a reliable method for coupling this compound with a variety of aryl or vinyl boronic acids.
Self-Validation System:
-
TLC/LC-MS Check 1 (t=0): Confirm the presence of starting materials.
-
TLC/LC-MS Check 2 (t=2h, 12h): Monitor the consumption of the iodo-pyrimidine and the appearance of a new, typically more non-polar, product spot. A successful reaction shows >80% conversion of the starting material.
-
Control: A parallel reaction vial without the palladium catalyst should show no product formation, confirming the catalytic nature of the transformation.
Methodology:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Seal the vessel and sparge the reaction mixture with argon or nitrogen for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles. This step is critical to prevent catalyst deactivation.
-
Reaction: Heat the mixture to the target temperature (typically 90-110 °C) with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the aqueous layer with ethyl acetate (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol is for coupling this compound with primary or secondary amines.
Self-Validation System:
-
TLC/LC-MS Monitoring: As with the Suzuki protocol, monitor the disappearance of the starting halide and the formation of the aminated product. The product will have a different polarity and a mass corresponding to the addition of the amine minus H.
-
Control: A reaction run without the phosphine ligand but with the palladium source will likely be very sluggish or fail completely, demonstrating the essential role of the ligand in the catalytic cycle.
Methodology:
-
Vessel Preparation: In an inert atmosphere (glovebox), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), the ligand (e.g., BINAP or Xantphos, 4-8 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq.) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Seal the flask and heat the mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed as judged by TLC or LC-MS (usually 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate or dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography or preparative HPLC to yield the pure C-N coupled product.
References
-
Electronic and solvent effects on kinetics of SNAr substitution reactions... National Center for Biotechnology Information. [Link]
-
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr . OrgoSolver. [Link]
-
Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... ResearchGate. [Link]
-
Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides . National Center for Biotechnology Information. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines... National Center for Biotechnology Information. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]
-
Nucleophilic substitution reactions with a variety of heteroaromatic... ResearchGate. [Link]
-
Why is it that electron withdrawing groups have faster rate in SN2 reactions? and electron donating have faster rate in SN1? Reddit. [Link]
-
Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism . Royal Society of Chemistry. [Link]
-
Nucleophilic Aromatic Substitution . Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution . Wikipedia. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
-
Suzuki–Miyaura cross-coupling with unprotected 5-IdU using... ResearchGate. [Link]
-
Ullmann condensation . Wikipedia. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine) . National Center for Biotechnology Information. [Link]
-
Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and... National Center for Biotechnology Information. [Link]
-
Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki coupling of 5-IdU catalyzed by Pd-APD complexes . ResearchGate. [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition . PubMed. [Link]
-
Buchwald-Hartwig amination . Name-Reaction.com. [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative . ResearchGate. [Link]
- Synthesis of substituted 4-amino-pyrimidines.
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation . MDPI. [Link]
-
5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production . ResearchGate. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review . Research Square. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . National Center for Biotechnology Information. [Link]
-
Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer . National Center for Biotechnology Information. [Link]
-
Nucleophilic Substitution in Heteroaromatic Compounds . YouTube. [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS) . Chad's Prep. [Link]
-
Ullmann Condensation . SynArchive. [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines . Organic Chemistry Portal. [Link]
-
Ullmann condensation . chemeurope.com. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions . Royal Society of Chemistry. [Link]
-
DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION . Scribd. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines . ResearchGate. [Link]
-
Optimization for the nucleophilic substitution between α-iodopropiophenone (6) and sodium perfluorohexylsulfinate (2b) . ResearchGate. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles . ChemRxiv. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents . MDPI. [Link]
Sources
Validation & Comparative
1H and 13C NMR chemical shift assignments for 4-amino-5-iodo-5H-pyrimidin-2-one
This guide provides a technical assessment and comparative analysis of the NMR spectral characteristics of 5-Iodocytosine (chemically 4-amino-5-iodo-1H-pyrimidin-2-one).[1]
Note on Nomenclature: The user query specifies "5H-pyrimidin-2-one." In standard IUPAC nomenclature for pyrimidines, the stable aromatic tautomer is the 1H -form.[1] A "5H" designation implies a loss of aromaticity (saturation at C5), which is chemically unstable for this specific halogenated derivative.[1] This guide focuses on the stable, commercially relevant 5-Iodocytosine used in drug development, while explicitly addressing tautomeric differentiation.[1]
Product Focus: 4-amino-5-iodo-1H-pyrimidin-2-one (5-Iodocytosine) Application: Antiviral/Anticancer Nucleoside Precursor Analysis[1]
Executive Summary & Structural Logic
In drug development, 5-Iodocytosine (5-IC) is a critical intermediate for synthesizing antiviral agents like Ibacitabine or catalytic cross-coupling partners.[1] For researchers, the primary challenge is distinguishing 5-IC from its precursor (Cytosine) and other halogenated analogs (e.g., 5-Fluorocytosine) using NMR.[1]
The definitive structural validator is the Heavy Atom on Light Atom (HALA) Effect . Unlike fluorine, which deshields the C-5 carbon, iodine introduces a massive relativistic shielding effect, shifting the C-5 signal upfield by >30 ppm compared to the parent cytosine.[1]
Tautomeric Equilibrium (1H vs. Imine)
While the 1H-keto-amino form is dominant in DMSO-d
Figure 1: Tautomeric landscape of 5-Iodocytosine. The 1H-form is the standard reference for the assignments below.
Comparative Analysis: 5-IC vs. Alternatives
The following table contrasts 5-Iodocytosine with its parent molecule and its fluoro-analog. This data serves as the "fingerprint" for product verification.
Comparative C NMR Chemical Shifts (DMSO-d )
| Position | Cytosine (Parent) | 5-Fluorocytosine (Alternative) | 5-Iodocytosine (Target) | Diagnostic Note |
| C-2 (C=O) | 155.8 ppm | 153.5 ppm (d) | 154.8 ppm | Minimal change; characteristic urea-like carbonyl. |
| C-4 (C-NH | 165.6 ppm | 158.2 ppm (d) | 163.5 ppm | Deshielded amidine carbon.[1] |
| C-5 | 93.8 ppm | 135.6 ppm (d, | 56.2 ppm | CRITICAL: Iodine shields C-5 by ~37 ppm vs. Cytosine. |
| C-6 | 141.5 ppm | 129.8 ppm (d, | 146.1 ppm | Deshielded by Iodine's inductive effect (vs. Cytosine).[1] |
Comparative H NMR Chemical Shifts (DMSO-d )
| Position | Cytosine | 5-Iodocytosine | Spectral Change |
| H-5 | 5.6 ppm (d) | — | Signal disappears (substituted by Iodine).[1] |
| H-6 | 7.4 ppm (d) | 7.95 ppm (s) | Downfield shift (~0.5 ppm) + Loss of coupling (singlet).[1] |
| NH | ~7.0 ppm (br) | 6.8 - 7.5 ppm (br) | Broadening depends on H |
| NH (H-1) | ~10-11 ppm | ~11.5 ppm | Often invisible if exchange is fast; visible in dry DMSO. |
Key Insight: If your C-5 signal appears near 90 ppm , the iodination failed.[1] If it appears near 56 ppm , the reaction is successful.[1] The "5H" nomenclature in your request would theoretically result in an aliphatic C-5 signal (< 40 ppm) and loss of aromaticity, which is not observed in the stable drug intermediate.[1]
Detailed Assignment & Experimental Protocol
Experimental Protocol: Synthesis & Sample Prep
To ensure reproducible NMR data, the following protocol is recommended. This minimizes H/D exchange broadening of the amino signals.
1. Synthesis (Iodination of Cytosine):
-
Reagents: Cytosine (1.0 eq), Iodine (I
, 0.6 eq), Iodic Acid (HIO , 0.25 eq), Acetic Acid/Water.[1] -
Mechanism: HIO
oxidizes I to electrophilic I , which attacks the electron-rich C-5 position.[1] -
Purification: The product precipitates.[2] Wash with water and acetone to remove unreacted iodine.
2. NMR Sample Preparation:
-
Solvent: DMSO-d
(99.9% D). -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Critical Step: Add activated 3Å molecular sieves to the NMR tube 1 hour prior to acquisition to remove trace water. This sharpens the exchangeable NH
and NH protons.
Assignment Workflow
Use this logic flow to validate the structure from raw data.
Figure 2: Logic flow for confirming 5-iodocytosine identity.
References & Validation Sources
-
Chemical Shift Verification (Iodine Effect):
-
Spectral Data Comparison (Cytosine/Fluorocytosine):
-
Synthetic Protocol:
-
Tautomerism in Halogenated Cytosines:
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Iodocytosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 5-iodocytosine, a halogenated nucleobase of significant interest in biomedical research and drug development. As a radiosensitizing agent and a tool for structural biology, understanding its behavior under mass spectrometric analysis is critical for its accurate identification, characterization, and application.[1] This document moves beyond a simple catalog of fragments to explain the underlying chemical principles that govern its dissociation, offering a comparative perspective against its parent molecule, cytosine.
Part 1: The Mass Spectrum of 5-Iodocytosine - An Overview
When analyzed by mass spectrometry, particularly using energetic ionization techniques like Electron Ionization (EI), the fragmentation of 5-iodocytosine is dominated by the presence of the heavy, labile iodine substituent. The molecular ion (M+•) peak is expected at a mass-to-charge ratio (m/z) of 237, corresponding to its monoisotopic mass.[2][3] However, the most prominent feature of the spectrum is not the molecular ion itself, but rather a fragment resulting from the facile cleavage of the carbon-iodine bond. This behavior is characteristic of iodo-compounds, where the C-I bond is the weakest point in the molecule.[4]
Part 2: Principal Fragmentation Pathways
The fragmentation of an organic molecule in a mass spectrometer is a predictable process governed by the relative strengths of its chemical bonds and the stability of the resulting charged fragments.[5] For 5-iodocytosine, this process can be broken down into a primary, dominant pathway and subsequent secondary fragmentations.
Primary Fragmentation: The Facile C-I Bond Scission
The principal and most characteristic fragmentation route for 5-iodocytosine is the homolytic cleavage of the C5-I bond.[4] This is a classic example of alpha-cleavage, driven by the low bond dissociation energy of the carbon-iodine bond compared to the other bonds within the pyrimidine ring.
Causality: The iodine atom is a large, polarizable element with a relatively weak covalent bond to the sp²-hybridized carbon of the pyrimidine ring. Upon ionization, the resulting molecular ion radical has sufficient internal energy to readily break this bond, leading to the loss of a neutral iodine radical (I•). This fragmentation is highly favored because it produces a stable, even-electron cation at m/z 110, which is essentially the cation of cytosine.[2]
This primary fragmentation event is so dominant that the fragment at m/z 110 is often the base peak in the spectrum.
Caption: Primary and secondary fragmentation pathways of 5-iodocytosine.
Secondary Fragmentation: The Pyrimidine Ring
Following the initial loss of iodine, the resulting cytosine cation (m/z 110) can undergo further fragmentation. These secondary dissociation pathways are characteristic of the pyrimidine ring structure itself and are analogous to those observed in the mass spectrum of pure cytosine.[6][7] Common fragmentation channels for the cytosine core involve the loss of small, stable neutral molecules, such as:
-
Loss of HNCO (Isocyanic Acid): A retro-Diels-Alder-like rearrangement can lead to the expulsion of HNCO (43 u), resulting in a fragment ion.
-
Loss of CO (Carbon Monoxide): Cleavage of the ring can result in the loss of CO (28 u).
-
Loss of HCN (Hydrogen Cyanide): Elimination of HCN (27 u) is another common pathway for nitrogen-containing heterocyclic rings.[8]
These subsequent fragmentations produce a series of lower mass ions that provide structural confirmation of the pyrimidine core.
Part 3: Comparative Analysis
5-Iodocytosine vs. Unsubstituted Cytosine
A direct comparison of the mass spectra of 5-iodocytosine and cytosine reveals the profound directive effect of the halogen substituent.
-
Cytosine: The mass spectrum of cytosine typically shows a prominent molecular ion peak at m/z 111. The fragmentation pattern is complex, with key fragments arising from the loss of neutral molecules like HNCO and CO.[6]
-
5-Iodocytosine: The molecular ion at m/z 237 is often of low abundance. The spectrum is dominated by the m/z 110 peak ([M-I]+), which effectively masks the more subtle fragmentation patterns seen with unsubstituted cytosine until tandem MS (MS/MS) is employed to isolate and further fragment this ion.
This stark difference makes mass spectrometry an excellent tool for quickly distinguishing between halogenated and non-halogenated nucleobases.
Table of Key Fragment Ions
| m/z | Proposed Ion Structure | Formula | Description |
| 237 | [C₄H₄IN₃O]+• | C₄H₄IN₃O | Molecular Ion (M+•) |
| 110 | [C₄H₄N₃O]+ | C₄H₄N₃O | Base Peak; Cation resulting from the loss of an iodine radical (I•).[2] |
Part 4: Experimental Protocol for EI-MS Analysis
This section provides a generalized, self-validating protocol for the analysis of 5-iodocytosine using a Gas Chromatography-Mass Spectrometry (GC-MS) or a direct insertion probe with Electron Ionization (EI).
Objective: To obtain a reproducible EI mass spectrum of 5-iodocytosine, identifying the molecular ion and primary fragment ions.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 5-iodocytosine standard.
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol or a derivatizing agent if using GC) to a final concentration of ~100 µg/mL. The choice of solvent should be validated to ensure it does not interfere with the analyte peaks.
-
-
Instrumentation (Direct Insertion Probe):
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is a core requirement for library matching.[9]
-
Source Temperature: 200-250 °C. The temperature must be high enough to volatilize the sample without causing thermal degradation. This parameter should be optimized.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400. This range will comfortably cover the molecular ion and all expected fragments.
-
-
Data Acquisition Workflow:
-
System Blank: Inject a solvent blank to ensure the system is clean and to identify any background peaks.
-
Sample Analysis: Introduce the prepared sample into the ion source via the direct insertion probe. Gradually heat the probe to ensure controlled volatilization of the sample.
-
Data Recording: Acquire spectra continuously as the sample evaporates. The final spectrum is typically an average of the scans across the evaporation profile or the scan at the apex of the profile.
-
-
Self-Validation and Data Interpretation:
-
Molecular Ion Check: Verify the presence of a peak at m/z 237. Its presence, even at low intensity, confirms the molecular weight.
-
Base Peak Identification: Confirm that the base peak (most intense peak) is at m/z 110.[2]
-
Isotope Pattern: Although iodine is monoisotopic (¹²⁷I), check the M+1 peak intensity against the theoretical value based on the natural abundance of ¹³C (approx. 4.4%) to support the assigned molecular formula.
-
Library Match (if available): Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.
-
Caption: Experimental workflow for EI-MS analysis of 5-iodocytosine.
Conclusion
The mass spectrometry fragmentation of 5-iodocytosine is unequivocally governed by the C-I bond. The characteristic loss of an iodine radical to produce a stable cytosine cation at m/z 110 serves as a definitive diagnostic marker. This primary fragmentation is a simple, high-energy process that provides less structural information about the ring itself compared to softer ionization techniques or tandem MS. However, for rapid identification and differentiation from other nucleobases, this distinct fragmentation pattern is highly advantageous. This guide provides the foundational knowledge for researchers to interpret spectra of 5-iodocytosine and to design experiments for its robust characterization.
References
-
Asmussen, J. D., et al. (2023). Secondary ionization of pyrimidine nucleobases and their microhydrated derivatives in helium nanodroplets. ResearchGate. Available at: [Link]
-
Przybył, A. K., et al. (2007). Electron ionization mass spectral study of selected N-amide and N-alkyl derivatives of cytisine. Rapid Communications in Mass Spectrometry, 21(8), 1409-13. Available at: [Link]
-
Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
PubChem. (n.d.). 6-Amino-5-iodo-2(1H)-pyrimidinone. PubChem Compound Database. Available at: [Link]
-
Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-67. Available at: [Link]
-
Jochims, H. W., et al. (2014). Electron impact fragmentation of cytosine: partial ionization cross sections for positive fragments. SciSpace. Available at: [Link]
-
Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. Available at: [Link]
-
Pilling, M., et al. (2019). Fragmentation of Pyrimidine. ResearchGate. Available at: [Link]
-
Leszczynski, J., et al. (2004). The triplet state of cytosine and its derivatives: Electron impact and quantum chemical study. The Journal of Chemical Physics. Available at: [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Document. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Scientific Laboratory Supplies. (n.d.). 5-Iodocytosine. Product Page. Available at: [Link]
-
Zhang, L., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. ResearchGate. Available at: [Link]
-
ChemConnections. (n.d.). Mass Spectrometry Fragmentation. chemconnections.org. Available at: [Link]
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 6-Amino-5-iodo-2(1H)-pyrimidinone | C4H4IN3O | CID 14281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-IODOCYTOSINE | CymitQuimica [cymitquimica.com]
- 4. scribd.com [scribd.com]
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Comparing reactivity of 5-iodocytosine vs 5-bromocytosine in cross-coupling
Comparative Reactivity of 5-Iodocytosine vs. 5-Bromocytosine in Palladium-Catalyzed Cross-Coupling
The functionalization of cytosine at the C5 position is a critical vector in the development of epigenetic probes, fluorescent nucleosides, and antiviral therapeutics. While both 5-iodocytosine (5-I-C) and 5-bromocytosine (5-Br-C) serve as common electrophilic partners in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings), their reactivity profiles diverge drastically.
As an application scientist designing synthetic routes for modified oligonucleotides, selecting the correct halogenated precursor is not merely a matter of availability—it is a fundamental mechanistic choice that dictates catalyst selection, reaction conditions, and ultimate yield.
Mechanistic Causality: The Halogen Effect and the Protodeboronation Trap
The stark difference in reactivity between 5-I-C and 5-Br-C is rooted in the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond possesses a BDE of approximately 65 kcal/mol, whereas the C-Br bond is significantly stronger at roughly 81 kcal/mol.
In the rate-determining step of Pd(0)-catalyzed cross-coupling—oxidative addition—the lower activation barrier of the C-I bond allows the reaction to proceed rapidly under mild, often aqueous conditions[1]. 5-Iodocytosine seamlessly inserts into the Pd(0) center at room temperature or with mild heating (40°C).
Conversely, 5-bromocytosine exhibits sluggish oxidative addition, requiring elevated temperatures (often >80°C) and highly electron-rich phosphine ligands (such as TXPTS) to force the catalytic cycle forward. This kinetic delay introduces a fatal flaw in aqueous Suzuki-Miyaura couplings: The Protodeboronation Trap . Boronic acids are highly susceptible to base-catalyzed hydrolysis (protodeboronation) in aqueous media. Because the oxidative addition of 5-Br-C is slow, the boronic acid degrades before transmetalation can occur, plummeting yields to as low as 29–33%[2]. 5-Iodocytosine’s rapid oxidative addition outpaces this degradation, securing high yields of the target bioconjugate[3].
Mechanistic divergence in Pd-catalyzed cross-coupling of 5-halocytosines.
Quantitative Reactivity Comparison
The following table summarizes the quantitative performance of both substrates across standard cross-coupling methodologies used in nucleotide functionalization[4],[1],[2],[3].
| Reaction Type | Substrate | Catalyst System | Temp / Time | Average Yield | Primary Limitation |
| Suzuki-Miyaura | 5-Iodocytosine | Pd(OAc)₂, TPPTS, H₂O/MeCN | 40°C / 2h | 75–90% | Minimal |
| Suzuki-Miyaura | 5-Bromocytosine | Pd(OAc)₂, TPPTS, H₂O/MeCN | 80°C / 16h | 29–33% | Severe protodeboronation[2] |
| Heck Coupling | 5-Iodocytosine | Pd(OAc)₂, TPPTS, H₂O | 70°C / 4h | 55–80% | Hydrolysis of acrylates[1] |
| Heck Coupling | 5-Bromocytosine | Pd(OAc)₂, TXPTS, H₂O | 90°C / 24h | <40% | Sluggish oxidative addition |
Self-Validating Experimental Protocols
To guarantee scientific integrity, the protocols below are designed as self-validating systems . By incorporating an inert internal standard (4-chlorobenzoic acid) and utilizing real-time HPLC tracking, the workflow mathematically proves whether a low yield is due to catalyst death, incomplete oxidative addition, or side-reactant degradation.
Protocol A: Mild Aqueous Suzuki-Miyaura Coupling (Optimized for 5-Iodocytosine)
This protocol exploits the high reactivity of 5-I-C to achieve rapid coupling with formylarylboronic acids[3], avoiding the degradation of sensitive functional groups.
Step-by-Step Methodology:
-
Reaction Assembly: In a degassed Schlenk tube, combine 5-iodocytosine (1.0 equiv, 0.5 mmol), formylarylboronic acid (1.5 equiv, 0.75 mmol), and Na₂CO₃ (3.0 equiv, 1.5 mmol).
-
Internal Standard Addition (Validation Step): Add 4-chlorobenzoic acid (0.5 equiv) as an inert internal standard for mass-balance validation.
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.05 equiv) and the water-soluble ligand TPPTS (0.15 equiv) in 2 mL of degassed H₂O until the solution turns pale yellow (indicating active Pd(0) formation).
-
Initiation: Transfer the catalyst solution to the Schlenk tube. Stir at 40°C.
-
Self-Validating Monitoring: At t=30 min and t=120 min, withdraw 10 µL aliquots. Dilute in MeCN and inject into RP-HPLC.
-
Validation Logic: Calculate the molar sum of remaining 5-I-C and the cross-coupled product against the internal standard. If the sum equals ~100% but the boronic acid peak has vanished, protodeboronation has occurred. If 5-I-C remains high and boronic acid remains high, the catalyst is inactive.
-
-
Purification: Upon validated completion (>95% conversion), filter through Celite, acidify to pH 6.0, and purify via preparative RP-HPLC.
Protocol B: High-Energy Suzuki-Miyaura Coupling (Optimized for 5-Bromocytosine)
When 5-Br-C must be used (e.g., late-stage functionalization where iodination is impossible), the activation barrier must be overcome using a highly electron-donating ligand and elevated thermal energy.
Step-by-Step Methodology:
-
Reaction Assembly: Combine 5-bromocytosine (1.0 equiv), arylboronic acid (2.5 equiv—excess required due to unavoidable protodeboronation), and Cs₂CO₃ (3.0 equiv).
-
Catalyst Selection: Use Pd₂(dba)₃ (0.05 equiv) and TXPTS (0.20 equiv). TXPTS provides greater electron density to the Pd center than TPPTS, accelerating the difficult C-Br oxidative addition.
-
Initiation: Dissolve in a degassed 1:1 mixture of H₂O/DMF. Heat aggressively to 80°C.
-
Monitoring & Intervention: Monitor via HPLC at t=4h. If the boronic acid is depleted but 5-Br-C remains unreacted, spike the reaction with an additional 1.0 equiv of boronic acid to force the reaction to completion.
Self-validating experimental workflow for 5-halocytosine cross-coupling.
Conclusion
For routine bioconjugation, nucleotide functionalization, and probe development, 5-iodocytosine is unequivocally the superior substrate . Its low activation energy for oxidative addition allows for mild conditions that preserve the integrity of sensitive biomolecules and boronic acid coupling partners. 5-Bromocytosine should be reserved strictly for scenarios where synthetic routing precludes the use of iodinated precursors, with the understanding that yields will be inherently limited by competing degradation pathways.
References
-
Dadová, J., et al. "Aqueous Heck Cross-Coupling Preparation of Acrylate-Modified Nucleotides and Nucleoside Triphosphates for Polymerase Synthesis of Acrylate-Labeled DNA." The Journal of Organic Chemistry (ACS).[1] 1
-
Raindlová, V., et al. "Synthesis of aldehyde-linked nucleotides and DNA and their bioconjugations with lysine and peptides through reductive amination." Chemistry - A European Journal (NIH).[3] 3
-
Cahová, H., et al. "Alkylsulfanylphenyl derivatives of cytosine and 7-deazaadenine nucleosides, nucleotides and nucleoside triphosphates: synthesis, polymerase incorporation to DNA and electrochemical study." Chemistry - A European Journal (NIH).[4] 4
-
ResearchGate Literature. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." ResearchGate.[2] 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of aldehyde-linked nucleotides and DNA and their bioconjugations with lysine and peptides through reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylsulfanylphenyl derivatives of cytosine and 7-deazaadenine nucleosides, nucleotides and nucleoside triphosphates: synthesis, polymerase incorporation to DNA and electrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Validating the Purity of 4-Amino-5-Iodo-5H-Pyrimidin-2-One via Elemental Analysis vs. Spectroscopic Techniques
As a Senior Application Scientist, I frequently encounter the analytical challenge of validating halogenated pyrimidines. 4-amino-5-iodo-5H-pyrimidin-2-one (often referred to by its tautomeric equivalent, 5-iodocytosine) is a critical intermediate in the synthesis of antiviral nucleosides, kinase inhibitors, and modified oligonucleotides.
While modern analytical laboratories rely heavily on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, these techniques possess inherent blind spots when quantifying absolute purity. This guide objectively compares Elemental Analysis (EA)—specifically CHNI combustion analysis—against alternative methods, demonstrating the causality behind why EA remains the definitive gold standard for absolute mass fraction validation in halogenated heterocycles.
The Analytical Challenge: The "Heavy Atom" Effect
When synthesizing this compound (Molecular Formula: C₄H₄IN₃O, MW: 237.00 g/mol ), the iodine atom accounts for a staggering 53.55% of the molecule's total mass.
The Causality of EA Sensitivity: Because of iodine's massive atomic weight, any contamination by the non-iodinated starting material (cytosine, MW: 111.10 g/mol ) causes a disproportionate shift in the carbon and nitrogen mass fractions.
-
Theoretical Carbon Content: 20.27%
-
With 5% (molar) unreacted cytosine: The carbon content shifts to 20.72%.
This +0.45% deviation exceeds the globally accepted ±0.4% tolerance limit for elemental analysis[1]. Thus, EA acts as a highly sensitive, self-validating mathematical check against incomplete halogenation—a nuance completely missed by UV-based area-under-the-curve (AUC) integrations where the extinction coefficients of the two species differ.
Objective Comparison: Elemental Analysis vs. Alternatives
To establish molecular integrity and purity, regulatory bodies and high-tier academic journals require an orthogonal, multi-faceted approach[2]. Below is a quantitative and qualitative comparison of the primary analytical techniques used for pyrimidine validation.
| Analytical Technique | Primary Output | Detects Inorganic Salts? | Detects Structural Isomers? | Absolute Purity Quantification | Cost / Time per Sample |
| Elemental Analysis (CHNI) | Mass % of C, H, N, I | Yes (via mass deficit) | No (identical empirical formula) | Yes (Gold Standard) | Low / ~15 mins |
| HPLC-UV | Relative peak area (UV active) | No (salts are usually UV-transparent) | Yes (different retention times) | No (requires reference standard) | Medium / ~30 mins |
| ¹H / ¹³C NMR | Proton/Carbon environments | No (unless salt contains NMR-active nuclei) | Yes (distinct chemical shifts) | Semi-quantitative (qNMR) | High / ~10 mins |
| LC-MS | Mass-to-charge ratio (m/z) | No (suppressed in ESI/APCI) | Yes (if chromatographically separated) | No (ionization efficiencies vary) | High / ~30 mins |
Purity Validation Logic & Experimental Workflows
To ensure trustworthiness, the analytical protocol must be a self-validating system. You cannot simply test a sample and trust a single output; you must account for atmospheric water absorption (hygroscopy), combustion efficiency, and orthogonal verification.
Logical decision tree for the purity validation of halogenated pyrimidines.
Protocol 1: Self-Validating CHNI Elemental Analysis
This protocol ensures that the absolute mass fraction is accurately captured without interference from environmental factors or the destructive nature of iodine gas[3].
-
Desiccation (The Causality): Pyrimidine-2-ones readily form hydrates. Weighing a hydrated sample will artificially inflate the Hydrogen and Oxygen percentages while depressing Carbon and Nitrogen.
-
Action: Dry 5–10 mg of the synthesized this compound under high vacuum (0.1 mbar) at 60°C over P₂O₅ for 24 hours prior to analysis.
-
-
System Calibration: Run a blank (empty tin capsule) to establish the baseline, followed by a known standard (e.g., Sulfanilamide) to calibrate the thermal conductivity detector (TCD) response factors. This ensures the system is self-calibrated before the unknown is introduced.
-
Sample Encapsulation: Accurately weigh 1.500 to 2.000 mg of the dried sample into a combustible tin capsule using a microbalance (resolution of 1 µg). Fold and crimp the capsule to exclude trapped atmospheric nitrogen.
-
Flash Combustion: Drop the capsule into the combustion reactor heated to 1000°C in a temporary oxygen-enriched atmosphere. The tin capsule undergoes an exothermic oxidation, pushing the local temperature to ~1800°C, ensuring complete breakdown of the robust pyrimidine ring.
-
Halogen Trapping (Critical Step): Because the sample contains iodine, the combustion gases (CO₂, H₂O, NOₓ, N₂, I₂) must pass through a specialized silver wool plug.
-
Causality: Free iodine gas (I₂) will permanently damage the GC column and foul the TCD. Silver wool quantitatively traps the iodine as solid AgI, allowing only C, H, and N oxides to proceed.
-
-
Reduction and Separation: Pass the remaining gases over heated copper (600°C) to reduce NOₓ species to N₂ gas. The resulting N₂, CO₂, and H₂O are separated via a packed GC column and quantified.
Step-by-step experimental workflow for self-validating CHNI elemental analysis.
Protocol 2: Orthogonal Validation via HPLC-UV
While EA confirms the absolute mass fraction, it cannot distinguish between structural isomers. Therefore, it must be paired with HPLC.
-
Mobile Phase Preparation: Prepare a gradient system of 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).
-
Causality: TFA suppresses the ionization of the pyrimidine's basic amine and enolic hydroxyl groups. This prevents secondary interactions with the silica stationary phase, eliminating peak tailing and ensuring sharp, quantifiable peaks.
-
-
Sample Injection: Dissolve the sample in a compatible diluent (e.g., 5% DMSO in Water) to a concentration of 1 mg/mL. Inject 10 µL onto a C18 column.
-
Detection: Monitor at 254 nm. The purity is calculated as the area percentage of the 5-iodocytosine peak relative to all integrated organic peaks.
Conclusion
While modern spectroscopic methods like NMR and LC-MS are indispensable for structural elucidation, they are fundamentally relative techniques. Elemental analysis remains the ultimate arbiter of absolute purity[4]. For heavy-halogenated compounds like this compound, the mathematical rigidity of CHNI analysis provides an irrefutable, self-validating proof of both the absence of inorganic salts (like residual NaI from the halogenation step) and the absolute completion of the chemical reaction.
References
Sources
- 1. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma [mdpi.com]
- 4. Antiviral Activities of Oral 1-O-Hexadecylpropanediol-3-Phosphoacyclovir and Acyclovir in Woodchucks with Chronic Woodchuck Hepatitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Vibrational Profiling of Halogenated Nucleobases: A Comparative IR Spectroscopy Guide to 5-Iodocytosine
As a Senior Application Scientist specializing in the spectroscopic characterization of active pharmaceutical ingredients (APIs), I frequently encounter challenges in distinguishing halogenated nucleobase derivatives during drug development workflows. 5-Iodocytosine (5-IC) is a critical structural analog and synthetic intermediate used in the development of antiviral agents, antifungal therapeutics, and site-specific DNA labeling.
Accurate structural verification of 5-iodocytosine relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy. However, introducing a massive, polarizable iodine atom at the C5 position of the pyrimidine ring induces significant electronic and steric effects. These effects fundamentally alter the molecule's characteristic vibrational bands compared to native cytosine and lighter halocytosines like 5-fluorocytosine[1]. This guide provides an objective, data-driven comparison of the IR spectral features of 5-iodocytosine against its alternatives, grounded in experimental causality and standardized analytical protocols.
Mechanistic Insights: The Causality of Spectral Shifts
When analyzing the IR spectra of 5-halocytosines, relying solely on empirical peak matching is insufficient; understanding the underlying physical chemistry is essential for accurate data interpretation. The substitution of a hydrogen atom with iodine at the C5 position introduces competing physicochemical forces:
-
Inductive (-I) and Mesomeric (+M) Effects: Halogens are electronegative and pull electron density away from the pyrimidine ring via the inductive effect, while simultaneously donating lone-pair electron density through resonance. In 5-iodocytosine, the balance of these effects alters the electron density around the adjacent functional groups, typically strengthening the C=O bond and leading to a blue shift (higher wavenumber) in the carbonyl stretching frequency[2].
-
Kinematic Coupling and the Heavy Atom Effect: Iodine is a massive atom. According to Hooke's Law applied to molecular vibrations, increasing the reduced mass of a bond significantly lowers its vibrational frequency. The presence of iodine not only introduces a distinct, low-frequency C–I stretching band (typically between 500–600 cm⁻¹) but also dampens and shifts the global pyrimidine ring breathing modes[1].
-
Tautomeric Equilibrium Shifts: Native cytosine predominantly exists in the amino-oxo form in the solid state. However, matrix isolation studies and Density Functional Theory (DFT) calculations have demonstrated that halogenation at C5 shifts the tautomeric equilibrium. 5-Halocytosines strongly favor the amino-hydroxy or keto-imino tautomeric forms depending on the local dielectric environment[3]. This tautomeric shift dramatically alters the hydrogen-bonding network, profoundly impacting the
and stretching regions (3300–3500 cm⁻¹)[3].
Comparative Data: 5-Iodocytosine vs. Alternatives
To facilitate an objective comparison, Table 1 summarizes the characteristic mid-IR absorption bands of 5-iodocytosine, 5-fluorocytosine (5-FC), and unsubstituted cytosine. This data highlights how the progressive increase in halogen mass and variations in electronegativity dictate spectral behavior.
Table 1: Characteristic IR Absorption Bands of Cytosine and 5-Halocytosines
| Vibrational Mode | Cytosine (cm⁻¹) | 5-Fluorocytosine (cm⁻¹) | 5-Iodocytosine (cm⁻¹) | Mechanistic Rationale |
| ~3344[4] | ~3406 | ~3450[2] | Halogen-induced shifts in tautomeric equilibrium alter intermolecular hydrogen bonding strength. | |
| ~1667[4] | ~1665 | ~1680[2] | Inductive electron withdrawal by iodine strengthens the C=O bond in the keto-imino tautomer. | |
| ~1649[4] | ~1627 | ~1640[2] | Kinematic coupling with the modified pyrimidine ring shifts the bending frequency. | |
| N/A | ~1238 | ~500 - 600[1] | The massive iodine atom drastically lowers the stretching frequency compared to the lighter fluorine atom. |
Note: Spectral values are derived from solid-state FTIR measurements. Minor variations may occur depending on sample crystallinity and the specific sampling accessory used.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To ensure maximum trustworthiness and reproducibility, I strongly recommend utilizing Attenuated Total Reflectance (ATR) FTIR over traditional KBr pelleting for halogenated nucleobases. KBr pelleting requires high mechanical pressure, which can induce polymorphic transitions or facilitate moisture absorption—both of which severely distort the highly sensitive O-H and N-H stretching regions. ATR provides a self-validating, non-destructive workflow.
Step-by-Step Methodology
-
System Purge and Thermal Stabilization: Purge the FTIR spectrometer with dry,
-free nitrogen for at least 30 minutes. Ensure the DTGS (Deuterated Triglycine Sulfate) detector is thermally stabilized to prevent baseline drift. -
Crystal Cleaning and Verification (Self-Validation Step): Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Validation: Run a live monitor scan. The baseline must be perfectly flat with no residual peaks (especially around 2900 cm⁻¹ for organics) before proceeding.
-
Background Spectrum Acquisition: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). This serves as the mathematical denominator for the final absorbance calculation, ensuring that ambient atmosphere and instrument optics do not skew the sample data.
-
Sample Application: Deposit approximately 2–5 mg of pure 5-iodocytosine powder directly onto the center of the ATR crystal. Apply consistent pressure using the ATR anvil (typically ~80-100 psi). Causality: Intimate optical contact is mandatory. Poor contact reduces the penetration depth of the infrared evanescent wave, leading to artificially weak signals, particularly at high wavenumbers (e.g., the
region). -
Data Collection: Acquire the sample spectrum using the same parameters as the background (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).
-
Post-Processing: Apply an ATR correction algorithm within your spectroscopy software to mathematically compensate for the wavelength-dependent penetration depth of the evanescent wave, followed by a linear baseline correction to normalize the spectrum.
Workflow Visualization
Figure 1: Standardized ATR-FTIR workflow for the vibrational analysis of 5-halocytosines.
Conclusion
By understanding the electronic and steric impacts of iodine substitution, researchers can confidently utilize IR spectroscopy to distinguish 5-iodocytosine from native cytosine and other halogenated analogs. The distinct blue shift in the carbonyl stretch (~1680 cm⁻¹) combined with the emergence of the low-frequency C-I band serve as definitive, highly reliable spectroscopic fingerprints for this critical pharmaceutical intermediate.
References
-
[1] DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. ResearchGate. URL: [Link]
-
[3] Infrared spectra and tautomerism of 5-fluorocytosine, 5-bromocytosine and 5-iodocytosine. Matrix isolation and theoretical ab initio studies. Journal of Molecular Structure. URL: [Link]
-
Synthesis and characterization of new Schiff bases bearing 4-amino-5-fluoropyrimidin-2(1H)-one. Scientific Information Database (SID). URL: [Link]
-
[4] Surface - Enhanced Infrared Absorption Spectroscopy of Cytosine Using Gold Film Deposited On CaF2 Substrate. AIP Conference Proceedings. URL: [Link]
-
[2] N-1-sulfonylated Cytosine Derivatives. Exclusive Formation of Keto-Imino Tautomers. Full-text Institutional Repository of the Ruđer Bošković Institute (FULIR). URL: [Link]
Sources
Comparative Guide: Anomalous Scattering in 5-Iodocytosine vs. 5-Bromocytosine
Executive Summary
For structural biologists and crystallographers, the choice between 5-iodocytosine (5-IC) and 5-bromocytosine (5-BrC) for nucleic acid phasing is rarely a matter of preference—it is dictated by the X-ray source and the specific phasing strategy (SAD vs. MAD).
-
5-Iodocytosine (5-IC) is the superior choice for in-house data collection (Cu K
sources) and Single-wavelength Anomalous Dispersion (SAD). It offers a massive anomalous signal ( ) at 1.54 Å but suffers from significant radiation sensitivity due to the labile C-I bond. -
5-Bromocytosine (5-BrC) is the industry standard for synchrotron MAD phasing . Its K-absorption edge (~0.92 Å) is easily accessible on tunable beamlines, and the C-Br bond offers higher stability against radiolysis, allowing for the collection of complete multi-wavelength datasets.
Fundamental Physics of Anomalous Scattering
The utility of these derivatives relies on the breakdown of Friedel's Law caused by the absorption of X-rays by core electrons. This is quantified by the scattering factor equation:
Where:
- : Normal scattering (atomic number dependent, falls off with angle).
- : Dispersive term (real component).
- : Anomalous term (imaginary component, absorption dependent).
The Absorption Edge Distinction
The critical difference lies in where the absorption edges of Iodine (
-
Bromine (K-edge): Located at 13.47 keV (0.9198 Å) . This is perfectly situated for tunable synchrotron beamlines, allowing precise collection at the peak (max
) and inflection point (min ). -
Iodine (K-edge): Located at 33.17 keV (0.3738 Å) . This energy is too high for standard macromolecular crystallography (efficiency of detectors and scattering power drops).
-
Iodine (L-edges): Located between 4.5–5.2 keV (~2.3–2.7 Å) . While we rarely collect data at these edges, the "tail" of this absorption creates a massive anomalous signal that extends all the way to standard wavelengths (1.54 Å).
Comparative Performance Metrics
The following table contrasts the theoretical performance of both derivatives at common experimental wavelengths.
Table 1: Anomalous Signal Strength (
| X-ray Source | Wavelength (Å) | 5-Bromocytosine ( | 5-Iodocytosine ( | Performance Verdict |
| Home Source (Cu K | 1.5418 | ~1.3 | ~6.9 | 5-IC is dominant. Br signal is too weak for easy phasing. |
| Synchrotron (Standard) | 0.9795 (Se edge) | ~2.3 | ~6.0 | 5-IC is strong , but radiation damage is a risk (see Sec 3). |
| Synchrotron (Br Edge) | 0.9198 | ~8–10 | ~5.8 | 5-BrC is optimal for MAD experiments. |
Decision Logic Visualization
The following diagram illustrates the selection process based on available instrumentation.
Caption: Decision tree for selecting halogenated cytosine derivatives based on X-ray source and phasing strategy.
Practical Considerations: Stability & Chemistry
While Iodine provides a stronger signal on paper, radiation damage is the primary experimental bottleneck.
The Dehalogenation Risk
X-rays cause specific radiation damage, preferentially breaking bonds to heavy atoms before destroying the global crystal lattice.
-
Bond Energy: The C-I bond (~240 kJ/mol) is significantly weaker than the C-Br bond (~280 kJ/mol).
-
Consequence: During data collection, 5-IC is prone to radiolysis , where the iodine atom is cleaved from the cytosine base.
-
Impact on Phasing: If the iodine occupancy drops from 1.0 to 0.4 during the scan, the anomalous differences (
) become inconsistent, ruining the phase calculation.
Recommendation: When using 5-IC, use a "dose-efficient" strategy. Collect the high-redundancy anomalous wedges first, before the crystal suffers specific damage.
Chemical Incorporation
Both derivatives are commercially available as phosphoramidites for solid-phase synthesis.
-
5-Br-dC: Highly stable during standard oligonucleotide deprotection (ammonia treatment).
-
5-I-dC: Sensitive to light and harsh deprotection conditions. Ultra-mild deprotection (e.g., dilute ammonia or specific reagents) is required to prevent loss of the iodine atom during synthesis.
Experimental Protocols
Protocol A: Incorporation via Solid-Phase Synthesis
Use this workflow to generate the heavy-atom modified DNA/RNA.
-
Design: Substitute Thymine (in DNA) or Uracil (in RNA) positions with 5-Halogenated-dC/C at non-pairing or major-groove positions to minimize structural perturbation. Note: 5-Halogenated Cytosines mimic methylated cytosines and generally maintain Watson-Crick pairing.
-
Synthesis:
-
Use 5-I-dC-CE Phosphoramidite or 5-Br-dC-CE Phosphoramidite .
-
Coupling Time: Increase coupling time to 3–6 minutes (vs. standard 1-2 min) due to steric bulk of the halogen.
-
-
Deprotection (CRITICAL for Iodine):
-
For 5-BrC: Standard NH₄OH, 55°C, overnight.
-
For 5-IC: Use UltraMild deprotection (0.05 M Potassium Carbonate in Methanol) or PAC-anhydride chemistry. Avoid heat if possible. Perform in the dark.
-
-
Purification: HPLC or PAGE. Halogenated oligos often migrate slower (are more hydrophobic); use this "trityl-on" shift to confirm incorporation.
Protocol B: Data Collection Strategy
Caption: Workflow for maximizing anomalous signal retention.
-
Fluorescence Scan:
-
5-BrC: Essential. Scan near 13.47 keV to locate the exact inflection and peak energies (chemical environment shifts the edge slightly).
-
5-IC: Optional. If at a synchrotron, you are likely far from the edge.
-
-
Beam Geometry:
-
Use Inverse Beam geometry (collect wedge at
, then ) to minimize systematic errors between Friedel pairs ( and ).
-
-
Dose Management (5-IC specific):
-
Attenuate the beam.
-
Collect the complete dataset from a single crystal if possible, but limit total dose to <10 MGy to prevent Iodine cleavage.
-
References
-
Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D, 56(2), 232-237. Link
-
Hendrickson, W. A. (1991). Determination of macromolecular structures from anomalous diffraction of synchrotron radiation. Science, 254(5028), 51-58. Link
-
Ennifar, E., Walter, P., & Dumas, P. (2001). A crystallographic study of the binding of 5-bromouridine and 5-bromocytidine to RNA. Nucleic Acids Research, 29(13), 2741-2749. Link
-
Cromer, D. T., & Liberman, D. (1970). Relativistic calculation of anomalous scattering factors for X rays. The Journal of Chemical Physics, 53(5), 1891-1898. Link
-
Ravelli, R. B., & McSweeney, S. M. (2000). The 'fingerprint' of specific radiation damage in biomolecular crystals. Structure, 8(3), 315-328. Link
Comparative Profiling of Halogenated Cytosine Analogs: Toxicity, Radiosensitization, and Experimental Workflows
Executive Summary
This technical guide provides a comparative analysis of halogenated cytosine analogs—specifically 5-Fluorocytosine (5-FC) , 5-Bromocytosine (as 5-BrdC) , and 5-Iodocytosine (as 5-IdC) —in mammalian cell culture. While often grouped together, these compounds exhibit distinct biological behaviors dictated by the size and electronegativity of the halogen substituent.
Key Takeaway: The toxicity of halogenated cytosines is rarely intrinsic to the cytosine base itself. It is driven by two divergent pathways:
-
Metabolic Conversion: 5-FC is non-toxic until deaminated to 5-Fluorouracil (5-FU).[1][2]
-
DNA Incorporation & Radiosensitization: 5-BrdC and 5-IdC mimic methyl-cytosine, incorporate into DNA, and induce lethal double-strand breaks (DSBs) primarily upon exposure to ionizing radiation (IR) or UV light.
Part 1: Mechanistic Divergence and Chemical Logic
To understand the toxicity profiles, one must analyze the "Halogen Effect" on the C5 position of the pyrimidine ring.
The Fluorine Effect (5-FC)[1][2][3]
-
Mechanism: The C-F bond is extremely strong and the atom is small (1.35 Å), mimicking Hydrogen. However, mammalian cells lack Cytosine Deaminase (CD) .[1][2][4] Consequently, 5-FC is biologically inert in human cell lines unless the cells are genetically modified (e.g., suicide gene therapy) or if the compound is deaminated by mycoplasma contamination.
-
Active Toxicant: 5-Fluorouracil (5-FU), which inhibits Thymidylate Synthase (TS).[1]
The Heavy Halogen Effect (5-BrdC, 5-IdC)
-
Mechanism: Bromine (1.95 Å) and Iodine (2.15 Å) have van der Waals radii similar to the methyl group of Thymine (2.0 Å) or 5-Methylcytosine. This allows DNA polymerases to mistakenly incorporate 5-BrdC/5-IdC into DNA during S-phase.
-
Toxicity Trigger:
-
Mismatching: Enol tautomers can pair with Guanine, causing GC
AT transitions. -
Radiosensitization: The C-Br and C-I bonds are weaker than C-H. Upon irradiation, they undergo Dissociative Electron Attachment (DEA) , ejecting the halogen and leaving a highly reactive uracilyl radical that cleaves the DNA backbone.
-
Pathway Visualization
The following diagram illustrates the critical metabolic branch point that determines whether the analog acts as a TS inhibitor or a DNA-damaging agent.
Caption: Metabolic bifurcation of halogenated cytosines. 5-FC toxicity requires the 'Red' pathway (absent in humans), while 5-Br/I-dC utilizes the 'Green' pathway for DNA incorporation.
Part 2: Comparative Performance Data
The following data summarizes the relative toxicity and radiosensitization factors (SER) derived from standard mammalian carcinoma lines (e.g., HeLa, MCF-7).
Table 1: Physicochemical and Biological Profile[7]
| Compound | Halogen Radius (Å) | Methyl Mimicry? | Primary Toxicity Mode | Radiosensitization (SER)* |
| 5-F-dC | 1.35 | No (H mimic) | None (Prodrug) | ~1.0 (None) |
| 5-Cl-dC | 1.80 | Partial | Epigenetic perturbation | 1.2 - 1.4 |
| 5-Br-dC | 1.95 | Excellent | Mutagenesis / UV sensitivity | 1.5 - 1.8 |
| 5-I-dC | 2.15 | Good | Auger Electron Cascade | 1.8 - 2.5 |
*SER (Sensitizer Enhancement Ratio): The ratio of radiation dose required to kill cells without the drug vs. with the drug. Higher is more potent.
Table 2: Cytotoxicity Ranges (IC50)
| Cell Type | 5-FC (Prodrug) | 5-FU (Active Metabolite) | 5-BrdC (Nucleoside) |
| Wild Type (Human) | > 2000 | 1 - 10 | 10 - 50 |
| CD-Transfected | 10 - 50 | 1 - 10 | N/A |
| dCK Deficient | Non-toxic | Toxic | Resistant |
Critical Insight: If you observe high toxicity with 5-FC in wild-type human cells, suspect Mycoplasma contamination . Mycoplasma possess cytosine deaminase and will convert your non-toxic 5-FC into lethal 5-FU in the media.
Part 3: Experimental Protocols
To objectively compare these compounds, the Clonogenic Survival Assay is the gold standard. Metabolic assays (MTT/MTS) are often insufficient because they measure enzymatic activity, which can remain high even in cells that have lost reproductive integrity due to DNA damage.
Protocol: Clonogenic Survival with Radiosensitization[9][10][11]
Objective: Determine the Sensitizer Enhancement Ratio (SER) of 5-IdC vs 5-BrdC.
1. Reagents
-
Cell Line: Adherent cancer cell line (e.g., A549, MCF-7).
-
Drug Stock: 10 mM 5-BrdC and 5-IdC in PBS (protect from light).
-
Fixative: 3:1 Methanol:Acetic Acid.
2. Workflow Description
This protocol ensures that the drug is incorporated into the DNA before the toxicity trigger (radiation) is applied.
-
Seeding: Plate cells at low density (500–1000 cells/well) in 6-well plates.
-
Treatment: Add 5-BrdC or 5-IdC (10
M) for 2–3 cell doublings (approx. 48–72 hours). Note: Protect from light to prevent premature phototoxicity. -
Irradiation: Expose cells to graded doses of X-rays (0, 2, 4, 6, 8 Gy).
-
Washout: Remove drug-containing media, wash with PBS, and replace with fresh media.
-
Incubation: Incubate for 10–14 days until colonies form.
3. Workflow Visualization
Caption: Step-by-step workflow for assessing radiosensitization in adherent cell lines.
Data Analysis
Calculate the Surviving Fraction (SF) for each dose:
Plot
References
-
Lawrence, T. S., et al. (1998). "Fluoropyrimidine-mediated radiosensitization." Seminars in Radiation Oncology.
-
Kinsella, T. J., et al. (1984). "Iododeoxyuridine sensitization of cultured human cells to the lethal effects of X-rays and heavy ions." International Journal of Radiation OncologyBiologyPhysics.
-
Mullen, C. A., et al. (1992). "Cytosine deaminase-mediated conversion of 5-fluorocytosine to 5-fluorouracil." Proceedings of the National Academy of Sciences.
-
Franken, N. A., et al. (2006). "Clonogenic assay of cells in vitro." Nature Protocols.
-
BenchChem. (2025).[1][2] "Potential cytotoxic effects of 5-Fluorocytosine in cell culture and mitigation."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. aacrjournals.org [aacrjournals.org]
UV melting temperature (Tm) analysis of DNA containing 5-iodocytosine
An In-Depth Comparative Guide to UV Melting Temperature (Tm) Analysis of DNA Containing 5-Iodocytosine
Introduction: The Significance of 5-Iodocytosine in DNA Research
In the fields of synthetic biology, diagnostics, and therapeutics, the modification of nucleic acids is a cornerstone for enhancing their properties. Among the myriad of available modifications, 5-iodocytosine (5-Iodo-C) stands out for its unique ability to significantly alter the biophysical characteristics of DNA.[1] As a halogenated pyrimidine, 5-Iodo-C is structurally similar to cytosine but features a bulky, electronegative iodine atom at the 5th position of the pyrimidine ring. This substitution has profound implications for the thermal stability of DNA duplexes, a critical parameter in applications ranging from polymerase chain reaction (PCR) optimization to the design of antisense oligonucleotides and DNA-based nanostructures.[2][3]
This guide provides a comprehensive analysis of the UV melting temperature (Tm) of DNA containing 5-iodocytosine. We will delve into the principles of DNA thermal denaturation, present a detailed experimental protocol for Tm analysis, compare the stability of 5-Iodo-C-containing DNA with its unmodified counterpart, and explore the underlying physicochemical mechanisms responsible for its enhanced stability.
The Principle of UV Melting Temperature (Tm) Analysis
The thermal stability of a DNA duplex is quantified by its melting temperature (Tm), the temperature at which 50% of the double-stranded DNA (dsDNA) has dissociated into single-stranded DNA (ssDNA).[4][5] This process can be monitored using a UV-Vis spectrophotometer. The nitrogenous bases in DNA absorb UV light maximally at a wavelength of approximately 260 nm. In the double-helical form, the bases are stacked, which leads to a quenching of this absorbance. Upon heating, the duplex denatures, unstacking the bases and causing an increase in UV absorbance—a phenomenon known as the hyperchromic effect.[4][6]
By plotting the absorbance at 260 nm against temperature, a sigmoidal melting curve is generated. The Tm is determined from the midpoint of this transition, which can be calculated precisely from the peak of the first derivative of the curve (dA/dT).[4]
Mechanism of Enhanced Stability: Why 5-Iodocytosine Increases Tm
The incorporation of 5-iodocytosine into a DNA duplex typically leads to a significant increase in its melting temperature compared to an equivalent unmodified sequence. This enhanced stability is not due to alterations in the standard Watson-Crick hydrogen bonding but rather stems from two primary factors:
-
Enhanced Base Stacking: The iodine atom is large and highly polarizable. Its presence increases the surface area and enhances the van der Waals and dipole-dipole interactions between adjacent base pairs. This improved base stacking is a major contributor to the overall stability of the DNA double helix.[7][8][9]
-
Halogen Bonding: A more unique interaction, the halogen bond, may also play a role. The iodine atom possesses a region of positive electrostatic potential, known as a "σ-hole," on its outermost surface, which can form a favorable electrostatic interaction with a nearby negative site, such as the N3 atom of an adjacent purine.[10] This non-covalent interaction acts as an additional stabilizing force within the DNA structure.
Caption: Workflow for comparative UV melting temperature (Tm) analysis.
Materials and Equipment:
-
Lyophilized DNA oligonucleotides (unmodified and 5-Iodo-C modified)
-
Melting Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
-
UV-Vis spectrophotometer with a temperature-controlled cell holder (Peltier)
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes and filtered tips
Step-by-Step Methodology:
-
Oligonucleotide Resuspension and Quantification:
-
Resuspend the lyophilized oligonucleotides in the melting buffer to create stock solutions (e.g., 100 µM).
-
Determine the precise concentration of each single strand by measuring the absorbance at 260 nm at a temperature above the expected Tm (e.g., 85°C) to ensure a fully single-stranded state. Use the appropriate extinction coefficients for the modified and unmodified strands.
-
-
Duplex Formation (Annealing):
-
Prepare solutions containing equimolar amounts of the complementary strands for both the unmodified and the 5-Iodo-C modified duplexes. A typical final concentration is 1-5 µM. [4] * To anneal the strands, heat the solutions to 95°C for 5 minutes. [4] * Allow the solutions to cool slowly to room temperature over several hours. This gradual cooling is crucial for proper duplex formation and to avoid kinetic traps.
-
-
Spectrophotometer Setup:
-
Turn on the UV lamp and temperature controller of the spectrophotometer at least 15-30 minutes before the experiment to allow for stabilization. [11] * Set the instrument to monitor absorbance at 260 nm.
-
Program the temperature ramp. A standard rate is 0.5°C or 1.0°C per minute to ensure thermal equilibrium at each reading. [6][12]The temperature range should bracket the expected Tm (e.g., 20°C to 95°C).
-
-
Measurement:
-
Transfer the annealed duplex solutions to the quartz cuvettes. Also, prepare a blank cuvette containing only the melting buffer.
-
Place the cuvettes in the spectrophotometer's cell holder and allow them to equilibrate at the starting temperature for several minutes.
-
Initiate the melting program. The instrument will record the absorbance at 260 nm at each temperature increment.
-
-
Data Analysis:
-
Plot the recorded absorbance values against temperature to generate the sigmoidal melting curves.
-
Calculate the first derivative of the melting curve (dA/dT).
-
The melting temperature (Tm) is the temperature corresponding to the maximum value on the first derivative plot. [4] * Perform each experiment in triplicate to ensure reproducibility.
-
Comparative Performance: 5-Iodocytosine vs. Unmodified Cytosine
The primary performance metric in this analysis is the melting temperature. The inclusion of 5-iodocytosine is expected to yield a significant increase in Tm.
Hypothetical Comparative Data:
Consider a self-complementary 12-mer DNA sequence: 5'-GCA TCG ATC GCA-3'. We will compare the unmodified version with one where the cytosine at position 5 is replaced with 5-iodocytosine (notated as I-C).
| Oligonucleotide Sequence | Modification | Average Tm (°C) | ΔTm (°C) |
| 5'-GCA TCG ATC GCA-3' | None (Control) | 55.2 | - |
| 5'-GCA T(I-C)G ATC GCA-3' | Single 5-Iodocytosine | 59.8 | +4.6 |
Note: These are representative values. The actual ΔTm can vary based on sequence context, number of modifications, and buffer conditions.
As the data illustrates, even a single 5-Iodo-C substitution can increase the Tm by several degrees Celsius. This stabilizing effect is generally additive, with multiple incorporations leading to progressively higher melting temperatures.
Implications for Researchers and Drug Development
The enhanced thermal stability conferred by 5-iodocytosine offers several advantages for researchers and drug development professionals:
-
Improved Probe Specificity: For applications like qPCR and fluorescence in situ hybridization (FISH), higher Tm values allow for the use of more stringent hybridization conditions, reducing off-target binding and improving signal-to-noise ratios.
-
Enhanced Antisense/siRNA Efficacy: Antisense oligonucleotides and siRNAs containing 5-Iodo-C exhibit increased resistance to nuclease degradation and higher binding affinity for their target mRNA. This can lead to enhanced potency and duration of action.
-
Stable DNA Nanostructures: In DNA nanotechnology, where complex structures are self-assembled, the use of 5-Iodo-C can increase the thermal operating range and overall robustness of the assembled constructs.
-
Crystallography: The heavy iodine atom is useful for solving the phase problem in X-ray crystallography of DNA and DNA-protein complexes through single-wavelength anomalous dispersion (SAD) phasing. [1]
Conclusion
The substitution of cytosine with 5-iodocytosine is a powerful strategy for enhancing the thermal stability of DNA duplexes. UV melting temperature analysis provides a direct and reliable method for quantifying this stabilization. The increase in Tm is primarily attributed to superior base stacking interactions and the potential formation of halogen bonds. For researchers in molecular biology and professionals in drug development, leveraging the properties of 5-iodocytosine can lead to more robust and specific diagnostic tools, more potent nucleic acid-based therapeutics, and more stable nanomaterials.
References
-
Title: Extraordinary thermal stability of an oligodeoxynucleotide octamer constructed from alternating 7-deaza-7-iodo guanine and 5-Iodocytosine base pairs - DNA duplex stabilization by halogen bonds? Source: PubMed URL: [Link]
- Title: Temperature Effect on Nucleic Acid Stability (Melting Temperature Analysis)
- Title: Protocol for DNA Duplex Tm Measurements Source: ETH Zurich Document URL
-
Title: UV Melting Experiments Source: Royal Society of Chemistry URL: [Link]
-
Title: Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy Source: Agilent URL: [Link]
-
Title: Cytosine base modifications regulate DNA duplex stability and metabolism Source: Nucleic Acids Research URL: [Link]
-
Title: Thermal Stability Analysis of Nucleic acid Drugs by New Tm Analysis System Source: Shimadzu URL: [Link]
-
Title: Thermophoretic melting curves quantify the conformation and stability of RNA and DNA Source: Nucleic Acids Research URL: [Link]
-
Title: 5-Iodocytosine Source: MilliporeSigma URL: [Link]
-
Title: 5-Iodocytosine Source: Scientific Laboratory Supplies URL: [Link]
-
Title: Effect of 5-methylcytosine on the stability of triple-stranded DNA—a thermodynamic study Source: Scilit URL: [Link]
-
Title: Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study Source: PubMed URL: [Link]
-
Title: Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes Source: Nucleic Acids Research URL: [Link]
-
Title: Effects of non-CpG site methylation on DNA thermal stability: A fluorescence study Source: Scientific Reports URL: [Link]
-
Title: On the thermodynamics of folding of an i-motif DNA in solution under favorable conditions Source: Physical Chemistry Chemical Physics URL: [Link]
-
Title: Base-stacking and base-pairing contributions into thermal stability of the DNA double helix Source: Nucleic Acids Research URL: [Link]
-
Title: 5-Methyl-cytosine stabilizes DNA but hinders DNA hybridization revealed by magnetic tweezers and simulations Source: Nucleic Acids Research URL: [Link]
-
Title: 5-Methylcytosine Substantially Enhances the Thermal Stability of DNA Minidumbbells Source: Chemistry URL: [Link]
-
Title: Temperature dependence of thermodynamic properties for DNA/DNA and RNA/DNA duplex formation Source: University of Utah Math Dept. URL: [Link]
-
Title: Base pairing and stacking contributions to double stranded DNA formation Source: bioRxiv URL: [Link]
-
Title: Thermodynamic Signature of DNA Damage: Characterization of DNA with a 5-Hydroxy-2'-deoxycytidine•2'-Deoxyguanosine Base Pair Source: Biochemistry URL: [Link]
-
Title: Base-Pairing and Base-Stacking Contributions to Double-Stranded DNA Formation Source: ResearchGate URL: [Link]
-
Title: Base pairing and structural insights into the 5-formylcytosine in RNA duplex Source: Nucleic Acids Research URL: [Link]
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
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- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. Base-stacking and base-pairing contributions into thermal stability of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Extraordinary thermal stability of an oligodeoxynucleotide octamer constructed from alternating 7-deaza-7-iodo guanine and 5-Iodocytosine base pairs - DNA duplex stabilization by halogen bonds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 12. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Understanding Halogen-Modified Nucleobase Structures
An In-Depth Crystallographic Comparison: 5-Iodocytosine vs. Native Cytosine Structures
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Base
Cytosine, a fundamental pyrimidine nucleobase, is a cornerstone of the genetic code. Its structure and hydrogen-bonding capabilities, forming three hydrogen bonds with guanine, are critical to the stability and function of DNA and RNA.[1] In the fields of structural biology, chemical biology, and drug design, however, there is a profound interest in modifying nucleobases to imbue them with novel properties. One such modification is the introduction of a halogen atom.
This guide provides a detailed crystallographic comparison between native cytosine and its halogenated analog, 5-iodocytosine. The substitution of a hydrogen atom with a large, polarizable iodine atom at the C5 position dramatically alters the molecule's electronic properties and intermolecular interactions. This substitution introduces the possibility of halogen bonding, a noncovalent interaction that can significantly influence crystal packing and molecular recognition, often competing with or complementing the traditional hydrogen bonds that govern native nucleobase structures.[2][3] Understanding these structural perturbations at an atomic level is crucial for applications ranging from the phasing of X-ray diffraction data in structural biology to the rational design of novel therapeutics.
The Experimental Foundation: From Solution to Single Crystal
The journey to comparing crystal structures begins with the growth of high-quality single crystals. The choice of crystallization method is dictated by the solute's physicochemical properties, such as solubility and stability. Both cytosine and 5-iodocytosine can be crystallized from solution, but the optimal conditions differ, reflecting their distinct properties.
Experimental Workflow for Crystal Structure Determination
The overall process, from obtaining the compound to final structure analysis, is a systematic workflow.
Caption: General workflow for single-crystal X-ray crystallography.
Protocol 1: Crystallization of Native Cytosine (Anhydrous)
This protocol is adapted from methods known to yield anhydrous polymorphs of cytosine.[4]
Expertise & Experience: The choice of a mixed solvent system and slow cooling is critical. Water promotes the formation of a monohydrate, while a less polar co-solvent and controlled temperature change favor the desired anhydrous form.[4][5]
Methodology:
-
Preparation: Prepare a saturated solution of cytosine (≥99% purity) in a mixture of methanol and water (e.g., 7:3 v/v) at an elevated temperature (approx. 50-60°C).
-
Hot Filtration: While hot, filter the solution through a 0.22 µm syringe filter into a clean, pre-warmed vial to remove any particulate impurities that could act as unwanted nucleation sites.
-
Cooling: Seal the vial and place it in a temperature-controlled environment. Slowly cool the solution to room temperature over 24-48 hours. For even slower cooling, place the vial in an insulated container.
-
Crystal Growth: Allow the vial to stand undisturbed at room temperature for several days. Colorless, plate-like crystals should form.
-
Harvesting: Carefully extract the best-formed crystals using a cryo-loop and immediately mount them for X-ray diffraction.
Protocol 2: Crystallization of 5-Iodocytosine
This protocol is based on the reported method for obtaining single crystals of 5-iodocytosine.[6]
Expertise & Experience: 5-Iodocytosine has lower solubility in water compared to cytosine. Using a 50% ethanol solution provides a good balance of solubility at room temperature and allows for slow, controlled evaporation to promote the growth of well-ordered crystals. The large, heavy iodine atom requires a slow growth process to allow it to pack into a well-defined lattice.
Methodology:
-
Preparation: Prepare a saturated solution of 5-iodocytosine (≥99% purity) in a 50% (v/v) ethanol-water mixture at room temperature.[6]
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean glass vial.
-
Evaporation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for very slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free location at a constant temperature (e.g., 20°C) and allow it to stand for 1-2 weeks.
-
Harvesting: Once suitable off-white or colorless plate-like crystals have formed, carefully harvest them for mounting and analysis.[6]
Comparative Crystallographic Analysis
The introduction of iodine at the C5 position results in significant changes to the crystal lattice, molecular packing, and the network of intermolecular interactions.
Unit Cell and Space Group
The fundamental packing arrangement of molecules in a crystal is described by the unit cell parameters and the space group symmetry. Native cytosine and 5-iodocytosine crystallize in entirely different systems, immediately highlighting the profound structural impact of the iodine substitution.
| Parameter | Native Cytosine | 5-Iodocytosine |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P212121 | P21/c (or related) |
| a (Å) | 13.041 - 13.044 | 18.248 |
| b (Å) | 9.494 - 9.496 | 4.442 |
| c (Å) | 3.814 - 3.815 | 15.913 |
| α (°) | 90 | 90 |
| β (°) | 90 | 98.366 |
| γ (°) | 90 | 90 |
| **Volume (ų) ** | ~473 | 1276.0 |
| Molecules/Unit Cell (Z) | 4 | 8 |
| Reference(s) | [7][8] | [6] |
Trustworthiness: The data presented are derived from published, peer-reviewed crystallographic studies. The difference in crystal systems (orthorhombic vs. monoclinic) is a definitive indicator of distinct three-dimensional packing arrangements. The larger unit cell volume and Z value for 5-iodocytosine reflect a more complex asymmetric unit, which has been reported to contain two independent molecules.[6]
Intermolecular Interactions: Hydrogen vs. Halogen Bonding
The most insightful comparison comes from analyzing the noncovalent interactions that build the crystal lattice. While native cytosine relies exclusively on a network of N-H···O and N-H···N hydrogen bonds, 5-iodocytosine introduces C-I···O halogen bonds, which alters the supramolecular assembly.
Caption: Comparison of key intermolecular bonding motifs.
-
Native Cytosine: The crystal structure of anhydrous cytosine is stabilized by a robust network of hydrogen bonds.[8] Each molecule participates in multiple hydrogen bonds, with the exocyclic amino group (N4) and the ring nitrogen (N1) acting as donors, while the keto oxygen (O2) and the ring nitrogen (N3) act as acceptors.[7][8] This leads to the formation of planar ribbons or sheets, which are then stacked.
-
5-Iodocytosine: In 5-iodocytosine, the conventional N-H···O and N-H···N hydrogen bonds are still present.[6] However, the iodine atom introduces a new, powerful interaction. Due to the electron-withdrawing nature of the pyrimidine ring, the iodine atom develops a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the C-I bond axis.[2][3] This σ-hole can act as a Lewis acid, interacting favorably with Lewis bases like the carbonyl oxygen of a neighboring molecule. This C-I···O interaction is a classic halogen bond. The presence of this additional, directional halogen bond provides a powerful new force for organizing molecules in the solid state, leading to the observed monoclinic packing, which is distinct from the orthorhombic packing of native cytosine. The structural influence of halogens is known to increase with size (Cl < Br < I), making the iodine-based interactions particularly significant.[2]
Implications of Structural Modification
The crystallographic differences between cytosine and 5-iodocytosine have significant chemical and biological implications:
-
Crystal Engineering: The ability of iodine to form strong, directional halogen bonds makes 5-iodocytosine a valuable building block in crystal engineering.[9] It allows for the design of co-crystals and supramolecular assemblies with predictable geometries that are not accessible with native cytosine.[2]
-
Structural Biology: Incorporating 5-iodocytosine into DNA or RNA oligonucleotides is a common strategy for solving the phase problem in X-ray crystallography. The heavy iodine atom provides a strong anomalous signal, which can be used to determine the phases of the diffraction pattern through techniques like Single-wavelength Anomalous Dispersion (SAD). The subtle structural perturbations caused by the iodine must be understood to accurately interpret the final electron density map of the macromolecule.
-
Drug Design: Halogen bonds are increasingly recognized as important interactions in drug-receptor binding. Understanding how iodination affects the hydrogen and halogen bonding potential of a cytosine analog can inform the design of more potent and selective inhibitors for enzymes that process nucleotides.
Conclusion
The substitution of a single hydrogen atom with iodine on the cytosine ring induces a cascade of structural changes that are clearly elucidated by crystallographic analysis. The shift from an orthorhombic to a monoclinic crystal system is driven by the replacement of a simple, hydrogen-bond-dominated packing motif with a more complex network involving both hydrogen and halogen bonds. This comparison underscores the power of halogenation as a tool to modulate intermolecular interactions, providing a rational basis for its use in crystal engineering, structural biology, and medicinal chemistry. The experimental protocols and comparative data provided herein serve as a foundational guide for researchers seeking to exploit the unique properties of halogenated nucleobases.
References
-
Title: 6-Amino-5-iodo-2(1H)-pyrimidinone Source: PubChem URL: [Link]
-
Title: Experimental crystal structure of cytosine. (a) Front view showing the... Source: ResearchGate URL: [Link]
-
Title: The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: X-ray crystallography and NMR show that 5-formylcytosine does not change the global structure of DNA Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: 5-Iodocytosine Source: International Union of Crystallography (IUCr) URL: [Link]
-
Title: The crystal structure of cytosine Source: International Union of Crystallography (IUCr) URL: [Link]
-
Title: From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid Source: MDPI URL: [Link]
-
Title: Substituent Effect Analysis on Halogen Bonding Interactions Source: The LAIR at East Texas A&M URL: [Link]
-
Title: Hydrogen Bonds, Halogen Bonds, and Other Non-Covalent Interactions in a Series of Iodocymantrenes Source: MDPI URL: [Link]
-
Title: Cytosine Source: PubChem URL: [Link]
-
Title: Experimental and Computational Hydrate Screening: Cytosine, 5-Flucytosine and Their Solid Solution Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Hydrogen Bonding in Molecular Crystals Source: ResearchGate URL: [Link]
-
Title: Pushing the limits of the hydrogen bond enhanced halogen bond—the case of the C–H hydrogen bond Source: Royal Society of Chemistry URL: [Link]
-
Title: Effect of Halogen Substitution on Energies and Dynamics of Reversible Photomechanical Crystals Based on 9-Anthracenecarboxylic Acid Source: eScholarship, University of California URL: [Link]
-
Title: Cytosine Source: Wikipedia URL: [Link]
-
Title: Acid Base Chemistry of Short Hydrogen Bonds: A Tale of Schrödinger's Cat in Glutamine Derived Crystals Source: arXiv.org URL: [Link]
-
Title: Influence of Halogen Substitution on Crystal Packing, Molecular Properties and Electrochemical Sensing Source: SSRN URL: [Link]
-
Title: Crystallization Tips Source: Hampton Research URL: [Link]
-
Title: Optimisation – Biomolecular Crystallisation and Characterisation Source: CSIRO Research URL: [Link]
-
Title: Proximity Effects of Substituents on Halogen Bond Strength Source: National Science Foundation Public Access Repository (NSF-PAR) URL: [Link]
-
Title: Static discrete disorder in the crystal structure of iododiflunisal: on the importance of hydrogen bond, halogen bond and π Source: Digital CSIC URL: [Link]
-
Title: The crystal structure of cytosine monohydrate Source: International Union of Crystallography (IUCr) URL: [Link]
Sources
- 1. Cytosine - Wikipedia [en.wikipedia.org]
- 2. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Experimental and Computational Hydrate Screening: Cytosine, 5-Flucytosine and Their Solid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. lair.etamu.edu [lair.etamu.edu]
Safety Operating Guide
4-Amino-5-iodo-5H-pyrimidin-2-one (5-Iodocytosine): Comprehensive Handling & Disposal Protocol
Chemical Identity & Operational Context
4-Amino-5-iodo-5H-pyrimidin-2-one, universally recognized in biochemical literature as 5-Iodocytosine , is a halogenated pyrimidine analog[1]. It serves as a critical intermediate in drug development, peptide-modified nucleic acid synthesis, and structural biology—particularly as an iodinated nucleotide for Single Anomalous Dispersion (SAD) phasing in X-ray crystallography[1][2].
Because of its bioactivity and halogenated nature, 5-iodocytosine requires stringent handling, segregation, and disposal protocols to ensure laboratory safety and environmental compliance[3].
Quantitative Data & Hazard Profile
| Property | Value / Specification |
| Chemical Name | 4-amino-5-iodo-pyrimidin-2(1H)-one (5-Iodocytosine) |
| CAS Number | 1122-44-7 |
| Molecular Formula | C4H4IN3O |
| Molecular Weight | 237.00 g/mol |
| GHS Classification | Acute Toxicity 4 (Oral) |
| Hazard Statement | H302: Harmful if swallowed |
| Storage Temperature | -20°C (Inert atmosphere, protected from light) |
Data synthesized from 1 and safety data sheets[1].
Operational Handling & Storage Protocol
Expertise & Experience: 5-Iodocytosine is supplied as a solid crystalline powder. The primary operational risk is the inhalation of aerosolized dust during weighing and transfer procedures, which can lead to systemic absorption.
-
Engineering Controls: Always handle the compound within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent dust dissemination[3].
-
Personal Protective Equipment (PPE):
-
Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the pyrimidine ring[4].
Spill Response & Containment Workflow
In the event of a spill, immediate containment is required to prevent cross-contamination and exposure. Do not dry-sweep the powder, as this generates hazardous aerosols[3].
Step-by-step spill response workflow for solid and liquid 5-Iodocytosine contamination.
Proper Disposal Procedures (Core Directive)
Mechanistic Insight: 5-Iodocytosine cannot be flushed down the drain or disposed of in standard municipal waste. As a halogenated organic compound, improper disposal can lead to the leaching of toxic iodine compounds into groundwater. Furthermore, direct open burning is strictly prohibited due to the release of toxic nitrogen oxides (NOx) and corrosive hydrogen iodide (HI) gas[5].
Step-by-Step Disposal Methodology:
-
Waste Segregation: Collect all solid waste (including contaminated PPE, weigh boats, and Kimwipes) in a dedicated, double-lined High-Density Polyethylene (HDPE) container[3]. Do not mix with non-halogenated organic waste.
-
Solvent Solubilization (For Incineration Prep): To facilitate proper destruction, dissolve or mix the 5-iodocytosine waste with a combustible, non-halogenated solvent (e.g., ethanol, methanol, or xylene)[5].
-
Causality: 5-Iodocytosine is a stable solid with a high melting point. Dissolving it in a combustible solvent provides the necessary BTU (heating value) to ensure a uniform, high-temperature burn that completely shatters the robust pyrimidine ring[5].
-
-
Labeling: Seal the container and affix a compliant hazardous waste label: "Hazardous Waste - Toxic Solid/Liquid (Halogenated Pyrimidine: 5-Iodocytosine)".
-
Licensed Incineration: Transfer the packaged waste to an approved, licensed chemical waste disposal facility[3]. Ensure the facility utilizes a liquid injection or rotary kiln incinerator equipped with an afterburner and an alkaline scrubber [5].
Thermal decomposition and alkaline scrubber neutralization pathway for halogenated pyrimidines.
Why is the Alkaline Scrubber Critical? During thermal oxidation, the carbon and nitrogen backbone of 5-iodocytosine is converted into CO₂, H₂O, and NOx. However, the iodine substituent is liberated as highly corrosive hydrogen iodide (HI) and toxic elemental iodine (I₂) gas. The alkaline scrubber (utilizing sodium hydroxide or calcium hydroxide) chemically neutralizes these halogenated exhaust gases, converting them into stable, water-soluble iodide salts (NaI or CaI₂) that can be safely managed as aqueous waste[5].
References
-
Sigma-Aldrich. "SAFETY DATA SHEET: 5-Iodocytosine (Product Number: I6875)." MilliporeSigma.
-
AK Scientific, Inc. "Safety Data Sheet: 6-Amino-5-iodopyrimidin-2(1H)-one." AK Sci. 3
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14281, 6-Amino-5-iodo-2(1H)-pyrimidinone." PubChem. 1
-
LookChem. "5-Iodocytosine Safety Data." LookChem. 5
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
